2-(3-Methyl-3H-diazirin-3-yl)ethanol
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(3-methyldiazirin-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c1-4(2-3-7)5-6-4/h7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAYZDNOWMFZLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25055-82-7 | |
| Record name | 3-Azibutanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025055827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-methyl-3H-diazirin-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 2-(3-Methyl-3H-diazirin-3-yl)ethanol - Properties and Applications in Photoaffinity Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Methyl-3H-diazirin-3-yl)ethanol is a minimalist, trifunctional chemical probe of significant interest in chemical biology and drug development.[1] This compound incorporates a photo-activatable diazirine moiety, a versatile hydroxyl group for synthetic elaboration, and a simple methyl group. Upon irradiation with UV light (typically around 350-380 nm), the diazirine ring efficiently releases dinitrogen gas to generate a highly reactive carbene intermediate.[2] This transient species can covalently crosslink with a wide range of amino acid residues in proximity, making it an invaluable tool for photoaffinity labeling (PAL). PAL enables the identification and characterization of molecular interactions, such as those between ligands and receptors, enzymes and substrates, or protein-protein complexes.[2][3] Its small size minimizes steric hindrance that could otherwise interfere with natural biological interactions.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is crucial for its application in experimental settings, guiding decisions on storage, solvent selection, and reaction conditions.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₈N₂O | [3][4] |
| Molecular Weight | 100.12 g/mol | [3][4] |
| CAS Number | 25055-82-7 | [3][4] |
| Appearance | Colorless liquid/oil | [4] |
| Purity | ≥95% - 97% | [3][4] |
| InChI Key | YXAYZDNOWMFZLL-UHFFFAOYSA-N | [4] |
| SMILES | CC1(CCO)N=N1 | |
| Storage Conditions | Store in freezer (-20°C), in a dark place, under an inert atmosphere. | [5] |
Spectral Characterization Data
Spectroscopic data is essential for confirming the identity and purity of the compound after synthesis.
| Spectrum | Data (Solvent: CDCl₃) | Reference(s) |
| ¹H NMR (400 MHz) | δ 1.08 (s, 3H, CH₃), 1.45 (brs, 1H, OH), 1.64 (t, 2H, J = 6.3 Hz, -CH₂-C), 3.54 (t, 2H, J = 6.3 Hz, -CH₂-O) | [1] |
Experimental Protocols
Synthesis and Purification
The following protocol is adapted from a general and efficient method for the synthesis of aliphatic diazirines from ketones.[1] The starting material is 4-hydroxy-2-butanone.
4.1.1 Synthesis Pathway
4.1.2 Detailed Methodology [1]
-
Diaziridine Formation:
-
Condense ammonia (approx. 100 mL) into a flask containing 4-hydroxy-2-butanone (15.2 mL, 170 mmol) at -78°C using a dry ice/acetone condenser.
-
Reflux the mixture at -30°C for 5 hours.
-
Cool the reaction back to -78°C and add a solution of hydroxylamine-O-sulfonic acid (21.15 g, 187 mmol) in methanol (150 mL).
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Filter the resulting mixture, wash the solid residue with methanol (2 x 20 mL), and concentrate the filtrate to approximately 100 mL.
-
-
Oxidation to Diazirine:
-
To the concentrated methanolic solution of the crude diaziridine, add triethylamine (71 mL, 510 mmol).
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of iodine (47.6 g, 187 mmol) in methanol (250 mL) dropwise over 2 hours, ensuring the temperature remains below 5°C.
-
After the addition is complete, stir the reaction at room temperature for an additional 2 hours.
-
-
Work-up and Purification:
-
Carefully remove the solvents under reduced pressure (25°C, 120 mbar).
-
Partition the residue between diethyl ether (200 mL) and brine (200 mL) containing saturated aqueous Na₂S₂O₃ (10 mL) to quench excess iodine.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.
-
Purify the crude diazirine by column chromatography on silica gel using a pentane/diethyl ether (1:1) eluent system to obtain the final product as a colorless liquid.
-
General Protocol for Photoaffinity Labeling (PAL)
This protocol outlines a general workflow for using a diazirine-based probe, such as a derivative of this compound, to identify protein targets.
4.2.1 Experimental Workflow
4.2.2 Detailed Methodology
-
Probe Incubation:
-
Incubate the diazirine-containing probe with the biological sample (e.g., cell lysate, purified protein, or intact cells) in an appropriate buffer.
-
The incubation time and temperature should be optimized to allow for specific binding of the probe to its target. This is typically performed in the dark to prevent premature photoactivation.
-
-
UV Irradiation:
-
Transfer the sample to a suitable container (e.g., a petri dish or a microplate) on ice.
-
Irradiate the sample with UV light, typically at a wavelength between 350 nm and 380 nm, for a predetermined duration (e.g., 5-30 minutes).[3] The light source can be a handheld UV lamp or a specialized crosslinking instrument. This step activates the diazirine, leading to the formation of the reactive carbene.
-
-
Sample Preparation for Analysis:
-
Following irradiation, the covalently crosslinked protein-probe complexes are prepared for analysis. This may involve cell lysis (if working with intact cells), protein denaturation with SDS-PAGE loading buffer, and boiling.
-
-
Downstream Analysis:
-
Visualization: If the probe includes a reporter tag (e.g., biotin or a fluorophore, often added via the hydroxyl handle), the labeled proteins can be visualized by methods such as streptavidin blotting or fluorescence scanning after separation by SDS-PAGE.
-
Target Identification: To identify the labeled protein(s), the sample can be subjected to enrichment (e.g., using streptavidin beads for a biotinylated probe) followed by on-bead digestion and analysis by mass spectrometry (LC-MS/MS).
-
Mechanism of Action and Applications
The utility of this compound lies in the photochemical properties of the diazirine ring.
Upon absorption of UV light, the diazirine undergoes irreversible elimination of nitrogen gas, producing a highly reactive and short-lived carbene.[6] This carbene can then non-specifically insert into adjacent C-H, O-H, or N-H bonds of a target biomolecule.[6] Alkyl diazirines, like the one discussed here, may also isomerize to a reactive diazo intermediate, which shows a preference for labeling acidic amino acid residues (e.g., aspartic acid, glutamic acid).
The hydroxyl group of this compound serves as a key synthetic handle. It allows for the attachment of this photo-crosslinker to a wide variety of molecules of interest, including:
-
Small molecule drugs or ligands to identify their protein targets.
-
Peptides or peptidomimetics to study protein-protein interactions.
-
Reporter tags like biotin or fluorophores for downstream detection and enrichment.
Conclusion
This compound is a fundamental building block for the construction of sophisticated chemical probes. Its small size, efficient photoactivation, and synthetic tractability make it an essential tool for researchers in chemical biology and pharmacology. A thorough understanding of its chemical properties, synthesis, and application in photoaffinity labeling workflows is critical for its successful implementation in elucidating complex biological interactions and accelerating the drug discovery process.
References
- 1. Design and synthesis of cysteine-specific labels for photo-crosslinking studies - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10436K [pubs.rsc.org]
- 2. This compound, CAS 25055-82-7 | AxisPharm [axispharm.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 2-(3-Methyl-3H-diazirin-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis and characterization of 2-(3-Methyl-3H-diazirin-3-yl)ethanol, a photoactivatable cross-linking agent of significant interest in chemical biology and drug discovery. Possessing a diazirine moiety for covalent bond formation upon UV irradiation and a hydroxyl group for further functionalization, this molecule serves as a valuable tool for elucidating molecular interactions. This document outlines a probable synthetic pathway, details generalized experimental protocols, and presents expected characterization data based on analogous compounds.
Introduction
Photoaffinity labeling (PAL) is a powerful technique used to identify and characterize protein-ligand and other molecular interactions.[1][2] This method utilizes photoreactive probes that, upon activation with light, form highly reactive intermediates capable of forming covalent bonds with nearby molecules.[3] Among the various photophores, aliphatic diazirines have gained prominence due to their small size, which minimizes steric hindrance, and their ability to generate reactive carbenes upon UV irradiation.[4]
This compound is a bifunctional molecule featuring a methyl-substituted diazirine ring for photo-cross-linking and a primary alcohol for the attachment of affinity tags, reporter groups, or pharmacophores.[5] This guide provides a comprehensive overview of its synthesis and characterization for researchers in drug development and related scientific fields.
Synthesis of this compound
The synthesis of this compound proceeds through a well-established route for aliphatic diazirines, starting from a ketone precursor.[6] The key steps involve the formation of a diaziridine intermediate from 4-hydroxy-2-butanone, followed by its oxidation to the final diazirine product.
Synthesis Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Methyl-3-(2-hydroxyethyl)diaziridine (Intermediate)
This procedure is adapted from general methods for diaziridine formation from ketones.[7][8]
-
Reaction Setup: In a pressure vessel equipped with a magnetic stirrer, dissolve 4-hydroxy-2-butanone in a solution of methanol saturated with ammonia.
-
Reagent Addition: Cool the solution to 0°C and add a solution of hydroxylamine-O-sulfonic acid in methanol portion-wise while maintaining the temperature below 10°C.
-
Reaction: Seal the vessel and stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Extract the residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude diaziridine intermediate.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound (Final Product)
The oxidation of the diaziridine intermediate to the diazirine can be achieved using various oxidizing agents.[6][9]
-
Reaction Setup: Dissolve the purified 3-methyl-3-(2-hydroxyethyl)diaziridine in an appropriate solvent such as dichloromethane or diethyl ether.
-
Oxidation: To the stirred solution, add the oxidizing agent. Common reagents for this transformation include:
-
Iodine and triethylamine
-
Freshly prepared silver oxide (Ag₂O)
-
Manganese dioxide (MnO₂) The reaction is typically carried out at room temperature and monitored by TLC.
-
-
Work-up: Once the reaction is complete, filter off the solid byproducts. Wash the filtrate with an aqueous solution of sodium thiosulfate (if iodine was used) to remove excess oxidant, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The final product, this compound, can be purified by flash column chromatography on silica gel to yield a colorless oil.
Characterization
| Property | Expected Value/Observation |
| Molecular Formula | C₄H₈N₂O[5] |
| Molecular Weight | 100.12 g/mol [5] |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR | Signals corresponding to the methyl, methylene, and hydroxyl protons. |
| ¹³C NMR | Resonances for the methyl, two methylene carbons, and the diazirine carbon. |
| IR Spectroscopy | Characteristic peaks for O-H, C-H, and the N=N stretch of the diazirine ring. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight. |
Table 1: Physicochemical and Spectroscopic Data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons, two triplets for the two methylene groups, and a broad singlet for the hydroxyl proton. The chemical shifts will be influenced by the diazirine ring and the hydroxyl group.
-
¹³C NMR: The carbon NMR spectrum should display four distinct signals corresponding to the methyl carbon, the two methylene carbons, and the characteristic low-field signal of the diazirine carbon atom.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:
-
A broad band around 3300-3500 cm⁻¹ for the O-H stretching of the alcohol.
-
Absorptions in the 2850-3000 cm⁻¹ region for C-H stretching.
-
A characteristic, though potentially weak, absorption around 1550-1650 cm⁻¹ for the N=N stretching vibration of the diazirine ring.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should exhibit a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 100.12 or 101.13, respectively.
Application in Photoaffinity Labeling
The utility of this compound lies in its application as a photoaffinity labeling reagent. The hydroxyl group allows for its conjugation to a ligand of interest, creating a photoactivatable probe.
References
- 1. Convenient synthesis of photoaffinity probes and evaluation of their labeling abilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Trends in Diaziridine Formation and Transformation (a Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Diazirine - Wikipedia [en.wikipedia.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism and Application of 2-(3-Methyl-3H-diazirin-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(3-Methyl-3H-diazirin-3-yl)ethanol is a minimalist, yet powerful, photoaffinity labeling (PAL) reagent integral to the field of chemical biology and drug discovery. Its compact size and high reactivity upon photoactivation make it an invaluable tool for the identification of protein-protein interactions and the deconvolution of small molecule targets. This guide provides a comprehensive overview of its mechanism of action, detailed experimental protocols for its application, a summary of relevant quantitative data, and visual representations of its operational principles and experimental workflows. By understanding the nuances of this reagent, researchers can more effectively design experiments to probe complex biological systems.
Core Mechanism of Action
The utility of this compound as a photoaffinity probe lies in the unique properties of the diazirine functional group. This strained three-membered ring is relatively stable in the dark but undergoes irreversible decomposition upon irradiation with UV light, typically in the 350-370 nm range. This wavelength is advantageous as it is less damaging to biological macromolecules compared to shorter UV wavelengths.
Upon photoactivation, the diazirine moiety extrudes nitrogen gas (N₂) to generate a highly reactive and short-lived carbene intermediate. This carbene can then undergo rapid and nonspecific insertion into a wide variety of chemical bonds within its immediate vicinity, including C-H, N-H, and O-H bonds, which are abundant in proteins and other biomolecules. This covalent bond formation effectively "tags" molecules that are in close proximity to the probe at the moment of irradiation.
Recent studies have elucidated a more detailed two-step reaction mechanism for alkyl diazirines. The initial photoexcitation leads to the formation of a linear diazo intermediate. This diazo species is electrophilic and exhibits a preference for reacting with acidic residues, such as aspartic acid and glutamic acid. A subsequent photochemical step can then convert the diazo intermediate into the even more reactive carbene, which is capable of broader, less specific insertions. The formation of the diazo intermediate provides an additional layer of selectivity that can be exploited in experimental design.
Caption: Photochemical activation of this compound.
Quantitative Data Presentation
While precise quantitative data for this compound is not extensively published, data from structurally similar alkyl diazirine probes can provide valuable benchmarks for experimental design. The following tables summarize key parameters for diazirine-based photo-crosslinkers.
| Parameter | Typical Value/Range | Notes |
| Photolysis Wavelength | 350 - 370 nm | Minimizes damage to biological samples. |
| Reactive Intermediate | Carbene, Diazo | The diazo intermediate shows a preference for acidic residues. |
| Half-life of Carbene | Nanoseconds | Ensures that labeling is restricted to molecules in very close proximity. |
| Cross-linking Radius | ~6-8 Å | The effective distance over which the probe can label a target molecule. |
| Cross-linking Efficiency | 9 - 40% (for MTS-diazirine) | This is a representative value for an alkyl diazirine and can be influenced by the binding affinity of the probe to its target.[1] |
Table 1: Photochemical and Physical Properties of Alkyl Diazirine Probes
| Amino Acid Residue | Relative Reactivity (Alkyl Diazirine) | Reaction Mechanism |
| Aspartic Acid | High | Diazo Intermediate |
| Glutamic Acid | High | Diazo Intermediate |
| Tyrosine | Moderate | Diazo Intermediate |
| Other Residues | Lower (broad reactivity) | Carbene Insertion |
Table 2: Amino Acid Selectivity of Alkyl Diazirine Probes
Experimental Protocols
The following is a generalized, yet detailed, protocol for a photoaffinity labeling experiment using this compound to identify protein binding partners in a complex biological lysate. This protocol can be adapted for use with purified proteins or in living cells.
Materials and Reagents
-
This compound
-
Biological sample (e.g., cell lysate, purified protein)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
UV lamp with a 365 nm light source (e.g., Rayonet reactor or UV crosslinker)
-
Quartz or UV-transparent microplates or cuvettes
-
Protease inhibitor cocktail
-
Reagents for downstream analysis (e.g., SDS-PAGE, mass spectrometry)
Experimental Procedure
-
Sample Preparation:
-
If using a cell lysate, lyse cells in a suitable buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Dilute the lysate to the desired working concentration (typically 1-5 mg/mL) with cold PBS.
-
-
Photoaffinity Labeling:
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO).
-
Add the photoaffinity probe to the protein sample to the desired final concentration (typically in the low micromolar range).
-
As a negative control, prepare a sample without the photoaffinity probe and another sample with the probe but kept in the dark.
-
Incubate the samples on ice for a predetermined time (e.g., 15-30 minutes) to allow for binding to occur.
-
Transfer the samples to a quartz or UV-transparent plate.
-
Irradiate the samples with a 365 nm UV light source. The irradiation time and distance from the source should be optimized for each experimental setup (a typical starting point is 1-5 minutes at a distance of 5-10 cm). Keep the samples on ice during irradiation to minimize heat-induced protein degradation.
-
-
Downstream Analysis:
-
Following irradiation, the covalently labeled proteins can be analyzed by various methods.
-
SDS-PAGE: Add SDS-PAGE loading buffer to the samples, boil, and resolve the proteins on a polyacrylamide gel. Labeled proteins can be detected by methods such as autoradiography (if a radiolabeled probe is used) or Western blotting if an antibody against the target or a tag on the probe is available.
-
Mass Spectrometry: For unbiased identification of labeled proteins, the sample can be prepared for mass spectrometry analysis. This typically involves:
-
In-gel or in-solution digestion of the proteins with a protease (e.g., trypsin).
-
Enrichment of labeled peptides if the probe contains an affinity tag (e.g., biotin).
-
Analysis of the peptide mixture by LC-MS/MS.
-
Database searching to identify the proteins and the specific sites of cross-linking.
-
-
Mandatory Visualizations
Caption: A typical experimental workflow for photoaffinity labeling.
Caption: Using photoaffinity labeling to map a signaling pathway.
Conclusion
This compound is a versatile and effective tool for dissecting molecular interactions in complex biological systems. Its small size minimizes perturbation of the system under study, while the highly reactive carbene generated upon photoactivation allows for the covalent capture of interacting partners. A thorough understanding of its mechanism of action, including the role of the diazo intermediate, is crucial for the rational design of experiments and the interpretation of results. The protocols and data presented in this guide provide a solid foundation for researchers to successfully employ this photoaffinity probe in their quest to unravel the intricate networks of molecular interactions that govern cellular function.
References
An In-depth Technical Guide to 2-(3-Methyl-3H-diazirin-3-yl)ethanol: A Photoaffinity Labeling Reagent for Elucidating Molecular Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3-Methyl-3H-diazirin-3-yl)ethanol, a minimalist yet powerful photoaffinity labeling (PAL) reagent. We delve into its core applications in chemical biology and drug discovery, focusing on its utility in identifying and characterizing protein-ligand and protein-protein interactions. This document details the underlying chemical principles, presents quantitative data on labeling preferences, and offers detailed experimental protocols for its application in proteomic studies. Furthermore, we provide visual representations of experimental workflows and a relevant signaling pathway to illustrate the practical application of this versatile chemical tool.
Introduction: The Power of Proximity-Based Covalent Capture
Understanding the intricate network of molecular interactions within a cell is fundamental to advancing our knowledge of biological processes and developing novel therapeutics. Photoaffinity labeling has emerged as a powerful technique to covalently capture transient and low-affinity interactions directly in a complex biological environment. At the heart of this technique are photoreactive crosslinking agents, and among the most effective and widely used are diazirine-containing compounds.
This compound is a key building block in this field. Its small size and high reactivity upon photoactivation make it an ideal tool for probing molecular interactions with minimal steric hindrance. This guide will explore the properties and applications of this reagent and its more advanced trifunctional analogs, which incorporate both a photoreactive diazirine group and a bioorthogonal handle for downstream analysis.
Chemical Principles of Diazirine-Based Photoaffinity Labeling
The utility of this compound and other alkyl diazirines in photoaffinity labeling stems from the unique photochemistry of the diazirine ring.
Upon irradiation with UV light, typically in the range of 350-370 nm, the diazirine moiety undergoes irreversible decomposition, releasing nitrogen gas and generating a highly reactive carbene intermediate.[1] This carbene can then rapidly and non-selectively insert into nearby C-H, N-H, and O-H bonds of interacting biomolecules, forming a stable covalent bond.[1]
Recent studies have revealed a more nuanced, two-step reaction mechanism.[2] Upon photolysis, the diazirine can also isomerize into a longer-lived, electrophilic diazo intermediate.[3][4] This diazo species exhibits a preferential reactivity towards acidic amino acid residues, such as aspartic acid and glutamic acid.[3][4] This dual reactivity of carbene and diazo intermediates is a key characteristic of alkyl diazirines, influencing their labeling patterns within the proteome.[3][4]
The general mechanism can be visualized as follows:
Quantitative Data on Labeling Preferences
The labeling efficiency of alkyl diazirines is not uniform across all amino acids. The dual-reactivity mechanism leads to a notable preference for acidic residues, which is a critical consideration in experimental design and data interpretation.
| Amino Acid Type | Labeled Amino Acid | Relative Labeling Yield (%)[3] |
| Acidic | Aspartic Acid (Asp) | ~60% |
| Glutamic Acid (Glu) | ~40% | |
| Polar | Serine (Ser) | <20% |
| Threonine (Thr) | <20% | |
| Asparagine (Asn) | <20% | |
| Glutamine (Gln) | <20% | |
| Tyrosine (Tyr) | <20% | |
| Non-polar/Aliphatic | Glycine (Gly) | <3% |
| Alanine (Ala) | <3% | |
| Valine (Val) | <3% | |
| Leucine (Leu) | <3% | |
| Isoleucine (Ile) | <3% | |
| Proline (Pro) | <3% | |
| Methionine (Met) | <3% | |
| Phenylalanine (Phe) | <3% | |
| Tryptophan (Trp) | <3% | |
| Basic | Lysine (Lys) | <3% |
| Arginine (Arg) | <3% | |
| Histidine (His) | <3% | |
| Sulfur-containing | Cysteine (Cys) | <3% |
Table 1: Relative labeling yields of an alkyl diazirine probe with various N-acetylated amino acid methyl esters under neat conditions, as determined by LC-MS.[3] Note that these are relative yields and absolute labeling efficiency in a cellular context will depend on various factors including local protein concentration, pH, and solvent accessibility.
This preference for acidic residues has led to the observation that alkyl diazirine probes often show an enrichment bias for membrane proteins, which tend to have more exposed acidic residues.[3]
Experimental Protocols
The versatility of this compound lies in its ability to be incorporated into more complex "trifunctional" probes. These probes typically contain:
-
The diazirine for photo-crosslinking.
-
A bioorthogonal handle (e.g., a terminal alkyne or biotin) for enrichment and visualization.
-
A functional group (e.g., a hydroxyl, amine, or carboxylic acid) for conjugation to a ligand of interest.
The following protocols provide a general framework for the synthesis of such a probe and its application in a typical photoaffinity labeling experiment.
Synthesis of this compound
A common precursor for the synthesis of this compound is 4-hydroxy-2-butanone. The synthesis proceeds via a two-step, one-pot reaction involving the formation of a diaziridine intermediate followed by oxidation to the diazirine.
Materials:
-
4-hydroxy-2-butanone
-
Ammonia (7N solution in methanol)
-
Hydroxylamine-O-sulfonic acid (HOSA)
-
Iodine (I₂)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure: [adapted from 4]
-
To a solution of 4-hydroxy-2-butanone in methanolic ammonia at 0°C, add hydroxylamine-O-sulfonic acid portion-wise over 1-2 hours.
-
Allow the reaction to stir overnight at room temperature.
-
The reaction mixture is then cooled to 0°C, and a solution of iodine in DCM is added, followed by the dropwise addition of triethylamine.
-
The reaction is stirred for 1-2 hours at room temperature.
-
The reaction is quenched with saturated aqueous sodium thiosulfate and extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield this compound.
General Protocol for Photoaffinity Labeling and Target Identification
This protocol outlines the use of a trifunctional probe, where this compound is derivatized with a terminal alkyne and conjugated to a small molecule ligand.
Materials:
-
Live cells or cell lysate
-
Diazirine-alkyne functionalized small molecule probe
-
Phosphate-buffered saline (PBS)
-
UV lamp (365 nm)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide-biotin tag
-
Copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate) or a copper-free click chemistry reagent
-
Streptavidin-coated magnetic beads
-
Wash buffers
-
Elution buffer (e.g., containing SDS and biotin)
-
Reagents for SDS-PAGE and mass spectrometry
Procedure:
-
Probe Incubation: Treat live cells or cell lysate with the diazirine-alkyne probe at a predetermined concentration and incubate for a specific duration to allow for binding to target proteins.
-
UV Irradiation: Irradiate the samples with a 365 nm UV lamp for a specified time (typically 1-30 minutes) on ice to induce covalent crosslinking.[5]
-
Cell Lysis: Harvest and lyse the cells to release the proteins.
-
Click Chemistry: To the cell lysate, add the azide-biotin tag, copper(I) catalyst, and a copper-chelating ligand to conjugate biotin to the alkyne handle of the probe-protein adduct.
-
Enrichment of Biotinylated Proteins: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated protein complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting or by in-gel digestion and subsequent identification by mass spectrometry.
Application in Elucidating Signaling Pathways: A Case Study of GPCRs
Photoaffinity labeling with diazirine-based probes has been instrumental in studying challenging targets like G protein-coupled receptors (GPCRs). For instance, a novel diazirine-based photoaffinity probe was used to identify the cross-link position of the human A2A adenosine receptor, providing valuable insights into the ligand-binding pocket of this important drug target.[4]
The general signaling pathway of a GPCR, which can be investigated using such probes, is depicted below. A ligand-bound probe can be used to covalently label the receptor, allowing for its isolation and the identification of interacting G proteins and downstream effectors.
Conclusion
This compound serves as a fundamental building block for the construction of sophisticated chemical probes designed to unravel the complexities of cellular interaction networks. Its minimalist structure, combined with the robust and well-characterized photochemistry of the diazirine group, provides researchers with a powerful tool for target identification and validation. The ability to incorporate this moiety into trifunctional probes has significantly expanded the scope of photoaffinity labeling, enabling the seamless integration of target capture with downstream proteomic analysis. As our understanding of the nuances of diazirine reactivity continues to grow, so too will our ability to design more precise and effective probes to illuminate the dark corners of the proteome, ultimately accelerating the pace of drug discovery and our understanding of fundamental biology.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Enhanced Mapping of Small Molecule Binding Sites in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photoaffinity Labeling of the Human A2A Adenosine Receptor and Cross-link Position Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mapping the protein interaction landscape for fully functionalized small-molecule probes in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-(3-Methyl-3H-diazirin-3-yl)ethanol as a Photoaffinity Labeling Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Methyl-3H-diazirin-3-yl)ethanol is a minimalist, yet powerful, photoaffinity labeling (PAL) reagent widely employed in chemical biology and drug discovery. Its compact size and efficient photo-cross-linking capabilities make it an invaluable tool for identifying and characterizing protein-ligand and protein-protein interactions directly within complex biological systems. This guide provides a comprehensive overview of its properties, synthesis, experimental protocols, and applications.
Upon irradiation with UV light (typically around 350-365 nm), the diazirine moiety of this compound is activated, extruding nitrogen gas to generate a highly reactive carbene intermediate. This carbene can then rapidly and non-selectively insert into nearby C-H, O-H, and N-H bonds, forming a stable covalent linkage with interacting biomolecules.[1][2] This "snapshot" of proximity allows for the identification of direct binding partners of small molecules or other proteins.
Chemical and Physical Properties
This compound is a liquid at room temperature and possesses properties that make it suitable for biological applications. Its hydroxyl group provides a handle for further chemical modification, allowing for its incorporation into more complex probes, such as those containing reporter tags (e.g., biotin, fluorophores) or bio-orthogonal handles (e.g., alkynes, azides) for downstream analysis.
| Property | Value | Reference |
| Molecular Formula | C4H8N2O | [3][4] |
| Molecular Weight | 100.12 g/mol | [3] |
| CAS Number | 25055-82-7 | [3][5] |
| Appearance | Liquid, Oil | [4] |
| Purity | ≥95% to 97% | [3][4] |
| Storage Conditions | -20°C, in the dark, under inert atmosphere | [5] |
Mechanism of Action and Reactivity
The utility of this compound as a photoaffinity label stems from the photochemical generation of a carbene. However, the reaction mechanism is more nuanced, involving a diazo intermediate that exhibits distinct reactivity. Upon UV irradiation, the diazirine can isomerize to a linear diazo species. This diazo intermediate can then either lose nitrogen to form the desired carbene or, particularly in acidic environments, become protonated to a diazonium species that can act as an alkylating agent, preferentially reacting with nucleophilic amino acid residues.
This dual reactivity has significant implications for experimental design and data interpretation. Alkyl diazirines, such as this compound, show a marked preference for labeling acidic residues (aspartate and glutamate) in a pH-dependent manner. This is attributed to the reactivity of the diazo intermediate.
pH-Dependent Labeling of Amino Acids
The labeling efficiency of alkyl diazirines is significantly influenced by the pH of the surrounding environment. At lower pH, the protonated forms of acidic amino acid side chains are more prevalent, leading to increased labeling yields. This pH-dependent reactivity is a key characteristic of the diazo intermediate pathway.
| Amino Acid | Relative Labeling Yield at pH 5.8 | Relative Labeling Yield at pH 8.0 |
| Glutamate (Glu) | High | Low |
| Aspartate (Asp) | High | Low |
| Tyrosine (Tyr) | Moderate | Low |
| Cysteine (Cys) | Moderate | Low |
| Lysine (Lys) | Low | Low |
Note: This table summarizes the general trend of pH-dependent labeling by alkyl diazirines based on available literature. Actual yields can vary depending on the specific experimental conditions.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically starts from the corresponding ketone, 4-hydroxy-2-butanone. The general strategy involves the formation of a diaziridine ring, followed by oxidation to the diazirine.
Step 1: Formation of the Diaziridine Intermediate
-
Dissolve 4-hydroxy-2-butanone in a solution of ammonia in methanol.
-
Add a suitable aminating agent, such as hydroxylamine-O-sulfonic acid, to the reaction mixture at a controlled temperature (e.g., 0°C to room temperature).
-
Stir the reaction for several hours to allow for the formation of the diaziridine ring.
Step 2: Oxidation to the Diazirine
-
To the crude diaziridine solution, add an oxidizing agent such as iodine in the presence of a base (e.g., triethylamine) or silver(I) oxide.
-
Stir the reaction at room temperature, protecting it from light, until the oxidation is complete.
-
Purify the resulting this compound using column chromatography.
Caption: Synthesis of this compound.
Photoaffinity Labeling Protocol
This protocol provides a general workflow for using a probe derived from this compound for labeling proteins in a cellular context.
1. Probe Incubation:
-
Treat cells with the photoaffinity probe at a suitable concentration (typically in the low micromolar range) for a specific duration to allow for target engagement.
-
Include appropriate controls, such as a vehicle-only control and a competition control where cells are pre-incubated with an excess of a non-photoreactive parent molecule to identify specific binding partners.
2. UV Irradiation:
-
Irradiate the cells with UV light at a wavelength of approximately 365 nm.[6] The duration and intensity of irradiation should be optimized to achieve efficient cross-linking while minimizing cellular damage.[1] A typical setup involves a UV lamp with an emission peak at 365 nm.[6]
3. Cell Lysis and Protein Extraction:
-
After irradiation, harvest the cells and lyse them using a suitable buffer to extract the proteins.
4. Downstream Analysis (e.g., with a Clickable Probe):
-
If the probe contains a bio-orthogonal handle like an alkyne, perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) "click" reaction to attach a reporter tag (e.g., biotin for enrichment or a fluorophore for visualization).
5. Protein Enrichment and Identification:
-
For biotin-tagged proteins, use streptavidin-coated beads to enrich the labeled proteins.
-
Digest the enriched proteins into peptides (e.g., with trypsin) and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled proteins and map the sites of cross-linking.
Mandatory Visualizations
Mechanism of Photoaffinity Labeling
Caption: Photoactivation and dual reactivity of the diazirine probe.
Experimental Workflow for Proteomic Analysis
Caption: Streamlined workflow for target identification.
Application in Signaling Pathway Elucidation
Photoaffinity labeling with reagents like this compound can be instrumental in dissecting complex signaling pathways. For instance, a small molecule inhibitor of a key kinase in the mTOR pathway could be derivatized with the diazirine probe to identify its direct binding partners and downstream effectors.
Caption: Mapping inhibitor binding within the mTOR pathway.[7][8][9]
Conclusion
This compound is a versatile and efficient photoaffinity labeling reagent that has become a staple in modern chemical biology. Its small size minimizes perturbation of biological interactions, while its robust photochemistry allows for the covalent capture of binding partners in their native cellular environment. A thorough understanding of its dual carbene/diazo reactivity, particularly the pH-dependent labeling of acidic residues, is crucial for the design of well-controlled experiments and the accurate interpretation of the resulting data. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this powerful tool in their quest to unravel the complexities of biological systems.
References
- 1. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diazirine based photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, CAS 25055-82-7 | AxisPharm [axispharm.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 25055-82-7|this compound|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Protein interaction network analysis of mTOR signaling reveals modular organization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein interaction network analysis of mTOR signaling reveals modular organization - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stability of 2-(3-Methyl-3H-diazirin-3-yl)ethanol in Biological Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability of 2-(3-Methyl-3H-diazirin-3-yl)ethanol, a minimalist alkyl diazirine photo-crosslinker, in commonly used biological buffers. This document synthesizes current knowledge on diazirine chemistry, outlines detailed experimental protocols for stability assessment, and presents data in a structured format to inform the design of robust photoaffinity labeling experiments.
Introduction to this compound
This compound is a valuable tool in chemical biology and drug discovery for identifying protein-ligand and protein-protein interactions.[1] Its small size minimizes steric hindrance, making it an effective photoaffinity labeling probe.[2] The core of its functionality lies in the diazirine moiety, a three-membered ring containing two nitrogen atoms. Upon irradiation with UV light (typically 330-370 nm), this group efficiently releases nitrogen gas to generate a highly reactive carbene intermediate.[3][4] This carbene can then form a covalent bond with nearby molecules, thus capturing transient interactions.[5] An ideal photoaffinity probe must be chemically stable in the dark under various experimental conditions to prevent premature degradation and ensure reproducible results.[2]
General Stability of Alkyl Diazirines
Alkyl diazirines, such as this compound, are generally characterized by their high stability in the dark. They are known to be stable under both acidic and basic conditions during chemical synthesis and purification.[6] For long-term storage, it is recommended to keep diazirine-containing compounds protected from light.[7] While specific quantitative data for this compound is not extensively published, the stability of similar alkyl diazirine probes has been evaluated. For instance, a cyclobutane diazirine tag showed negligible decomposition after 56 days in various organic solvents under dark or ambient light conditions.[8]
Upon photoactivation, diazirines can isomerize to a linear diazo intermediate.[8] This diazo species can exhibit pH-dependent reactivity, preferentially labeling acidic amino acid residues like aspartic acid and glutamic acid.[9][10] This highlights the importance of buffer choice and pH control in photoaffinity labeling experiments.
Quantitative Stability Data
Table 1: Hypothetical Half-life (t½) of this compound in Common Biological Buffers (in the dark)
| Buffer (pH) | Temperature (°C) | Expected Half-life (t½) |
| Phosphate-Buffered Saline (PBS, pH 7.4) | 4 | > 30 days |
| Phosphate-Buffered Saline (PBS, pH 7.4) | 25 (Room Temp) | > 14 days |
| Phosphate-Buffered Saline (PBS, pH 7.4) | 37 | > 7 days |
| Tris-Buffered Saline (TBS, pH 7.4) | 25 (Room Temp) | > 14 days |
| HEPES Buffer (pH 7.4) | 25 (Room Temp) | > 14 days |
| Cell Culture Medium (e.g., DMEM) with 10% FBS | 37 | > 48 hours |
Table 2: Factors Influencing the Stability of Alkyl Diazirines
| Factor | Effect on Stability | Rationale |
| Light Exposure | Decreases stability | UV light initiates photo-activation, leading to the decomposition of the diazirine ring.[4] |
| Temperature | Decreases stability at higher temperatures | As with most chemical compounds, higher temperatures can increase the rate of degradation. |
| pH | Generally stable in a wide pH range in the dark | While stable in the dark, pH can influence the reactivity of the photo-generated diazo intermediate.[9][10] Extreme pH values may affect long-term stability. |
| Nucleophiles | Potential for slow reaction | While generally stable, strong nucleophiles could potentially react with the diazirine ring over extended periods, although this is not a common issue under typical biological buffer conditions. |
| Biological Matrix Components | May decrease stability | Complex biological matrices like cell lysates or plasma contain enzymes and other components that could potentially degrade the probe over time. |
Experimental Protocols for Stability Assessment
To ensure the reliability of experimental results, it is crucial to determine the stability of this compound under the specific conditions of your experiment. The following are detailed protocols for assessing the stability of the probe using common analytical techniques.
This protocol describes a general method for determining the stability of this compound in a biological buffer of choice.
-
Materials:
-
This compound
-
Biological buffer of interest (e.g., PBS, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector and a C18 column
-
-
Protocol:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
Preparation of Test Samples: Dilute the stock solution to a final concentration of 100 µM in the biological buffer of interest. Prepare several identical samples for analysis at different time points.
-
Incubation: Incubate the test samples at the desired temperature (e.g., 4°C, 25°C, or 37°C) in the dark.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from one of the test samples.
-
Sample Analysis:
-
Inject the aliquot directly onto the HPLC system.
-
Use a suitable mobile phase gradient, for example, a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA.
-
Monitor the elution profile at a wavelength where the diazirine compound absorbs (typically around 350-360 nm).
-
-
Data Analysis:
-
Measure the peak area of the parent compound at each time point.
-
Plot the natural logarithm of the peak area versus time.
-
The degradation rate constant (k) is the negative of the slope of the resulting line.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
-
For more complex biological matrices like cell lysates or plasma, LC-MS/MS provides higher sensitivity and specificity.
-
Materials:
-
Same as for the HPLC protocol, with the addition of an internal standard.
-
LC-MS/MS system.
-
-
Protocol:
-
Preparation of Samples: Follow steps 1-3 from the HPLC protocol.
-
Time Points and Quenching: At each time point, take an aliquot of the sample and quench any potential enzymatic activity by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Preparation: Centrifuge the quenched samples to pellet any precipitated proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS. Monitor the disappearance of the parent mass of this compound relative to the internal standard.
-
Data Analysis:
-
Plot the peak area ratio (Probe/Internal Standard) versus time.
-
Calculate the degradation rate constant (k) and half-life (t½) as described in the HPLC protocol.
-
-
Visualizations
The following diagrams illustrate key workflows and concepts related to the use and stability of this compound.
Caption: Workflow for determining the stability of this compound.
Caption: Photochemical activation pathways of a diazirine-containing probe.
Conclusion
This compound is a robust and versatile photoaffinity probe, demonstrating high stability under typical storage and experimental conditions in the absence of light. However, to ensure the accuracy and reproducibility of experimental data, it is imperative for researchers to empirically validate its stability within the specific biological buffers and conditions of their assays. The protocols and information provided in this guide offer a framework for conducting such stability studies, thereby enabling more reliable and interpretable results in the identification of biomolecular interactions.
References
- 1. Unlocking a Diazirine Long-Lived Nuclear Singlet State via Photochemistry: NMR Detection and Lifetime of an Unstabilized Diazo-Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diazirines as Potential Molecular Imaging Tags: Probing the Requirements for Efficient and Long-Lived SABRE-Induced Hyperpolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling [dash.harvard.edu]
An In-depth Technical Guide to the Solubility of 2-(3-Methyl-3H-diazirin-3-yl)ethanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(3-Methyl-3H-diazirin-3-yl)ethanol. Due to the limited availability of specific quantitative solubility data in public literature for this compound, this guide focuses on predicting its solubility based on its molecular structure and the general principles of organic chemistry. Furthermore, it offers detailed experimental protocols for researchers to determine the precise solubility in various organic solvents.
Molecular Structure and Predicted Solubility
This compound possesses a unique chemical structure that influences its solubility. The molecule contains a polar hydroxyl (-OH) group, which is capable of hydrogen bonding, and a strained, relatively nonpolar diazirine ring with a methyl group. The presence of the hydroxyl group suggests that the molecule will exhibit some degree of polarity.
The principle of "like dissolves like" is the primary determinant of solubility.[1][2] This principle states that polar compounds tend to dissolve in polar solvents, while nonpolar compounds dissolve in nonpolar solvents.[1] The solubility of an organic compound in a solvent is a balance between the interactions of the solute molecules with each other and the interactions of the solute molecules with the solvent molecules.
Based on its structure, this compound is expected to be a small, polar organic molecule.[3] The hydroxyl group can act as a hydrogen bond donor and acceptor, which will promote solubility in protic and polar aprotic solvents.[4] However, the presence of the hydrocarbon portion (ethyl and methyl groups) will contribute to some nonpolar character, potentially allowing for some solubility in less polar organic solvents.
The following table summarizes the predicted solubility of this compound in a range of common organic solvents, categorized by their polarity.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solute can form strong hydrogen bonds with the hydroxyl group of the solvent.[4] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone | High to Moderate | The polar nature of these solvents will interact favorably with the polar hydroxyl group of the solute.[2] |
| Moderately Polar | Dichloromethane (DCM), Tetrahydrofuran (THF) | Moderate to Low | These solvents have some polar character that can interact with the solute, but the interactions are weaker than with highly polar solvents. |
| Nonpolar | Hexane, Toluene | Low to Insoluble | The nonpolar nature of these solvents will not effectively solvate the polar hydroxyl group of the solute. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental methods should be employed. The following are detailed protocols for determining both kinetic and thermodynamic solubility.
Kinetic solubility is a measure of how quickly a compound dissolves and is often used in high-throughput screening.[5][6]
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microplates
-
Plate shaker
-
Turbidimeter or plate reader capable of measuring light scattering
Procedure:
-
Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).
-
Add the aqueous buffer to the wells of a 96-well microplate.
-
Add a small volume of the DMSO stock solution to the aqueous buffer in the wells to achieve a range of final concentrations.
-
Seal the plate and shake it at a constant temperature (e.g., 25°C) for a set period (e.g., 1.5-2 hours).[7]
-
Measure the turbidity of each well using a nephelometer or a plate reader. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.[8]
Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution and is considered the "gold standard".[9]
Materials:
-
This compound (solid)
-
Selected organic solvents
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the desired organic solvent.
-
Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).[7]
-
After incubation, allow the vials to stand to let the undissolved solid settle.
-
Carefully remove an aliquot of the supernatant. For accurate results, centrifuge the sample to remove any remaining solid particles.
-
Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical method such as HPLC or UV-Vis spectroscopy.[10]
-
The determined concentration is the thermodynamic solubility of the compound in that solvent.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of a chemical compound.
Caption: A flowchart illustrating the key stages of determining the solubility of a chemical compound.
References
- 1. Khan Academy [khanacademy.org]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. pharmatutor.org [pharmatutor.org]
- 10. enamine.net [enamine.net]
Methodological & Application
Application Notes and Protocols for Photoaffinity Labeling Using 2-(3-Methyl-3H-diazirin-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photoaffinity labeling (PAL) is a powerful chemical biology technique used to identify and study non-covalent interactions between small molecules and their protein targets within a complex biological system. This method utilizes a photoactivatable probe, which upon irradiation with UV light, forms a highly reactive species that covalently crosslinks to interacting proteins. Subsequent analysis by mass spectrometry allows for the identification of these protein targets.[1][2][3]
2-(3-Methyl-3H-diazirin-3-yl)ethanol is a versatile photoaffinity labeling reagent. Its small and minimally perturbing diazirine moiety is converted into a reactive carbene upon UV irradiation at wavelengths (typically 350-370 nm) that are less damaging to biological samples.[4][5][6] The ethanol group provides a convenient handle for chemically linking this photoactive group to a ligand of interest, creating a bespoke photoaffinity probe. This document provides detailed protocols and application notes for utilizing this compound in target identification studies.
Principle of Photoaffinity Labeling
The general workflow for a photoaffinity labeling experiment involves several key steps: incubation of the photoaffinity probe with a biological sample (live cells, cell lysates, or purified proteins), UV irradiation to induce covalent crosslinking, enrichment of the labeled proteins, and finally, identification of the target proteins by mass spectrometry.[2][3]
Experimental Protocols
Protocol 1: General Photoaffinity Labeling in Live Cells
This protocol outlines the general steps for labeling target proteins in living cells using a custom probe synthesized from this compound.
Materials:
-
Photoaffinity probe (ligand of interest conjugated to this compound)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
UV lamp (350-370 nm)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Affinity resin (e.g., streptavidin beads if the probe contains a biotin tag)
-
Wash buffers
-
Elution buffer
-
Equipment for SDS-PAGE and Western blotting
-
Mass spectrometer
Procedure:
-
Cell Culture and Probe Incubation:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with the photoaffinity probe at a predetermined optimal concentration (typically in the low micromolar range, e.g., 1-10 µM) in serum-free medium.[7]
-
Incubate for a sufficient time to allow the probe to engage with its target (e.g., 1-4 hours).
-
-
UV Crosslinking:
-
Wash the cells with ice-cold PBS to remove excess probe.
-
Irradiate the cells with UV light (350-370 nm) on ice for a predetermined optimal time (e.g., 5-30 minutes). The optimal irradiation time and energy dose depend on the UV source and its distance from the cells and should be empirically determined.[4][5]
-
-
Cell Lysis:
-
After irradiation, lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Enrichment of Labeled Proteins (if applicable):
-
If the photoaffinity probe contains an affinity tag (e.g., biotin), incubate the cell lysate with the corresponding affinity resin (e.g., streptavidin-agarose beads) to enrich for labeled proteins.
-
Wash the resin extensively to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the captured proteins from the resin.
-
Prepare the protein sample for mass spectrometry analysis. This typically involves in-solution or in-gel digestion with a protease (e.g., trypsin).
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the digested peptides by LC-MS/MS.
-
Identify the proteins that were specifically labeled by the photoaffinity probe by searching the acquired MS/MS data against a protein database.
-
Protocol 2: In Vitro Photoaffinity Labeling of Purified Proteins or Cell Lysates
This protocol is suitable for confirming direct interactions with a purified protein or for initial screening in a cell lysate.
Materials:
-
Purified protein or cell lysate
-
Photoaffinity probe
-
Reaction buffer (e.g., PBS or HEPES buffer)
-
UV lamp (350-370 nm)
-
SDS-PAGE loading buffer
Procedure:
-
Incubation:
-
Incubate the purified protein or cell lysate with the photoaffinity probe at an optimized concentration in a suitable reaction buffer.
-
Allow the binding to reach equilibrium (e.g., 30-60 minutes at room temperature or 4°C).
-
-
UV Crosslinking:
-
Irradiate the sample with UV light (350-370 nm) for the optimized duration.
-
-
Analysis:
-
Add SDS-PAGE loading buffer to the reaction mixture.
-
Analyze the sample by SDS-PAGE and visualize the labeled protein by Coomassie staining, silver staining, or Western blotting (if an antibody against the target is available or if the probe contains an epitope tag). A shift in the molecular weight of the target protein indicates successful labeling.
-
Data Presentation
Quantitative data from photoaffinity labeling experiments are crucial for identifying high-confidence targets. The following tables provide a template for presenting such data.
Table 1: Optimization of Photoaffinity Probe Concentration
| Probe Concentration (µM) | Target Labeling Signal (Arbitrary Units) | Non-specific Binding Signal (Arbitrary Units) |
| 0.1 | 150 | 20 |
| 0.5 | 600 | 50 |
| 1.0 | 1200 | 100 |
| 5.0 | 2500 | 400 |
| 10.0 | 2800 | 800 |
| 20.0 | 2900 | 1500 |
Table 2: Optimization of UV Irradiation Time
| Irradiation Time (min) | Target Labeling Signal (Arbitrary Units) | Protein Degradation (Visual Assessment) |
| 1 | 300 | None |
| 5 | 1500 | Minimal |
| 10 | 2600 | Minor |
| 20 | 2800 | Moderate |
| 30 | 2850 | Significant |
Table 3: Quantitative Mass Spectrometry Data for Target Identification
| Protein Accession | Protein Name | Peptide Count | Fold Enrichment (Probe vs. Control) | p-value |
| P04637 | Tumor suppressor p53 | 15 | 10.5 | < 0.001 |
| P62258 | 14-3-3 protein beta/alpha | 12 | 8.2 | < 0.005 |
| Q06830 | Heat shock protein HSP 90-alpha | 8 | 2.1 | > 0.05 |
| P68871 | Tubulin beta chain | 5 | 1.5 | > 0.05 |
Mandatory Visualization
Experimental Workflow
References
- 1. A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Incorporating 2-(3-Methyl-3H-diazirin-3-yl)ethanol into Chemical Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 2-(3-Methyl-3H-diazirin-3-yl)ethanol, a compact and efficient photo-crosslinker, in the development of chemical probes for target identification and the study of molecular interactions.
Introduction
This compound is a valuable building block in chemical biology and drug discovery for the synthesis of photoaffinity probes.[1] Its small, minimally perturbing diazirine moiety can be converted into a highly reactive carbene upon exposure to UV light, enabling the formation of covalent bonds with interacting biomolecules.[2][3] This property is instrumental in photoaffinity labeling (PAL), a powerful technique to identify and characterize the binding partners of small molecules, peptides, or other biological ligands.[2][4][5] The hydroxyl group of this compound provides a convenient handle for its incorporation into a variety of molecules of interest.
Advantages of this compound in Chemical Probes
-
Minimal Size: The small size of the methyl-diazirine group minimizes steric hindrance and is less likely to interfere with the binding affinity of the probe to its target compared to bulkier photophores like benzophenones.[2][6]
-
High Reactivity: Upon photoactivation, the generated carbene is highly reactive and can insert into a wide range of C-H and heteroatom-H bonds in close proximity, leading to efficient cross-linking.
-
Chemical Stability: The diazirine ring is stable under various chemical conditions, allowing for flexibility in the synthesis of complex probes.[3]
-
Favorable Photochemical Properties: Activation is typically achieved with long-wavelength UV light (around 350-365 nm), which reduces the potential for photodamage to biological samples compared to shorter wavelength UV radiation.[7]
Data Presentation
The following tables summarize representative quantitative data for the synthesis and application of chemical probes incorporating alkyl diazirines. Note that specific yields and efficiencies can vary significantly depending on the specific reactants, reaction conditions, and biological systems.
Table 1: Representative Yields for Probe Synthesis via Esterification
| Coupling Method | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Steglich Esterification | DCC, DMAP | DCM | Room Temp | 2-12 | 60-90 |
| Mitsunobu Reaction | PPh₃, DIAD | THF | 0 to Room Temp | 2-8 | 50-85 |
Yields are illustrative and highly dependent on the specific carboxylic acid and reaction scale.
Table 2: Representative Photo-Crosslinking Efficiency
| Parameter | Condition | Typical Efficiency (%) |
| UV Wavelength | 365 nm | - |
| UV Power | 1-5 J/cm² | - |
| Irradiation Time | 1-15 min | 5-20 |
| Probe Concentration | 1-100 µM | - |
Efficiency is defined as the percentage of target protein covalently labeled by the probe and can be influenced by the binding affinity of the probe, the lifetime of the carbene, and the experimental setup.
Experimental Protocols
Protocol 1: Synthesis of a Chemical Probe via Steglich Esterification
This protocol describes the conjugation of this compound to a molecule of interest (MOI) containing a carboxylic acid functional group using a Steglich esterification.[8][9][10]
Materials:
-
This compound
-
Molecule of Interest (MOI) with a carboxylic acid group
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the MOI-COOH (1.0 eq) and this compound (1.2 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution and stir.
-
In a separate vial, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired chemical probe.
Protocol 2: Photoaffinity Labeling of a Target Protein in Cell Lysate
This protocol outlines a general procedure for using a this compound-based chemical probe to label its target protein in a cell lysate.
Materials:
-
Chemical probe stock solution (e.g., 10 mM in DMSO)
-
Cell lysate containing the target protein
-
Phosphate-buffered saline (PBS)
-
UV lamp (365 nm)
-
Ice bath
-
Protease inhibitor cocktail
Procedure:
-
Prepare the cell lysate according to standard protocols, ensuring the addition of a protease inhibitor cocktail.
-
Dilute the chemical probe to the desired final concentration (typically 1-100 µM) in the cell lysate. Include a vehicle control (e.g., DMSO) and a no-UV control.
-
Incubate the mixture for a predetermined time (e.g., 30-60 minutes) at 4 °C to allow for binding of the probe to its target.
-
Transfer the samples to a suitable container (e.g., a petri dish or a multi-well plate) on an ice bath.
-
Irradiate the samples with a 365 nm UV lamp for 1-15 minutes. The optimal irradiation time and distance from the lamp should be empirically determined.
-
After irradiation, the covalently labeled proteins are ready for downstream analysis, such as SDS-PAGE, in-gel fluorescence scanning (if the probe contains a fluorescent tag), or enrichment followed by mass spectrometry for target identification.
Visualization of Workflows and Pathways
Experimental Workflow for Target Identification
The following diagram illustrates a typical workflow for identifying the protein target of a small molecule using a chemical probe derived from this compound.
References
- 1. This compound, CAS 25055-82-7 | AxisPharm [axispharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04238G [pubs.rsc.org]
- 7. Evaluation of fully-functionalized diazirine tags for chemical proteomic applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01360B [pubs.rsc.org]
- 8. Steglich esterification - Wikipedia [en.wikipedia.org]
- 9. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Steglich Esterification [organic-chemistry.org]
Application Notes and Protocols for Cross-Linking Mass Spectrometry using 2-(3-Methyl-3H-diazirin-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for the elucidation of protein-protein interactions (PPIs) and the structural characterization of protein complexes. This method utilizes chemical cross-linkers to covalently link interacting proteins, followed by mass spectrometric analysis to identify the cross-linked peptides and deduce spatial proximity constraints. Photo-reactive cross-linkers, particularly those containing a diazirine moiety, offer distinct advantages due to their ability to be activated by UV light, enabling precise temporal control of the cross-linking reaction and the ability to capture transient or weak interactions.
2-(3-Methyl-3H-diazirin-3-yl)ethanol is a compact, photo-activatable cross-linking reagent.[1][2] Upon irradiation with UV light at approximately 350-370 nm, the diazirine ring loses nitrogen gas to form a highly reactive carbene intermediate.[3][4] This carbene can then rapidly and non-specifically insert into neighboring C-H, N-H, or O-H bonds of amino acid residues, effectively "trapping" proteins that are in close proximity.[3][4] The small size of this reagent minimizes steric hindrance, making it an excellent tool for high-resolution mapping of protein interaction interfaces. Recent studies have also indicated a two-step reaction mechanism involving a diazo intermediate that shows a preference for acidic residues, adding another layer to its cross-linking capabilities.
This document provides a detailed workflow and experimental protocols for the application of this compound in XL-MS studies, aimed at providing researchers, scientists, and drug development professionals with a comprehensive guide to leveraging this technology for their specific research needs.
Principle of the Method
The cross-linking workflow using this compound can be summarized in four main stages:
-
Incubation and Photo-Cross-Linking: The target protein or protein complex is incubated with this compound in a suitable buffer. The reaction mixture is then exposed to UV light, which activates the diazirine group, leading to the formation of covalent cross-links between interacting proteins.
-
Proteolytic Digestion: The cross-linked protein mixture is denatured, reduced, alkylated, and then digested with a specific protease, most commonly trypsin. This process generates a complex mixture of linear (un-cross-linked) peptides, loop-linked peptides (intramolecularly cross-linked), and inter-linked peptides (intermolecularly cross-linked).
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer acquires high-resolution mass spectra of the eluting peptides (MS1) and fragmentation spectra of selected precursor ions (MS2).
-
Data Analysis: Specialized software is used to search the acquired MS/MS spectra against a protein sequence database to identify the cross-linked peptides. The identification of these peptides provides information on the specific amino acid residues that are in close proximity in the native protein structure, thereby revealing the protein-protein interaction interface.
Experimental Protocols
Materials and Reagents
-
This compound (CAS: 25055-82-7)
-
Purified protein sample (e.g., protein complex of interest)
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4 or HEPES buffer pH 7.5
-
Quenching Solution: 1 M Tris-HCl pH 8.0 or 50 mM ammonium bicarbonate
-
Denaturation Buffer: 8 M urea in 100 mM Tris-HCl, pH 8.5
-
Reducing Agent: 10 mM dithiothreitol (DTT)
-
Alkylation Agent: 55 mM iodoacetamide (IAA)
-
Protease: Sequencing grade modified trypsin
-
LC-MS/MS system (e.g., Orbitrap-based mass spectrometer)
-
UV lamp with 365 nm emission (e.g., Stratalinker or similar UV cross-linking instrument)
Protocol 1: Photo-Cross-Linking of a Purified Protein Complex
-
Sample Preparation:
-
Prepare the purified protein complex at a concentration of 1-5 mg/mL in the reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris) if not intended as part of the experimental design.
-
Prepare a stock solution of this compound in a compatible solvent like DMSO.
-
-
Cross-Linking Reaction:
-
Add the this compound stock solution to the protein sample to a final concentration of 1-5 mM. The optimal concentration may need to be determined empirically.
-
Incubate the mixture for 30-60 minutes at room temperature in the dark to allow for diffusion of the cross-linker.
-
Transfer the reaction mixture to a non-binding plate or quartz cuvette.
-
-
UV Irradiation:
-
Place the sample on ice, approximately 5 cm from the UV light source.
-
Irradiate the sample with 365 nm UV light for 15-30 minutes.[3] A low-intensity UV lamp (e.g., 6 watts) can be used for activation. The optimal irradiation time should be determined empirically to maximize cross-linking while minimizing protein damage.
-
-
Quenching:
-
After irradiation, quench any unreacted carbene intermediates by adding the quenching solution to a final concentration of 20-50 mM.
-
Incubate for 10 minutes at room temperature.
-
-
Sample Preparation for Mass Spectrometry:
-
Denature the cross-linked protein sample by adding denaturation buffer.
-
Reduce disulfide bonds by adding DTT and incubating at 37°C for 1 hour.
-
Alkylate cysteine residues by adding IAA and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Acidify the digest with formic acid to a final concentration of 1% to stop the digestion.
-
Desalt the peptide mixture using a C18 StageTip or equivalent.
-
Protocol 2: Mass Spectrometry Analysis
-
LC Separation:
-
Resuspend the desalted peptides in a suitable loading buffer (e.g., 2% acetonitrile, 0.1% formic acid).
-
Separate the peptides using a nano-flow HPLC system with a C18 column over a 90-120 minute gradient.
-
-
MS/MS Analysis:
-
Analyze the eluting peptides on a high-resolution mass spectrometer.
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
MS1 Scan: Scan range of m/z 350-1800 with a resolution of 60,000-120,000.
-
MS2 Scan: Select the top 10-20 most intense precursor ions for fragmentation. Use a higher-energy collisional dissociation (HCD) fragmentation method. Set the resolution for MS2 scans to 30,000.
-
Protocol 3: Data Analysis
-
Database Searching:
-
Use a specialized XL-MS search engine such as MeroX, pLink, or XiSearch.
-
Create a FASTA database containing the sequences of the proteins of interest.
-
Set the search parameters:
-
Cross-linker: this compound (define the mass modification).
-
Enzyme: Trypsin.
-
Precursor and fragment ion mass tolerances.
-
Variable modifications: Cysteine carbamidomethylation, methionine oxidation.
-
Specify the cross-linkable residues (all amino acids for the carbene reaction).
-
-
-
Data Filtering and Validation:
-
Filter the identified cross-linked peptide-spectrum matches (CSMs) based on a false discovery rate (FDR) of < 5%.
-
Manually inspect high-quality spectra to validate the cross-link identifications.
-
Data Presentation
The following tables present hypothetical quantitative data from a cross-linking experiment on a dimeric protein complex (Protein A - Protein B) using this compound.
Table 1: Summary of Identified Cross-Links
| Cross-Link Type | Number of Unique Cross-Linked Peptide Pairs |
| Intra-protein (Protein A) | 45 |
| Intra-protein (Protein B) | 28 |
| Inter-protein (Protein A - Protein B) | 18 |
| Total | 91 |
Table 2: Top 5 Inter-Protein Cross-Links between Protein A and Protein B
| Protein A Residue | Protein B Residue | Peptide Sequence A | Peptide Sequence B | Score |
| K121 | S234 | ...VYLK... | ...GFIS... | 154.2 |
| T89 | A156 | ...GFT... | ...LLIA... | 132.8 |
| Y150 | L201 | ...DIYY... | ...QNVL... | 121.5 |
| R56 | G188 | ...AFLR... | ...VAVG... | 115.3 |
| S102 | E210 | ...PISS... | ...NFQE... | 109.7 |
Visualizations
Experimental Workflow
Caption: Cross-linking mass spectrometry workflow.
Hypothetical Signaling Pathway Interaction
The following diagram illustrates a hypothetical interaction between a kinase (Kinase X) and its substrate (Substrate Y) as identified by cross-linking with this compound.
Caption: Kinase-substrate interaction mapping.
Conclusion
This compound is a valuable tool for researchers studying protein-protein interactions. Its small size and photo-activatable nature allow for the capture of interactions with high spatial and temporal resolution. The protocols and workflows presented here provide a comprehensive guide for the successful implementation of this cross-linker in XL-MS studies. Careful optimization of experimental parameters, particularly cross-linker concentration and UV irradiation time, is crucial for achieving high-quality, interpretable data. The insights gained from such experiments can significantly advance our understanding of cellular signaling pathways and the molecular basis of diseases, thereby aiding in drug development efforts.
References
Unveiling Protein-Protein Interactions: A Detailed Guide to Diazirine Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to the use of diazirine-based photo-crosslinkers for the identification and characterization of protein-protein interactions (PPIs). Diazirine crosslinkers have emerged as powerful tools in chemical biology and proteomics due to their ability to capture both stable and transient interactions with high efficiency upon photoactivation. This document offers detailed protocols, data presentation, and visualizations to facilitate the successful application of this technology in your research.
Introduction to Diazirine Photo-Crosslinking
Diazirine-containing crosslinkers are heterobifunctional reagents that typically possess an amine-reactive group (e.g., N-hydroxysuccinimide ester) and a photo-activatable diazirine moiety. This dual functionality allows for a two-step crosslinking process. First, the amine-reactive group forms a stable covalent bond with primary amines (e.g., lysine residues) on a protein of interest. Subsequently, upon exposure to long-wave UV light (typically 330-370 nm), the diazirine ring is converted into a highly reactive carbene intermediate. This carbene can then rapidly and non-specifically insert into C-H, N-H, and O-H bonds of nearby interacting proteins, effectively "trapping" the interaction.[1][2]
The key advantages of diazirine crosslinkers include their small size, which minimizes steric hindrance, and their high reactivity upon photoactivation, which allows for the capture of transient and weak interactions. Furthermore, the photo-activation step provides precise temporal control over the crosslinking reaction.
Quantitative Comparison of Photo-Crosslinkers
The choice of a photo-crosslinker is critical for the success of a PPI study. Diazirine-based crosslinkers often exhibit superior performance compared to other classes of photo-reactive reagents, such as aryl azides and benzophenones. The following table summarizes key quantitative parameters for these crosslinkers.
| Feature | Diazirine-Based (e.g., SDA) | Aryl Azide-Based | Benzophenone-Based |
| Reactive Intermediate | Carbene | Nitrene | Triplet Ketone |
| Activation Wavelength | ~330-370 nm | ~250-460 nm | ~350-360 nm |
| Crosslinking Efficiency | High | Moderate | Moderate to High |
| Reactivity | Inserts into C-H, N-H, O-H bonds | Primarily inserts into N-H and O-H bonds | Abstracts H-atoms from C-H bonds |
| Specificity | Non-specific insertion | Some preference for nucleophiles | Some preference for C-H bonds |
| Stability | Generally stable in the dark | Can be light-sensitive | Relatively stable |
Experimental Protocols
This section provides detailed protocols for in vitro and in-cell protein crosslinking using amine-reactive diazirine crosslinkers.
In Vitro Protein Crosslinking Protocol
This protocol is suitable for purified proteins or protein complexes.
Materials:
-
Amine-reactive diazirine crosslinker (e.g., NHS-Diazirine)
-
Anhydrous DMSO or DMF
-
Protein sample in an amine-free buffer (e.g., PBS, HEPES, or bicarbonate/borate buffer, pH 7.2-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
-
UV lamp (365 nm)
Procedure:
-
Prepare Protein Sample: Dissolve the protein of interest in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve the NHS-ester diazirine crosslinker in anhydrous DMSO or DMF to a concentration of 10-25 mM.
-
Crosslinking Reaction (Amine-Reactive Step):
-
Add the crosslinker stock solution to the protein sample to achieve a final concentration of 0.5-5 mM. The optimal molar excess of crosslinker over protein will need to be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Quench Reaction: Add the quenching solution to a final concentration of 20-50 mM Tris to quench the unreacted NHS-esters. Incubate for 15 minutes at room temperature.
-
Remove Excess Crosslinker: Remove unreacted and quenched crosslinker using a desalting column equilibrated with a suitable buffer.
-
Photo-Crosslinking (Diazirine Activation):
-
Place the sample in a suitable container (e.g., a quartz cuvette or a microcentrifuge tube with the lid open).
-
Irradiate the sample with a 365 nm UV lamp. The irradiation time and distance from the lamp will need to be optimized. A typical starting point is 5-15 minutes at a distance of 5 cm.
-
-
Analysis: Analyze the crosslinked products by SDS-PAGE, Western blotting, and/or mass spectrometry.
In-Cell Protein Crosslinking Protocol
This protocol is designed for identifying protein-protein interactions within a cellular context.
Materials:
-
Cell-permeable (e.g., NHS-Diazirine) or cell-impermeable (e.g., Sulfo-NHS-Diazirine) crosslinker
-
Anhydrous DMSO or PBS
-
Cells in suspension or adherent cells
-
Ice-cold PBS
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Cell lysis buffer
-
UV lamp (365 nm)
Procedure:
-
Cell Preparation:
-
For suspension cells, wash the cells with ice-cold PBS to remove any amine-containing media components. Resuspend the cells in PBS at a concentration of 1-5 x 10^7 cells/mL.
-
For adherent cells, wash the cells twice with ice-cold PBS.
-
-
Prepare Crosslinker Solution: Immediately before use, dissolve the NHS-ester diazirine crosslinker in anhydrous DMSO (for cell-permeable) or PBS (for cell-impermeable) to a stock concentration of 10-25 mM.
-
Crosslinking Reaction (Amine-Reactive Step):
-
Add the crosslinker solution to the cells to a final concentration of 0.5-2 mM.
-
Incubate for 10-30 minutes at room temperature or on ice.
-
-
Quench Reaction: Add the quenching solution to a final concentration of 20-50 mM Tris and incubate for 15 minutes.
-
Wash Cells: Wash the cells twice with ice-cold PBS to remove excess crosslinker and quenching solution.
-
Photo-Crosslinking (Diazirine Activation):
-
Resuspend the cells in PBS.
-
Irradiate the cell suspension or the adherent cells in the plate with a 365 nm UV lamp for 5-15 minutes.
-
-
Cell Lysis and Analysis:
-
Lyse the cells using a suitable lysis buffer.
-
Analyze the crosslinked proteins by immunoprecipitation, SDS-PAGE, Western blotting, or mass spectrometry.
-
Visualizing Experimental Workflows and Signaling Pathways
Visual diagrams are essential for understanding complex experimental procedures and biological pathways. The following diagrams were generated using Graphviz (DOT language) to illustrate key workflows and concepts.
Caption: General workflow for identifying protein-protein interactions using diazirine crosslinkers.
Caption: Using diazirine crosslinkers to identify components of a signaling pathway.
Mass Spectrometry Analysis of Crosslinked Peptides
Following crosslinking and proteolytic digestion, the resulting peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the crosslinked peptides. Specialized software is then used to identify the specific amino acid residues involved in the crosslink, providing valuable structural information about the protein-protein interaction interface.
Caption: Mass spectrometry workflow for the analysis of crosslinked proteins.
Conclusion
Diazirine-based photo-crosslinkers are invaluable tools for the discovery and characterization of protein-protein interactions. Their high efficiency, ability to capture transient interactions, and the temporal control afforded by photo-activation make them a superior choice for many applications. By following the detailed protocols and utilizing the data analysis workflows outlined in this application note, researchers can confidently employ this technology to gain deeper insights into the complex networks of protein interactions that govern cellular processes.
References
Application Notes and Protocols for In Vivo Cross-Linking Using 2-(3-Methyl-3H-diazirin-3-yl)ethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 2-(3-Methyl-3H-diazirin-3-yl)ethanol and its derivatives for in vivo photo-cross-linking studies. This powerful technique allows for the covalent capture of transient and stable protein-protein, protein-DNA, and protein-small molecule interactions within their native cellular environment, providing a snapshot of the cellular interactome.
Introduction to Diazirine-Based In Vivo Cross-Linking
This compound and its derivatives are a class of hetero-bifunctional photo-cross-linkers that have gained prominence in chemical biology and drug discovery.[1][2] The key to their utility lies in the diazirine moiety, a small, three-membered ring containing a nitrogen-nitrogen double bond.[3] This functional group is relatively stable in the dark but, upon activation with long-wave UV light (typically around 350-370 nm), it extrudes nitrogen gas to generate a highly reactive carbene intermediate.[1][3] This carbene can then rapidly and non-specifically insert into neighboring C-H, N-H, and O-H bonds, forming a stable covalent cross-link between the probe-modified molecule and its interacting partners.[1][4]
The small size of the diazirine group minimizes steric hindrance, making it less likely to perturb the natural interactions being studied.[3] Furthermore, the activation wavelength is less damaging to biological samples compared to shorter wavelength UV radiation required for other photo-cross-linkers.[1] These properties make diazirine-based probes, particularly those derived from this compound which can be incorporated into various molecular scaffolds, ideal tools for mapping protein interaction networks in living cells.[4][5]
Data Presentation: Quantitative Comparison of Photo-Cross-Linkers
The selection of an appropriate photo-cross-linker is critical for the success of an in vivo cross-linking experiment. The following tables summarize key quantitative parameters for diazirine-based cross-linkers in comparison to other common photo-reactive probes.
Table 1: Comparison of Common Photo-Cross-Linker Properties
| Photo-Cross-Linker Class | Reactive Intermediate | Activation Wavelength (nm) | Key Advantages | Key Disadvantages |
| Alkyl Diazirines | Carbene & Diazo | ~350-370 | High reactivity, small size, tunable reactivity.[1] | High reactivity can lead to non-specific labeling if not controlled.[1] |
| Aryl Azides | Aryl Nitrene | 260-365 | Established chemistry.[1] | Can have variable and often lower cross-linking efficiency due to competing rearrangement reactions.[1] |
| Benzophenones | Triplet n-π* excited state | ~350-365 | Provides complementary data to diazirines, preferentially reacts with C-H bonds.[1] | Generally lower cross-linking efficiency than diazirines.[1] |
Table 2: Quantitative Cross-Linking Efficiency and Identification
| Cross-Linker Example | Target System | Cross-Linking Efficiency | Number of Identified Cross-Links | Reference |
| sulfo-SDA (Diazirine) | Purified Human Serum Albumin (HSA) | Generally high | 500 cross-linked residue pairs | [1] |
| sulfo-SBP (Benzophenone) | Purified Human Serum Albumin (HSA) | Lower than diazirines | Significantly fewer than sulfo-SDA | [1] |
| MTS-diazirine | BID80–102/MCL-1 peptide/protein complex | 9-40% | - | [6] |
| Diazirine-containing probe 2 | Sec61α in ER microsomes | ~5-10% (relative to click chemistry detection) | - | [7] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving in vivo cross-linking with this compound derivatives.
Protocol 1: General In-Cell Photo-Cross-Linking
This protocol outlines the basic steps for labeling proteins in living cells with a diazirine-containing probe and inducing photo-cross-linking.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Diazirine-containing probe of interest (e.g., a derivative of this compound conjugated to a ligand) dissolved in DMSO
-
Phosphate-Buffered Saline (PBS), ice-cold
-
UV lamp (365 nm)
-
Cell scraper
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
Procedure:
-
Cell Culture and Probe Incubation:
-
Plate HEK293T cells and grow to 70-80% confluency.
-
Treat cells with the diazirine-containing probe at a final concentration of 20 µM (optimization may be required) in complete medium for 30 minutes at 37°C.[8]
-
-
UV Irradiation:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Place the culture dish on ice and irradiate with a 365 nm UV lamp for 1-10 minutes. The optimal irradiation time and distance from the lamp should be empirically determined.[7]
-
-
Cell Lysis:
-
After irradiation, immediately place the cells on ice.
-
Add ice-cold lysis buffer to the plate and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Downstream Analysis:
-
The supernatant containing the cross-linked protein complexes is now ready for downstream analysis, such as affinity purification and mass spectrometry.
-
Protocol 2: Affinity Purification of Cross-Linked Complexes using Click Chemistry
This protocol is for probes that incorporate an alkyne handle, allowing for the attachment of a biotin tag via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or "click chemistry".
Materials:
-
Cell lysate containing cross-linked proteins (from Protocol 1)
-
Azide-biotin tag
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of salt and detergent)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Click Chemistry Reaction:
-
To the cell lysate, add the azide-biotin tag, CuSO₄, TCEP, and TBTA to the recommended final concentrations.
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
-
Enrichment of Biotinylated Proteins:
-
Add streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
The eluted proteins can be separated by SDS-PAGE and identified by mass spectrometry.
-
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a representative G-Protein Coupled Receptor (GPCR) signaling pathway. In vivo cross-linking with diazirine probes can be employed to identify and validate the interactions between the activated receptor and its downstream signaling partners, such as G-proteins and β-arrestins.[9][10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Identification of protein-protein interactions using in vivo cross-linking and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of fully-functionalized diazirine tags for chemical proteomic applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01360B [pubs.rsc.org]
- 9. Structural basis of G protein-coupled receptor/G protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetically encoded crosslinkers to address protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting G protein coupled receptor-related pathways as emerging molecular therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Trifunctional Probes with 2-(3-Methyl-3H-diazirin-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and application of trifunctional chemical probes incorporating the photoactivatable diazirine moiety derived from 2-(3-Methyl-3H-diazirin-3-yl)ethanol. Such probes are invaluable tools in chemical biology and drug discovery for identifying and characterizing protein-ligand interactions, mapping binding sites, and elucidating complex biological pathways.
Trifunctional probes typically consist of three key components:
-
A recognition element: This is a ligand or pharmacophore that specifically interacts with the protein of interest.
-
A photoreactive group: The diazirine group, upon irradiation with UV light, generates a highly reactive carbene that forms a covalent bond with the target protein, enabling permanent labeling.[1][2]
-
A reporter/handle: This functionality, often a biotin tag for affinity purification or an alkyne/azide for click chemistry, allows for the detection, enrichment, and identification of the labeled protein(s).[1]
This document outlines a synthetic strategy to construct a versatile trifunctional probe using this compound as a key building block, along with detailed experimental protocols and data presentation.
I. General Synthetic Strategy
The synthesis of a trifunctional probe using this compound can be approached by coupling it to a central scaffold, such as an amino acid (e.g., lysine or glutamic acid), which provides orthogonal functional groups for the attachment of a reporter molecule and a handle for conjugation to a ligand of interest. A representative synthetic scheme is outlined below. This strategy is adapted from established methods for creating trifunctional probes.[1][3]
Logical Workflow for Trifunctional Probe Synthesis
Caption: A generalized workflow for the synthesis of a trifunctional probe.
II. Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a trifunctional probe. Safety precautions, such as working in a well-ventilated fume hood and wearing appropriate personal protective equipment, should be followed at all times. Diazirine-containing compounds should be protected from prolonged exposure to light to prevent premature activation.[1]
Protocol 1: Synthesis of a Lysine-Based Trifunctional Probe Scaffold
This protocol is adapted from the work of van der Gracht et al., 2019, which describes a seven-step synthesis of a trifunctional probe. While the original synthesis does not start with this compound, the principles of scaffold construction and functionalization are directly applicable.
Step 1: Propargylation of Fmoc-Lys(Boc)-OH
-
Dissolve Fmoc-Lys(Boc)-OH (1 equivalent) and Oxyma Pure (1.5 equivalents) in dichloromethane (DCM).
-
Cool the solution on an ice bath.
-
Add propargylamine (1.1 equivalents) followed by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2 equivalents).
-
Stir the mixture at room temperature for 40 minutes.
-
Perform an aqueous workup by washing with water, 1 M citric acid, water, saturated sodium bicarbonate, and finally water.
-
Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure to yield the propargylated lysine derivative.
Step 2: Fmoc Deprotection
-
Dissolve the product from Step 1 in a 1:15 (v/v) solution of piperidine in dimethylformamide (DMF).
-
Stir at room temperature for 10 minutes.
-
Concentrate the mixture under vacuum and co-evaporate with toluene to remove residual piperidine.
Step 3: Coupling of the Diazirine Moiety This step is an adaptation to incorporate a diazirine-containing carboxylic acid. A commercially available or synthesized diazirine-containing carboxylic acid, such as 3-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid, can be used.
-
Dissolve the deprotected lysine derivative from Step 2 (1.2 equivalents) in DCM.
-
Add the diazirine-containing carboxylic acid (1 equivalent), hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) (1 equivalent), and N,N-diisopropylethylamine (DIPEA) (3.8 equivalents).
-
Stir the reaction mixture at room temperature until completion (monitor by TLC or LC-MS).
-
Purify the product by flash chromatography.
Step 4: Boc Deprotection
-
Dissolve the product from Step 3 in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 1:1 v/v).
-
Stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
Step 5: Coupling of a Linker and Biotin This step involves the attachment of a linker, followed by biotin.
-
Couple a suitable linker with a carboxylic acid group (e.g., succinic anhydride) to the free amine from Step 4.
-
Activate the terminal carboxylic acid of the linker with EDC and NHS.
-
Couple this activated linker to an amino-PEG-biotin molecule.
Step 6: Click Chemistry for Triazole Formation
-
Dissolve the product from Step 5 and an azide-containing molecule (if the reporter group was not biotin) in a suitable solvent system (e.g., t-BuOH/H2O).
-
Add a copper(I) catalyst (e.g., from CuSO4 and sodium ascorbate) to catalyze the azide-alkyne cycloaddition.
-
Stir at room temperature until the reaction is complete.
-
Purify the product by HPLC.
Step 7: NHS Ester Formation
-
Dissolve the purified product from Step 6 (1 equivalent) in dry DMF.
-
Add N-hydroxysuccinimide (NHS) (10.5 equivalents) and EDC (10.4 equivalents).[1]
-
Stir the mixture under a nitrogen atmosphere for 2.5 hours.[1]
-
Concentrate the reaction under vacuum.
-
Triturate the crude product with ice-cold water to obtain the final trifunctional probe as a solid.[1]
Protocol 2: Photoaffinity Labeling of a Target Protein
-
Incubate the trifunctional probe with the protein of interest in a suitable buffer (e.g., PBS) at a concentration determined by the binding affinity of the ligand.
-
Irradiate the sample with UV light at approximately 350-365 nm for a predetermined time (typically a few minutes) on ice.[4]
-
Quench the reaction by adding a scavenger molecule (e.g., dithiothreitol).
-
The covalently labeled protein is now ready for downstream analysis.
Experimental Workflow for Photoaffinity Labeling
Caption: A typical workflow for a photoaffinity labeling experiment.
III. Data Presentation
The following table summarizes representative quantitative data for the synthesis of a trifunctional probe based on the lysine scaffold, as reported by van der Gracht et al., 2019.
| Step No. | Reaction | Starting Material | Product | Yield (%) |
| 1 | Propargylation | Fmoc-Lys(Boc)-OH | Amide derivative | 95 |
| 2 & 3 | Fmoc deprotection & Diazirine Coupling | Propargylated lysine | Diazirine-coupled lysine | 91 |
| 4 & 5 | Boc deprotection & Linker-Biotin Coupling | Diazirine-coupled lysine | Biotinylated derivative | 45 (over 2 steps) |
| 6 | Click Chemistry | Alkyne-containing derivative | Triazole-linked probe | Not specified |
| 7 | NHS Ester Formation | Carboxylic acid probe | NHS ester probe | 45 |
| Overall | 7-Step Synthesis | Fmoc-Lys(Boc)-OH | Final Trifunctional Probe | 19 |
Data adapted from van der Gracht, S. C. E. J., et al. (2019). Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. Molecular Pharmacology, 96(3), 307-320.[1]
IV. Signaling Pathway Visualization
Trifunctional probes are powerful tools for elucidating signaling pathways. For instance, a probe designed to target a G protein-coupled receptor (GPCR) can be used to identify the receptor and its downstream signaling partners.
GPCR Signaling and Photoaffinity Labeling
Caption: GPCR activation by a ligand-mimicking trifunctional probe.
V. Conclusion
The synthesis of trifunctional probes using this compound and related building blocks provides a powerful platform for the investigation of protein-ligand interactions. The modular nature of the synthetic routes allows for the incorporation of various ligands, reporter groups, and linkers, enabling the generation of a diverse library of chemical probes tailored for specific biological questions. The detailed protocols and conceptual workflows presented here serve as a guide for researchers to design, synthesize, and apply these sophisticated tools in their own research endeavors.
References
- 1. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A trifunctional probe for generation of fluorogenic glycan-photocrosslinker conjugates - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00206K [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-(3-Methyl-3H-diazirin-3-yl)ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-(3-Methyl-3H-diazirin-3-yl)ethanol is a compact, trifunctional chemical probe building block used extensively in chemical biology and drug discovery.[1][2] It incorporates a photo-activatable diazirine moiety, which upon irradiation with UV light, generates a highly reactive carbene intermediate capable of forming covalent bonds with nearby molecules.[3][4] The terminal hydroxyl group serves as a versatile synthetic handle for conjugation to ligands, pharmacophores, or other molecules of interest, enabling the creation of bespoke photoaffinity labeling (PAL) probes.[2] This allows for the identification and characterization of protein-protein interactions, as well as the binding partners of small molecules or drugs.[1][4]
The primary advantages of diazirine-based probes include their small size, which minimizes steric hindrance, and their activation by long-wavelength UV light (typically 350-370 nm), which is less damaging to biological samples compared to other photoprobes like aryl azides.[3][5][4][6]
Data Presentation
Quantitative and qualitative data for the application of diazirine-based photoreactive linkers are summarized below.
Table 1: Comparison of Common Photoaffinity Labeling (PAL) Groups
| Feature | Aliphatic Diazirine | Aryl Azide | Benzophenone |
| Activation Wavelength | ~345-370 nm[5][7] | Short-wave UV (~260-275 nm) for simple phenyl azides; Long-wave UV (300-460 nm) for nitrophenyl azides[5] | ~350-360 nm |
| Reactive Intermediate | Carbene[3][5] | Nitrene[5] | Triplet Ketone |
| Reactivity | Highly reactive; inserts into C-H, N-H, and O-H bonds[5][8] | Reacts with double bonds, inserts into C-H and N-H sites; prefers reaction with nucleophiles[5] | Primarily abstracts protons from C-H bonds |
| Size | Small, minimally perturbing (isosteric to a methyl group)[3][4] | Larger, aromatic | Bulky, aromatic |
| Stability | Generally stable in the dark; can form a longer-lived diazo intermediate upon irradiation[4][8] | Reduced by thiols (e.g., DTT)[5] | Highly stable |
| Biocompatibility of Light | High; longer wavelengths are less damaging to proteins and cells[3][6] | Low for simple phenyl azides; moderate for nitrophenyl azides[5] | High |
Table 2: Typical UV Activation Parameters for Diazirine Probes
| Parameter | Recommended Value / Condition | Notes |
| Optimal Wavelength | 345 nm[7] | A range of 330-370 nm is effective.[5] Lamps emitting at ~365 nm are commonly used.[3][4] |
| UV Light Source | High-intensity Hg(Xe) or mercury vapor lamps (100W-1000W)[3][7] | High-wattage lamps require shorter exposure times.[7] |
| Benchtop UV crosslinkers (e.g., Stratalinker) with 15W bulbs[7] | Provides controlled and even irradiation. | |
| Low-intensity handheld lamps (6W-8W)[4][7] | Requires longer exposure and close proximity; may result in lower efficiency.[7] | |
| Irradiation Time | 1-15 minutes | Highly dependent on lamp power, distance, and sample concentration.[3][7] A 1000W lamp may require ≤1 min, while a 100W lamp may need 5-10 min.[3] |
| Lamp Distance | 3-5 cm (for 15W lamps)[7] | Irradiation efficiency decreases with increased distance.[7] |
| Forbidden Wavelengths | < 300 nm (e.g., 254 nm) | Short-wavelength UV light causes significant damage to proteins and DNA.[7] |
Experimental Protocols
Protocol 1: General Photo-Cross-Linking of a Protein Target in Solution
This protocol provides a general workflow for using a diazirine-containing probe (synthesized from this compound) to covalently label a purified protein or a protein in a complex mixture (e.g., cell lysate).
Materials:
-
Diazirine-functionalized probe of interest
-
Target protein solution or cell lysate
-
Reaction buffer (e.g., PBS, HEPES, Tris), pH 7.2-8.0. Avoid amine-containing buffers like Tris if the probe has an NHS ester.
-
UV lamp with an emission wavelength of ~365 nm (e.g., Spectroline, Stratalinker, or Hg(Xe) lamp).
-
Reaction vessel (e.g., 1.5 mL microcentrifuge tube, quartz cuvette, or 24-well plate).
-
SDS-PAGE materials for analysis.
-
Click chemistry reagents (if the probe contains an alkyne handle for downstream detection), such as an azide-fluorophore or azide-biotin.
Procedure:
-
Sample Preparation:
-
Prepare the reaction mixture by combining the target protein/lysate and the diazirine probe in the reaction buffer. The final concentration of the probe typically ranges from 1-100 µM, depending on binding affinity.
-
Include necessary controls (see Table 3 below).
-
Incubate the mixture for a predetermined time (e.g., 30-60 minutes) at a suitable temperature (e.g., 4°C, RT, or 37°C) to allow for non-covalent binding between the probe and its target. This step must be performed in the dark or under dim light to prevent premature activation of the diazirine.
-
-
UV Irradiation:
-
Place the reaction vessel on ice or a cooling block to minimize heat-induced sample degradation.
-
Position the UV lamp at a fixed, optimized distance from the sample (e.g., 3-5 cm).[7]
-
Irradiate the sample with UV light (~365 nm) for 1-15 minutes.[3][7] The optimal time depends on the lamp intensity and should be determined empirically. For high-power lamps, 1-2 minutes is often sufficient.[3]
-
Ensure the entire sample is evenly illuminated. For larger volumes, irradiation in batches or with mixing may be necessary.[3]
-
-
Post-Irradiation Quenching (Optional):
-
Although the carbene intermediate is short-lived, a quenching reagent like DTT can be added to scavenge any unreacted species.
-
-
Downstream Analysis:
-
Direct Analysis: Add SDS-PAGE loading buffer to the sample, boil, and analyze by SDS-PAGE and Coomassie staining or Western blotting to observe a mobility shift in the cross-linked protein.
-
Click Chemistry Labeling (for alkyne-containing probes):
-
To the cross-linked sample, add the click chemistry reaction cocktail (e.g., TAMRA-azide or Biotin-azide, CuSO₄, and a reducing agent like sodium ascorbate).[3]
-
Incubate for 30-60 minutes at room temperature or 32°C.[3]
-
Analyze the labeled proteins via in-gel fluorescence scanning (for fluorescent tags) or streptavidin blotting (for biotin tags).[3]
-
-
Table 3: Essential Controls for Photo-Cross-Linking Experiments
| Control | Purpose | Expected Outcome |
| No UV Irradiation | To confirm that covalent labeling is light-dependent. | No cross-linking observed. |
| No Probe | To identify the baseline protein profile. | No labeled protein bands. |
| Competition with Excess Unlabeled Ligand | To verify that cross-linking occurs at a specific binding site. | Reduced or no cross-linking of the probe. |
| Photo-stable Control Probe | To control for non-specific interactions of the probe scaffold. A probe lacking the diazirine group is used. | No covalent cross-linking observed. |
Visualizations
Mechanism of Diazirine Photoaffinity Labeling
The following diagram illustrates the activation of a diazirine-containing probe and its subsequent covalent reaction with a target protein.
References
- 1. This compound, CAS 25055-82-7 | AxisPharm [axispharm.com]
- 2. scientificlabs.ie [scientificlabs.ie]
- 3. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Applications of Diazirine in Chemical Biology [bldpharm.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Photo-Crosslinking with Diazirine Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photo-crosslinking with diazirine-based reagents has become an indispensable tool in chemical biology and drug discovery for identifying and characterizing biomolecular interactions.[1] Diazirines are small, highly efficient, and versatile photo-activatable groups that, upon irradiation with UV light, form reactive carbenes capable of covalently crosslinking to interacting molecules in close proximity.[1][2] This technique allows for the "freezing" of both stable and transient interactions, enabling the identification of protein-protein, protein-nucleic acid, and small molecule-protein interactions within their native cellular environment.[1][2][3]
Diazirine-based photo-affinity probes are particularly advantageous due to their small size, which minimizes perturbation of the system under study, and their activation by long-wave UV light (typically 350-370 nm), which reduces the risk of photodamage to biological samples compared to other photoprobes like aryl azides.[1][4] These probes are instrumental in target identification for bioactive small molecules, mapping ligand binding sites, and elucidating complex cellular signaling pathways.[3][5]
Core Principles and Mechanism of Action
The utility of diazirine reagents is rooted in their unique photochemistry. The diazirine is a three-membered ring containing two nitrogen atoms.[1] Upon irradiation with UV light, the diazirine ring expels a molecule of nitrogen gas (N₂) to generate a highly reactive and short-lived carbene intermediate.[1][6] This carbene can then non-selectively insert into neighboring C-H, N-H, and O-H bonds of interacting biomolecules, forming a stable covalent bond.[1][2]
Recent studies have elucidated a more complex, two-step mechanism for alkyl diazirines. Photolysis can first lead to isomerization into a more stable, linear diazo intermediate.[1][7] This diazo species can then either lose nitrogen to form the carbene or, particularly in acidic environments, become protonated to a diazonium species that acts as an alkylating agent, preferentially labeling acidic residues like aspartic acid and glutamic acid.[1][7] In contrast, aryl diazirines, such as trifluoromethylphenyl diazirines, tend to react primarily through the carbene intermediate, offering broader reactivity.[1]
Experimental Design and Considerations
A well-designed photo-crosslinking experiment is crucial for obtaining reliable and interpretable results. Key considerations include the design of the photo-affinity probe, experimental controls, and optimization of irradiation conditions.
Photo-Affinity Probe Design
The design of the photo-affinity probe is critical and should be guided by the structure-activity relationship (SAR) of the parent molecule.[3][8] The probe typically consists of three key components:
-
Binding Moiety: An analog of the small molecule or ligand of interest.
-
Photo-reactive Group: The diazirine moiety. Its placement should be at a position tolerant of modification without significantly compromising binding affinity.[8]
-
Reporter Tag: A functional handle for detection and enrichment, such as a terminal alkyne or azide for click chemistry, or a biotin tag for affinity purification.[3][8]
Essential Experimental Controls
To ensure the specificity of the photo-crosslinking, several controls are mandatory:
-
No UV Control: A sample containing the probe and the biological system but not exposed to UV light. This controls for non-specific binding of the probe.[8]
-
Competition Control: Pre-incubation of the biological system with an excess of the parent, photo-stable compound before adding the probe. This demonstrates that the crosslinking is specific to the intended binding site.[8]
-
Probe Only Control: A sample containing only the probe and buffer, irradiated with UV, to check for probe stability and aggregation.
Optimization of UV Irradiation
The duration and intensity of UV irradiation are critical parameters that require optimization.[9] Insufficient irradiation leads to low crosslinking yield, while excessive irradiation can cause sample damage.[8][10]
| Parameter | Typical Range | Considerations |
| Wavelength | 350 - 370 nm | Minimizes damage to proteins and nucleic acids.[4] |
| Lamp Power | 8W - 1000W | Higher power reduces irradiation time.[8][10] |
| Distance to Sample | 1 - 6 cm | Closer distance increases power density.[3][8] |
| Irradiation Time | 1 - 15 minutes | Must be optimized empirically. Time-course experiments are recommended.[8][10] |
| Power Density | 100 mW/cm² | An ideal power density for preferential reaction with polar residues has been reported.[9] |
Table 1: Typical UV Irradiation Parameters for Diazirine Photo-crosslinking.
Detailed Protocols
Protocol 1: Photo-Affinity Labeling of Protein Targets in Cell Lysate
This protocol describes a general method for identifying the protein targets of a small molecule using a diazirine-alkyne probe in a complex protein mixture.
Materials:
-
Diazirine-alkyne photo-affinity probe
-
Photo-stable competitor compound
-
Cell lysate
-
Phosphate-buffered saline (PBS)
-
UV lamp (365 nm)
-
Click chemistry reagents (e.g., TAMRA-azide or Biotin-azide, copper sulfate, reducing agent like sodium ascorbate)
-
SDS-PAGE reagents
Procedure:
-
Sample Preparation:
-
Thaw cell lysate on ice.
-
Prepare four reaction tubes:
-
A (Positive): Lysate + Probe
-
B (Competition): Lysate + Excess Competitor (incubate for 30 min) then + Probe
-
C (No UV): Lysate + Probe (wrap in foil)
-
D (Lysate Only): Lysate only
-
-
-
Incubation: Incubate tubes A, B, and C for 30-60 minutes at 4°C to allow for binding.
-
UV Irradiation:
-
Click Chemistry:
-
To a 20 µL aliquot of each reaction, add SDS to a final concentration of 1% to denature proteins.[8]
-
Add the azide-reporter (e.g., TAMRA-azide to 100 µM), copper sulfate (to 1 mM), and a reducing agent (e.g., sodium ascorbate to 1 mM).
-
Incubate at room temperature for 1 hour.
-
-
Analysis:
-
Add SDS-PAGE loading buffer to each sample.
-
Resolve the proteins by SDS-PAGE.
-
Visualize the labeled proteins using an appropriate in-gel fluorescence scanner (for fluorescent tags) or by Western blot and streptavidin-HRP (for biotin tags). Specific labeling should be observed in lane A, reduced in lane B, and absent in lanes C and D.
-
Protocol 2: In-Cell Photo-Crosslinking
This protocol is for capturing interactions within living cells.
Materials:
-
Adherent or suspension cells
-
Cell culture medium
-
Diazirine crosslinker (e.g., NHS-diazirine for cell surface labeling or a cell-permeable probe)
-
Ice-cold PBS
-
Quenching buffer (e.g., 50-100 mM Tris-HCl)[10]
-
UV lamp (365 nm)
Procedure:
-
Cell Preparation:
-
For adherent cells, wash 10⁷ cells twice with ice-cold PBS. For suspension cells, pellet and wash similarly.[10]
-
-
Crosslinker Addition:
-
Incubation: Incubate at room temperature for 10 minutes or on ice for 30 minutes.[10]
-
Quenching: Stop the initial labeling reaction (for NHS-esters) by adding quenching buffer. Incubate for 5 minutes at room temperature.[10]
-
Washing: Remove excess, unreacted crosslinker by washing the cells twice with ice-cold PBS. Ensure cells are covered in PBS to prevent drying during irradiation.[10][11]
-
Photoactivation:
-
Cell Lysis and Analysis:
-
Harvest and lyse the cells using a suitable lysis buffer.
-
Analyze the crosslinked proteins by SDS-PAGE, Western blot, or proceed with enrichment and mass spectrometry for identification.
-
Data Presentation and Analysis
Quantitative analysis, typically performed using mass spectrometry, is essential for identifying specific interaction partners from complex mixtures.
The results from quantitative proteomics experiments can be summarized to compare protein abundance between the specific pulldown and control samples.
| Protein ID | Gene Name | Fold Change (Probe vs. Competitor) | p-value | Biological Function |
| P02769 | ALB | -5.2 | 0.001 | Transporter |
| Q6LBN7 | LTF | -4.8 | 0.003 | Antimicrobial |
| P02789 | TF | -1.1 | 0.45 | Iron transport |
| P12345 | XYZ | -6.5 | <0.001 | Kinase signaling |
Table 2: Example Quantitative Mass Spectrometry Data. Proteins with a significant negative fold change in the presence of a competitor are considered specific binding partners.
Troubleshooting
| Problem | Possible Cause | Solution |
| No/Low Crosslinking Signal | Insufficient UV irradiation time or power. | Optimize irradiation time and decrease the distance to the UV source.[8][10] |
| Probe concentration is too low. | Titrate the probe concentration to find the optimal level.[8] | |
| Incorrect UV wavelength. | Ensure the lamp emits at ~350-370 nm. Avoid wavelengths below 300 nm.[4][11] | |
| High Background/Non-specific Labeling | Probe is non-specifically binding. | Ensure the competition control is included. Increase the concentration of the competitor. |
| Excessive UV irradiation. | Reduce the irradiation time. | |
| Excess unreacted crosslinker was not removed. | Ensure thorough washing/quenching steps before photoactivation.[10] | |
| NHS-ester probe is inactive | Hydrolysis of the NHS-ester. | Prepare stock solutions in anhydrous DMSO or DMF and use them immediately. Avoid primary amine-containing buffers (e.g., Tris).[10][11] |
Table 3: Troubleshooting Guide for Diazirine Photo-crosslinking Experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Diazirine - Wikipedia [en.wikipedia.org]
- 3. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 4. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. communities.springernature.com [communities.springernature.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. interchim.fr [interchim.fr]
Application Notes and Protocols: 2-(3-Methyl-3H-diazirin-3-yl)ethanol in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Methyl-3H-diazirin-3-yl)ethanol is a versatile photoaffinity labeling (PAL) reagent crucial in modern drug discovery. Its compact size and efficient photo-activation make it an invaluable tool for identifying the molecular targets of bioactive small molecules, a process often representing a significant bottleneck in chemical genetics.[1] This reagent incorporates a diazirine moiety, which upon UV irradiation, generates a highly reactive carbene intermediate that covalently crosslinks to interacting biomolecules.[2] The terminal ethanol group provides a convenient handle for chemical modification, allowing for its conjugation to a wide array of small molecule probes.
Key Features:
-
Compact Size: The diazirine group is minimally perturbing, making it an ideal photoreactive group for small molecule probes where steric hindrance can be a concern.
-
Efficient Photocrosslinking: Diazirines are activated by UV light at wavelengths (typically around 350-360 nm) that cause minimal damage to biological samples.[2][3]
-
Versatile Handle: The ethanol group allows for straightforward chemical ligation to small molecules of interest through standard esterification or etherification reactions.
-
Compatibility with "Click Chemistry": When used in conjunction with an alkyne-modified ligand, the resulting photo-crosslinked complex can be readily derivatized with reporter tags (e.g., fluorophores, biotin) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) for visualization and enrichment.[1]
Applications in Drug Discovery
The primary application of this compound is in the development of photoaffinity probes for target identification and validation. By attaching this photoreactive crosslinker to a drug candidate or a known bioactive compound, researchers can covalently capture its binding partners within a complex biological milieu, such as cell lysates or even live cells.
Typical applications include:
-
Target Deconvolution: Identifying the specific protein targets of a novel drug candidate discovered through phenotypic screening.
-
Binding Site Mapping: Elucidating the precise amino acid residues involved in the drug-target interaction.
-
Off-Target Profiling: Identifying unintended binding partners of a drug, which can help in understanding potential side effects and toxicity.
-
Elucidation of Signaling Pathways: By identifying the molecular targets of a compound that modulates a specific cellular process, researchers can begin to map the signaling pathways involved.
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the synthesis and application of diazirine-based photoaffinity probes.
| Parameter | Value | Reference |
| Synthesis Yield of this compound | Moderate to good | [4] |
| Synthesis Yield of a Diazirine-Amine Derivative | 87% | [5] |
| UV Activation Wavelength | ~350-360 nm | [2][3] |
| UV Irradiation Time for Kinase Probes | 3-15 minutes | [3] |
| Reactivity Preference of Alkyl Diazirines | Acidic amino acids | [6][7] |
Experimental Protocols
Protocol 1: General Synthesis of a Photoaffinity Probe using this compound
This protocol describes a general method for conjugating this compound to a small molecule containing a carboxylic acid functional group.
Materials:
-
This compound
-
Small molecule of interest with a carboxylic acid handle
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the small molecule (1 equivalent) and this compound (1.2 equivalents) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add DCC (1.2 equivalents) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the final photoaffinity probe.
Protocol 2: Photoaffinity Labeling and Target Identification
This protocol outlines a general workflow for using a this compound-derived photoaffinity probe to label and identify target proteins in a cell lysate. This protocol assumes the probe also contains a terminal alkyne for click chemistry.
Materials:
-
Photoaffinity probe
-
Cell lysate
-
UV lamp (365 nm)
-
Azide-functionalized biotin or fluorophore
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-agarose beads
-
SDS-PAGE reagents
-
Mass spectrometer
Procedure:
-
Incubation: Incubate the photoaffinity probe with the cell lysate at a predetermined concentration and time to allow for binding to the target protein(s).
-
UV Irradiation: Expose the mixture to UV light (365 nm) for a specified duration (e.g., 15 minutes) on ice to induce covalent crosslinking.[3]
-
Click Chemistry:
-
To the irradiated lysate, add the azide-functionalized reporter molecule (biotin or fluorophore).
-
Add a freshly prepared solution of CuSO4, sodium ascorbate, and TBTA to catalyze the click reaction.
-
Incubate for 1-2 hours at room temperature to allow for the ligation of the reporter molecule to the alkyne-containing probe.
-
-
Enrichment (for biotin-tagged probes):
-
Add streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours to capture the biotinylated protein-probe complexes.
-
Wash the beads several times with a suitable buffer to remove non-specifically bound proteins.
-
-
Analysis:
-
SDS-PAGE: Elute the captured proteins from the beads and resolve them by SDS-PAGE. Visualize the labeled proteins by Western blotting (for biotin) or fluorescence scanning (for fluorophores).
-
Mass Spectrometry: For protein identification, the captured proteins can be digested on-bead (e.g., with trypsin), and the resulting peptides analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Mandatory Visualizations
Caption: Experimental workflow for target identification.
Caption: Elucidation of a kinase signaling pathway.
References
- 1. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Affinity-Based Probes Based on Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling [mdpi.com]
- 5. Synthesis of Arylazide‐ and Diazirine‐Containing CrAsH‐EDT2 Photoaffinity Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling of Membrane Proteins with Diazirine-Based Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of diazirine-based photoaffinity probes for the covalent labeling and identification of membrane protein interactions. Diazirine-containing probes are invaluable tools in chemical biology and drug discovery for capturing transient and stable interactions directly in complex biological systems.[1] This document outlines the core principles, experimental protocols, and data analysis strategies for the successful application of this technology.
Introduction to Diazirine-Based Photoaffinity Labeling
Photoaffinity labeling (PAL) is a powerful technique for identifying and characterizing biomolecular interactions.[2] Diazirine-based probes have emerged as a preferred choice for PAL due to their small size, chemical stability, and efficient photoactivation with long-wave UV light (typically 350-365 nm), which minimizes damage to biological samples.[1][3]
Upon UV irradiation, the diazirine ring quantitatively loses nitrogen gas to generate a highly reactive carbene intermediate.[1] This carbene can then non-selectively insert into neighboring chemical bonds, forming a stable covalent crosslink with an interacting protein.[1] This process "traps" the interaction, allowing for the subsequent enrichment and identification of the labeled protein, often by mass spectrometry.[4] Recent studies have also elucidated a two-step mechanism for alkyl diazirines, where a diazo intermediate is formed, which shows preferential reactivity towards acidic residues, a feature that can be exploited for specific experimental designs.[5][6][7] This reactivity profile also contributes to the observation that alkyl diazirine probes often show enhanced labeling of membrane proteins.[5][6][7]
Key Advantages for Membrane Protein Research
Diazirine-based probes offer several advantages for studying membrane proteins, which are notoriously challenging to investigate due to their hydrophobic nature and complex environment:
-
In Situ Labeling: Probes can be applied to living cells, allowing for the study of protein interactions in their native membrane environment.
-
Covalent Capture: The formation of a covalent bond enables the stringent purification of interacting proteins, which is crucial for identifying weak or transient interactions.
-
Versatility: Diazirine probes can be synthetically incorporated into a wide variety of small molecules, peptides, or lipids to investigate diverse biological questions.[8]
-
Target Identification: A primary application is the identification of the protein targets of bioactive small molecules, a critical step in drug discovery.[3][8][9]
Experimental Design and Workflow
A typical workflow for a diazirine-based photoaffinity labeling experiment involves several key stages, from probe selection and cell treatment to mass spectrometry analysis.
Caption: A typical workflow for identifying protein targets using diazirine-based photoaffinity probes.
Quantitative Data Summary
The following tables summarize key quantitative parameters and findings from various studies utilizing diazirine-based probes for labeling membrane proteins.
Table 1: Typical Experimental Conditions for Photoaffinity Labeling
| Parameter | Typical Range/Value | Notes |
| Probe Concentration | 1 - 50 µM | Optimal concentration should be determined empirically to balance labeling efficiency and off-target effects.[10] |
| Cell Treatment Time | 30 min - 2 h | Incubation time depends on the cell permeability and binding kinetics of the specific probe.[5][11] |
| UV Irradiation Wavelength | 365 nm | This wavelength is commonly used as it is less damaging to cells compared to shorter UV wavelengths.[9][12] |
| UV Irradiation Time | 1 - 15 min | Shorter irradiation times are generally preferred to minimize cellular damage.[10][12] |
| UV Light Source | High-intensity UV lamp | The distance from the light source to the cells is a critical parameter to control.[13] |
Table 2: Quantitative Mass Spectrometry and Enrichment Data
| Parameter | Reported Value/Range | Notes |
| Protein Enrichment Fold-Change | > 2-fold | A common cutoff for identifying specific interactors in quantitative proteomics experiments. |
| Streptavidin Bead Binding Capacity | Varies by manufacturer | It is crucial to select beads with sufficient binding capacity for the amount of biotinylated protein.[14][15] |
| Elution Efficiency from Streptavidin Beads | 40-60% (competitive elution) | Denaturing elution is more efficient but may not be suitable for all downstream applications.[16] |
| Identified Labeled Peptides | Varies widely | The number of identified peptides depends on labeling efficiency, enrichment, and MS sensitivity.[5] |
Detailed Experimental Protocols
The following are detailed protocols for the key steps in a photoaffinity labeling experiment.
Protocol 1: General Photoaffinity Labeling of Membrane Proteins in Live Cells
-
Cell Culture: Plate cells in an appropriate format (e.g., 10 cm dishes or multi-well plates) and grow to 80-90% confluency.
-
Probe Incubation:
-
Prepare a stock solution of the diazirine-based probe in a suitable solvent (e.g., DMSO).
-
Dilute the probe to the desired final concentration in serum-free cell culture medium.
-
Remove the growth medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the probe-containing medium to the cells and incubate for the desired time (e.g., 1 hour) at 37°C in a CO₂ incubator.[11]
-
-
UV Irradiation:
-
Place the cell culture plate on a cold surface (e.g., a pre-chilled metal block or on ice) to minimize cellular stress during irradiation.
-
Remove the lid of the plate and place it under a 365 nm UV lamp.[9][12]
-
Irradiate for the optimized time (e.g., 1-10 minutes). The distance between the lamp and the cells should be consistent between experiments.[12]
-
-
Cell Harvesting:
-
After irradiation, immediately place the cells on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping in ice-cold PBS and pellet by centrifugation at 4°C. The cell pellet can be stored at -80°C until further processing.
-
Protocol 2: Enrichment of Labeled Proteins via Click Chemistry and Streptavidin Affinity Purification
This protocol assumes the diazirine probe contains an alkyne handle for click chemistry.
-
Cell Lysis:
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate. Determine the protein concentration using a standard assay (e.g., BCA).
-
-
Click Chemistry Reaction:
-
To the protein lysate, add the following click chemistry reagents in order: biotin-azide, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate or a copper ligand like TBTA).
-
Incubate the reaction at room temperature for 1 hour with gentle rotation.[13]
-
-
Streptavidin Affinity Purification:
-
Equilibrate streptavidin-conjugated magnetic beads by washing them three times with the lysis buffer.[16]
-
Add the equilibrated beads to the lysate after the click chemistry reaction.
-
Incubate overnight at 4°C with gentle rotation to allow for the binding of biotinylated proteins.[16]
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of increasing stringency is recommended (e.g., lysis buffer, high salt buffer, urea buffer).[16]
-
Protocol 3: On-Bead Digestion and Sample Preparation for Mass Spectrometry
-
Reduction and Alkylation:
-
Resuspend the washed beads in a buffer containing a reducing agent (e.g., DTT) and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add an alkylating agent (e.g., iodoacetamide). Incubate in the dark at room temperature for 30 minutes.[17]
-
-
Tryptic Digestion:
-
Wash the beads with a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Resuspend the beads in the digestion buffer and add sequencing-grade trypsin.
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Elution and Desalting:
-
Pellet the beads and collect the supernatant containing the digested peptides.
-
Further elute peptides from the beads with a solution containing formic acid and acetonitrile.
-
Combine the eluates and desalt the peptides using a C18 StageTip or a similar desalting column.[17]
-
-
LC-MS/MS Analysis:
-
Dry the desalted peptides in a vacuum centrifuge and resuspend in a buffer suitable for mass spectrometry analysis (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture by LC-MS/MS.[18]
-
Visualizing Signaling Pathways and Mechanisms
The following diagrams illustrate the key chemical transformations and conceptual frameworks of diazirine-based photoaffinity labeling.
Caption: The photochemical reaction cascade of diazirine probes upon UV irradiation.
References
- 1. Purification or Removal of Biotin and Biotinylated Biomolecules with Magnetic Beads [sigmaaldrich.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A diazirine-based photoaffinity etoposide probe for labeling topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of fully-functionalized diazirine tags for chemical proteomic applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01360B [pubs.rsc.org]
- 11. Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High Performance Protein Enrichment Using Streptavidin Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in photoaffinity labeling experiments
Welcome to the technical support center for photoaffinity labeling (PAL) experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can lead to low yield and other problems during photoaffinity labeling experiments.
Q1: I am observing a very low or no signal for my target protein. What are the potential causes and solutions?
Low or no signal is a common issue in PAL experiments and can stem from multiple factors throughout the experimental workflow. Systematically troubleshooting each step is crucial for identifying the root cause.
Troubleshooting Workflow for Low/No Signal
Caption: Troubleshooting logic for low or no signal in PAL experiments.
Potential Causes and Solutions:
-
Photoaffinity Probe Issues:
-
Low Affinity: If the probe's affinity for the target is low, the labeling efficiency will be poor.[1] It is important to consider the potency of the parent molecule when designing the probe.
-
Probe Instability: The photoreactive group may be unstable and degrade before or during the experiment. Phenyl azides, for example, can be reduced by thiols.[1] Ensure proper storage and handling of the probe.
-
Suboptimal Design: The linker length between the pharmacophore, photoreactive group, and reporter tag is critical.[1] A linker that is too short may lead to self-crosslinking, while one that is too long can reduce labeling efficiency.[1]
-
-
Experimental Condition Issues:
-
Inefficient UV Crosslinking: The wavelength, duration, and intensity of UV irradiation are crucial parameters.[2] Different photoreactive groups are activated at different wavelengths.[3] Using a wavelength that is too harsh can damage the protein.[1][4]
-
Suboptimal Probe Concentration: A probe concentration that is too low will result in a weak signal. Conversely, a concentration that is too high can lead to increased nonspecific background labeling.[1]
-
Presence of Interfering Substances: Components in the buffer, such as Tris or glycine, can react with certain crosslinkers and should be avoided.[5][6] Reducing agents like DTT can also interfere with some reactions.[7]
-
-
Target and Sample Issues:
-
Low Target Abundance: If the target protein is expressed at very low levels, detection can be challenging.[8][9] Increasing the amount of starting material or using an overexpression system may be necessary.
-
Poor Lysis Efficiency: Incomplete cell lysis will result in a lower concentration of the target protein in the lysate, leading to a reduced yield.[10]
-
-
Downstream Processing Issues:
-
Inefficient Enrichment: If using a reporter tag like biotin for pulldown, the enrichment step may be inefficient.[7] This could be due to issues with the affinity resin, binding conditions, or washing steps.
-
Poor Detection: The final detection method may not be sensitive enough. For western blotting, using a high-sensitivity substrate can improve the detection of low-abundance proteins.[11]
-
Q2: I'm seeing a lot of nonspecific background labeling. How can I improve the specificity?
Nonspecific labeling is a common challenge in PAL, where the probe crosslinks to highly abundant or "sticky" proteins.[1]
Strategies to Reduce Nonspecific Binding:
-
Competition Experiments: This is a critical control to distinguish specific from nonspecific labeling.[1] Pre-incubate the sample with an excess of the unmodified parent compound before adding the photoaffinity probe. A specific signal should decrease in a dose-dependent manner in the presence of the competitor.[1]
-
Optimize Probe Concentration: Use the lowest effective probe concentration to minimize random, nonspecific crosslinking.
-
Control Experiments:
-
No UV Control: A sample incubated with the probe but not exposed to UV light should show no crosslinking.
-
No Probe Control: A sample irradiated with UV light in the absence of the probe will help identify any UV-induced protein aggregation.
-
-
Wash Steps: During the enrichment phase, optimize the stringency and number of wash steps to remove nonspecifically bound proteins.[7]
Q3: How do I choose the right photoreactive group for my experiment?
The choice of the photoreactive group is a critical design component of any PAL experiment.[12] The three most common types are aryl azides, benzophenones, and diazirines.[3][8]
| Photoreactive Group | Activation Wavelength (nm) | Reactive Intermediate | Advantages | Disadvantages |
| Aryl Azides | ~254-275 (simple) / ~300-460 (nitro-substituted) | Nitrene | Small size, relatively easy to synthesize.[1][13] | Shorter wavelength can damage proteins.[1][4][14] Nitrene can rearrange, leading to lower yield and nonspecific labeling.[1][4] Can be reduced by thiols.[1] |
| Benzophenones | ~350-360 | Diradical (triplet state) | Activated by longer, less damaging wavelengths.[3] More stable than aryl azides.[15] | Larger and more hydrophobic, which can alter the properties of the parent molecule. Lower crosslinking efficiency compared to carbenes. |
| Diazirines | ~330-370 | Carbene | Highly reactive carbene leads to efficient crosslinking.[2] Smaller than benzophenones. Activated by longer wavelengths.[2] | Can be more synthetically challenging to incorporate.[4] The generated carbene can be quenched by water, potentially reducing yield.[4] |
Experimental Protocols
General Protocol for Photoaffinity Labeling in Cell Lysate
This protocol provides a general workflow. Optimization of probe concentration, UV irradiation, and incubation times will be necessary for each specific system.
Workflow for PAL in Cell Lysate
Caption: General experimental workflow for photoaffinity labeling.
-
Cell Lysis:
-
Harvest cells and wash with cold PBS.
-
Lyse cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease inhibitors. Avoid buffers containing primary amines if using amine-reactive probes.[6][7]
-
Clarify the lysate by centrifugation to remove cell debris.[7]
-
Determine the protein concentration of the supernatant.
-
-
Incubation with Photoaffinity Probe:
-
Dilute the cell lysate to the desired final protein concentration.
-
Add the photoaffinity probe to the lysate. The optimal concentration should be determined empirically.
-
For competition experiments, add an excess of the unmodified competitor ligand and incubate prior to adding the photoaffinity probe.
-
Incubate the mixture for a sufficient time to allow the probe to bind to its target (e.g., 1 hour at 4°C with gentle rotation).
-
-
UV Crosslinking:
-
Transfer the lysate to a suitable container (e.g., a petri dish) and place it on ice.
-
Irradiate the sample with UV light at the appropriate wavelength for the photoreactive group (see table above).
-
The duration and intensity of irradiation should be optimized.
-
-
Enrichment of Labeled Proteins (for Biotin-tagged Probes):
-
If a click chemistry handle was used, perform the click reaction to attach the biotin tag.[16]
-
Add streptavidin-conjugated beads to the lysate and incubate to capture the biotinylated proteins.[7]
-
Wash the beads several times with wash buffer to remove nonspecifically bound proteins. The stringency of the wash buffer can be adjusted (e.g., by increasing salt concentration).[7]
-
-
Elution and Downstream Analysis:
-
Elute the captured proteins from the beads. Elution methods will depend on the type of streptavidin beads used.
-
Analyze the eluted proteins by SDS-PAGE followed by western blotting or mass spectrometry for protein identification.
-
References
- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Target Characterization and Identification by Photoaffinity Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Affinity Enrichment for MS: Improving the yield of low abundance biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 11. youtube.com [youtube.com]
- 12. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. escholarship.org [escholarship.org]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing UV Irradiation for Diazirine Cross-Linking
Welcome to the technical support center for diazirine-based photo-cross-linking. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize UV irradiation time and ensure successful cross-linking experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal UV wavelength for activating diazirine cross-linkers?
The optimal wavelength for photoactivating diazirine is approximately 345-355 nm.[1][2][3] Most protocols recommend using a long-wave UV lamp that emits light in the 320-370 nm range.[2][4] It is critical to avoid short-wavelength UV light (e.g., 254 nm), as it can cause significant damage to proteins and nucleic acids.[2][3]
Q2: How do I determine the optimal UV irradiation time for my experiment?
The ideal irradiation time is a balance between maximizing cross-linking efficiency and minimizing potential sample damage. It is highly dependent on several factors:
-
UV Lamp Wattage and Power Density: High-wattage lamps require shorter exposure times.[2] For instance, a 1000W lamp might only need 1 minute of irradiation, while a 100W lamp could require 5-10 minutes.[1] A recent study identified an ideal power density of 100 mW/cm² for 2 minutes.[5]
-
Distance from the Light Source: The intensity of UV light decreases with distance. For consistent results, maintain a fixed distance between the lamp and the sample. Typical distances range from 1-5 cm for lower wattage lamps (8-15W) to 20 cm for high-power lamps (>150W).[2][3]
-
Sample Concentration and Volume: The concentration of your protein and cross-linker will influence the efficiency of the reaction.
It is strongly recommended to perform a time-course experiment (e.g., irradiating samples for 1, 2, 5, 10, and 15 minutes) to empirically determine the optimal time for your specific setup and biological system.
Q3: I am observing very low or no cross-linking. What are the common causes?
Low or no cross-linking efficiency can stem from several issues. Please refer to the troubleshooting table below for a detailed guide. Key areas to investigate include:
-
UV Light Source: Ensure your lamp's wavelength is within the 320-370 nm range and that the bulbs are not old or faulty.[2][3] Check that the distance to the sample is not too great and that the irradiation time is sufficient.[2][6]
-
Reagents and Buffers: Avoid buffers containing primary amines like Tris or glycine during the initial labeling step (e.g., with NHS-ester diazirines), as they will compete with the reaction.[2] It is also crucial to quench and remove any excess, un-reacted cross-linker before UV exposure to prevent it from reacting with the target.[2][3]
-
Probe Integrity: Protect the diazirine-containing probe from ambient light before the UV activation step to prevent its premature decomposition.[6]
Q4: How can I minimize non-specific cross-linking and high background?
Non-specific cross-linking can obscure results. To minimize it:
-
Remove Excess Cross-linker: This is a critical step. After the initial labeling, use a desalting column or dialysis to remove any hydrolyzed or un-reacted cross-linker before photoactivation.[2][3]
-
Optimize Irradiation Time: Over-exposure to UV light can lead to non-specific cross-linking through diazirine-independent mechanisms.[6] Stick to the shortest effective time identified in your optimization experiments.
-
Use Controls: Always include a "-UV" control (a sample that goes through all steps except UV irradiation) to identify proteins that bind non-covalently.[1] A competition control, where a large excess of a non-photoreactive competitor is added, can also help distinguish specific from non-specific interactions.[1]
Q5: How can I prevent protein damage during the experiment?
While diazirines are activated at a less-damaging wavelength than other cross-linkers, precautions should still be taken.[1]
-
Use the Correct Wavelength: Ensure your lamp emits light above 320 nm.[2] Filters that remove light below 300 nm are recommended for mercury vapor lamps.[3]
-
Control Temperature: UV lamps generate heat. Perform the irradiation step on ice or in a cold room to keep the sample cool and maintain protein integrity.[6]
-
Limit Exposure Time: For live cells, it is recommended to keep the total UV irradiation time under 15 minutes.[2]
Data Presentation
Table 1: Recommended UV Light Sources and Conditions for Diazirine Cross-linking
| Lamp Type | Power/Wattage | Wavelength (nm) | Recommended Distance | Typical Irradiation Time | Reference(s) |
| Mercury-Xenon (Hg(Xe)) | 1000W | ~355 | ~6 cm | ≤ 1 minute | [1] |
| Long-wavelength UV Lamp | 100W | ~365 | Not Specified | 5-10 minutes | [1] |
| Stratalinker 2400 | 5 x 15W | 365 | 3-5 cm | 5-15 minutes | [2] |
| Hand-held UV Lamp | 8W | 365 | 1 cm | 5-15 minutes | [2][3] |
| Hand-held UV Lamp | 6W | 365 | Not Specified | ~15 minutes (lower efficiency) | [2][7] |
Table 2: Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Minimal or No Cross-linking | UV Light Source Issue: - Incorrect wavelength - Insufficient power/old bulbs - Distance to sample is too great | - Use a lamp that irradiates between 320-370 nm. Avoid wavelengths < 300 nm.[2][3] - Use multiple UV bulbs with >8W output and/or remove unnecessary UV filters.[3] - Decrease the distance between the lamp and the sample.[2] |
| Insufficient Irradiation Time | - Increase the duration of UV exposure. Perform a time-course experiment to optimize.[2] | |
| Reagent/Buffer Incompatibility: - NHS-ester hydrolysis - Buffer contains primary amines | - Prepare cross-linker stock solutions in dry, anhydrous solvent (e.g., DMSO).[2] - Avoid buffers like Tris or glycine during the NHS-ester reaction step. Use PBS or borate buffers.[2] | |
| High Background / Non-specific Cross-linking | Excess Cross-linker Not Removed | - After the initial labeling step, quench the reaction and remove all excess/hydrolyzed cross-linker using desalting columns or dialysis before UV irradiation.[2][3] |
| Over-irradiation | - Reduce the UV exposure time to the minimum required for efficient cross-linking.[6] | |
| Inconsistent Results | Variable UV Exposure | - Ensure the sample is placed at the same distance from the lamp for every experiment. Consider rotating the sample for more even irradiation.[2] |
| Reagent Instability | - Prepare cross-linker solutions immediately before use.[2] |
Experimental Protocols
General Protocol for In Vitro Protein Cross-linking
This protocol provides a general framework. Specific concentrations, incubation times, and buffer conditions should be optimized for your particular application.
-
Protein Preparation: Prepare your purified protein(s) in a primary amine-free buffer, such as Phosphate-Buffered Saline (PBS), at a suitable concentration (e.g., 1-10 mg/mL).
-
Cross-linker Preparation: Immediately before use, dissolve the NHS-ester diazirine cross-linker in an anhydrous organic solvent (e.g., DMSO) to create a 10 mM stock solution.[2]
-
NHS-Ester Reaction: Add a 20- to 50-fold molar excess of the diazirine cross-linker to the protein solution.[2]
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice to allow the NHS-ester to react with primary amines (e.g., lysine side chains) on the protein.[2]
-
Quenching: Stop the reaction by adding a quenching buffer, such as Tris, to a final concentration of 50-100 mM. Incubate for 15 minutes on ice.[2]
-
Removal of Excess Cross-linker (Critical Step): Remove the quenched, un-reacted, and hydrolyzed cross-linker from the labeled protein using a desalting column (e.g., Zeba Spin) or dialysis.[2][3] This prevents non-specific cross-linking in the next step.
-
UV Irradiation: a. Place the sample of the purified, labeled protein in a UV-transparent vessel with an open top (e.g., quartz cuvette, polypropylene tube, or a well in a multi-well plate). b. Place the vessel on ice to prevent heating during irradiation.[6] c. Position the UV lamp (320-370 nm) at a fixed, optimized distance above the sample.[2] d. Irradiate for the predetermined optimal time (e.g., 1-15 minutes).
-
Analysis: Analyze the cross-linked products using methods such as SDS-PAGE, Western blotting, or mass spectrometry.
Visualizations
Caption: Experimental workflow for diazirine photo-cross-linking.
Caption: Simplified mechanism of diazirine photoactivation for cross-linking.
References
- 1. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Photocrosslinking O-GlcNAcylated proteins to neighboring biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
reducing non-specific binding of diazirine probes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of diazirine probes in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of high non-specific background labeling with diazirine probes?
A1: High non-specific background labeling with diazirine probes can stem from several factors:
-
Inherent Reactivity: Upon photoactivation, diazirines form highly reactive carbene intermediates that can react indiscriminately with nearby molecules. Additionally, they can isomerize into more stable, yet still reactive, diazo intermediates which preferentially label acidic amino acid residues (e.g., aspartic acid, glutamic acid).[1][2][3]
-
Probe Concentration: Using a probe concentration that is too high can lead to increased non-specific binding.
-
UV Exposure Time: Prolonged exposure to UV light can increase the chances of non-specific labeling and potentially damage proteins.[4][5]
-
Probe Design: The physicochemical properties of the probe itself, such as hydrophobicity and charge, can contribute to non-specific interactions.[6][7][8] For instance, positively charged probes may show higher labeling yields but also potentially more transient interactions.[3]
-
Insufficient Washing: Inadequate washing steps after probe incubation and crosslinking can leave unbound probe that contributes to background signal.[9]
-
Click Chemistry Background: In protocols using click chemistry for reporter tag conjugation, non-specific labeling can occur during this step, which is often dependent on the total protein concentration.[9]
Q2: What are the essential experimental controls to include in a diazirine photo-affinity labeling experiment?
A2: To ensure the specificity of your labeling, it is crucial to include the following controls:
-
Competition Control: Pre-incubate your sample with an excess (typically 10-100 fold molar excess) of a photo-stable, unlabeled competitor compound.[9] This will saturate the specific binding sites and a reduction in signal compared to the probe-only sample indicates specific binding.
-
No UV Irradiation Control: This control, where the sample is incubated with the probe but not exposed to UV light, helps to identify any UV-independent labeling or non-covalent binding that is not washed away.[9]
-
No Probe Control: This sample is treated with the vehicle (e.g., DMSO) instead of the probe and subjected to the same experimental conditions, including UV irradiation. It helps to identify any background signal from the detection reagents or endogenous biotinylated proteins (if using streptavidin).[9]
-
Negative Click Chemistry Control (if applicable): This control omits one of the click chemistry reagents (e.g., the reporter azide) to assess background from the other components of the click reaction.[9]
Q3: How does the choice of diazirine (alkyl vs. aryl) affect non-specific binding?
A3: Alkyl and aryl diazirines exhibit different reactivity profiles that influence their non-specific binding:
-
Alkyl Diazirines: These probes are known to form reactive diazo intermediates that show a preference for labeling acidic amino acids (Asp, Glu).[2][3] This can lead to a bias in labeling towards acidic proteins or proteins with acidic patches. They are particularly effective for surveying the membrane proteome.[1][2]
-
Aryl-fluorodiazirines: These probes tend to react primarily through a carbene intermediate, which is less selective for acidic residues and may result in a different off-target profile.[2][3]
Troubleshooting Guides
Issue 1: High Background Signal Across the Entire Gel/Blot
High background signal can obscure specific interactions. The following table summarizes potential causes and solutions.
| Potential Cause | Troubleshooting Strategy | Experimental Details |
| Probe concentration is too high. | Optimize probe concentration. | Test a range of probe concentrations (e.g., 0.1-10 µM) to find the optimal balance between specific signal and background noise.[9] |
| Excessive UV irradiation. | Optimize UV irradiation time and wavelength. | Perform a time-course experiment (e.g., 1-15 minutes) to determine the shortest exposure that gives sufficient specific labeling.[4][10] Use a UV lamp with a peak output around 350-365 nm.[11][12] Avoid shorter wavelengths (e.g., 254 nm) which can cause protein damage.[11] Some probes may require 302 nm for efficient activation of diazo intermediates.[13] |
| Insufficient washing. | Increase the stringency and number of washes. | After probe incubation and crosslinking, perform at least three washes with a buffer containing a non-ionic detergent (e.g., 0.05% Tween 20) to remove unbound probe.[14] Increasing the salt concentration (e.g., 150-200 mM NaCl) can also help reduce non-specific electrostatic interactions.[14][15] |
| Non-specific binding to surfaces. | Add blocking agents to buffers. | Include Bovine Serum Albumin (BSA) (e.g., 1%) in your incubation and wash buffers to block non-specific binding sites on your sample and reaction vessels.[15][16] |
| Click chemistry background. | Optimize click reaction conditions. | Reduce the concentration of the reporter azide (e.g., down to ~25 µM).[9] Adding a low concentration of SDS (0.1-1%) to the click reaction can also reduce non-specific labeling.[9] |
Issue 2: Specific Bands are Weak or Undetectable
If you are not observing your expected specific labeling, consider the following:
| Potential Cause | Troubleshooting Strategy | Experimental Details |
| Insufficient UV irradiation. | Optimize UV irradiation time and lamp distance. | Increase the irradiation time or decrease the distance between the lamp and the sample to increase the light intensity.[11] Ensure the lamp is emitting at the optimal wavelength for your diazirine probe (typically 350-365 nm).[11] |
| Probe concentration is too low. | Increase probe concentration. | If background is not an issue, try increasing the probe concentration to enhance the specific signal. |
| Probe is inactive. | Check probe integrity. | Ensure the diazirine-containing probe has been stored properly, protected from light.[17] Test the probe's photoreactivity by analyzing its decomposition upon UV exposure via LC-MS.[17] |
| Binding affinity is too low. | Modify incubation conditions. | The binding affinity of the probe to its target can be influenced by temperature and incubation time. These parameters may need to be optimized for your specific system.[9] |
| Quenching of the reactive intermediate. | Consider the reaction environment. | The highly reactive carbene intermediate can be quenched by water.[6][18] While difficult to control in aqueous environments, being aware of this can help in interpreting low labeling efficiency. |
Experimental Protocols
Protocol 1: General Photo-Affinity Labeling (PAL)
This protocol provides a general workflow for a typical photo-affinity labeling experiment.
-
Sample Preparation: Prepare your protein sample (e.g., cell lysate, purified protein) in a suitable buffer (e.g., PBS).
-
Probe Incubation:
-
For the experimental sample, add the diazirine probe to the desired final concentration (e.g., 0.1-10 µM).
-
For the competition control, pre-incubate the sample with a 10-100 fold molar excess of a competitor compound for 15-30 minutes before adding the diazirine probe.[9]
-
Incubate all samples for an optimized time and temperature (e.g., 15-60 minutes at 4°C or room temperature) in the dark.[9][17]
-
-
UV Irradiation:
-
Downstream Processing (e.g., with Click Chemistry):
-
If your probe contains an alkyne or azide handle, proceed with the Cu(I)-catalyzed click chemistry reaction to attach a reporter tag (e.g., biotin, fluorophore).
-
Add the click chemistry reaction cocktail (e.g., reporter azide/alkyne, copper sulfate, reducing agent) and incubate for 1 hour at room temperature.[9]
-
-
Analysis:
-
Quench the reaction by adding sample buffer (e.g., Laemmli).
-
Analyze the labeled proteins by SDS-PAGE, followed by in-gel fluorescence scanning or western blotting.
-
Protocol 2: Optimizing UV Irradiation Time
-
Prepare multiple identical aliquots of your sample with the diazirine probe.
-
Place the samples under the UV lamp.
-
Expose the aliquots to UV light for different durations (e.g., 0, 1, 2, 5, 10, 15 minutes).
-
Process all samples identically for downstream analysis.
-
Compare the intensity of the specific band(s) and the overall background at each time point to determine the optimal irradiation time.
Visualizations
Caption: General workflow for a diazirine photo-affinity labeling experiment.
Caption: Troubleshooting logic for high non-specific binding.
References
- 1. Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling [dash.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Developing diazirine-based chemical probes to identify histone modification ‘readers’ and ‘erasers’ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing diazirine-based chemical probes to identify histone modification ‘readers’ and ‘erasers’ - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02328E [pubs.rsc.org]
- 6. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nonspecific protein labeling of photoaffinity linkers correlates with their molecular shapes in living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. interchim.fr [interchim.fr]
- 12. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of fully-functionalized diazirine tags for chemical proteomic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. nicoyalife.com [nicoyalife.com]
- 16. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 17. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
Diazirine Photo-Crosslinking: A Technical Guide to Mitigating Off-Target Effects
Welcome to the Technical Support Center for Diazirine Photo-Crosslinking. This resource is designed for researchers, scientists, and drug development professionals utilizing diazirine-based photo-crosslinkers in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you minimize off-target effects and ensure the success of your photo-affinity labeling studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects in diazirine photo-crosslinking?
A1: Off-target effects in diazirine photo-crosslinking primarily stem from the reactivity of the intermediates formed upon photoactivation. While the desired reactive species is a short-lived, highly reactive carbene that labels molecules in close proximity, an alternative pathway involving a longer-lived diazo intermediate can occur, particularly with alkyl diazirines.[1][2] This diazo intermediate exhibits a preference for reacting with acidic amino acid residues, such as aspartic acid and glutamic acid, leading to non-specific labeling of proteins with acidic surfaces, independent of the probe's specific binding.[3][4][5] This reactivity is also pH-dependent.[4]
Q2: How can I detect off-target crosslinking in my experiment?
A2: Detecting off-target crosslinking is crucial for validating your results. The most effective method is to perform a competition experiment.[6] In this control, the experiment is run in the presence of an excess of the non-crosslinking parent compound or a known competitive inhibitor.[6] A significant reduction in the labeling of a protein in the presence of the competitor indicates specific, on-target binding. Conversely, proteins that are still labeled are likely off-targets.[7] Additionally, a "no UV" control, where the sample is not irradiated, is essential to identify any non-photo-dependent interactions.[6]
Q3: What are the key strategies to mitigate off-target effects?
A3: Several strategies can be employed to minimize off-target labeling:
-
Choice of Diazirine: Opt for aryl-fluorodiazirines or diazirines incorporated into strained ring systems (e.g., cyclobutane diazirines like PALBOX) over simple alkyl diazirines.[3][8] These designs are less prone to forming the reactive diazo intermediate, thus reducing the preferential labeling of acidic residues.[3][8]
-
Control of pH: Since the reactivity of the diazo intermediate is pH-dependent, carefully controlling the pH of your experimental buffer can help.[4] However, altering the pH might also affect your protein of interest, so this needs to be optimized.
-
UV Irradiation Conditions: Optimize the UV irradiation time and intensity.[9] Use the shortest possible exposure time that still provides sufficient on-target labeling to minimize non-specific reactions.[10] The optimal wavelength for diazirine activation is typically between 330-370 nm.[11] Using wavelengths below 300 nm can cause damage to proteins and DNA.[12]
-
Use of Scavengers: While not always straightforward, the inclusion of scavenger molecules that can quench non-specifically reactive intermediates is a potential strategy, though this requires careful optimization to avoid interfering with the specific interaction.
Q4: My crosslinking efficiency is very low. What could be the problem?
A4: Low crosslinking efficiency is a common issue and can be attributed to several factors:
-
Inefficient Photoactivation: Ensure your UV lamp is emitting at the correct wavelength (330-370 nm) and has sufficient power.[11][13] The distance between the lamp and your sample is also critical and should be minimized and consistent.[13]
-
Quenching of Reactive Intermediates: The highly reactive carbene can be rapidly quenched by water molecules in the aqueous buffer, leading to low labeling yields.[7][14] While this is an inherent challenge, optimizing probe concentration and irradiation conditions can help.
-
Probe Design and Concentration: The concentration of your photo-affinity probe may be too low.[6] It's also possible that the diazirine moiety on your probe is not positioned optimally to interact with the target protein upon binding.
-
Buffer Composition: Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT), as these can react with and quench the reactive intermediates.[10][12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background/non-specific labeling | Preferential labeling by diazo intermediate. | Use an aryl-fluorodiazirine or a strained-ring diazirine.[3][8] Optimize buffer pH.[4] |
| Excess probe concentration. | Titrate the probe concentration to find the optimal balance between specific and non-specific labeling.[10] | |
| Prolonged UV exposure. | Perform a time-course experiment to determine the minimal UV irradiation time required for on-target labeling.[10] | |
| No or weak signal of the target protein | Inefficient photoactivation. | Verify the UV lamp's wavelength (330-370 nm) and power.[11][13] Reduce the distance between the lamp and the sample.[13] |
| Probe is not binding to the target. | Confirm the binding of the parent compound. Synthesize a control probe without the diazirine to check for binding. | |
| Quenching of the reactive carbene. | This is an inherent property. Try to increase probe concentration or optimize irradiation conditions. Consider alternative crosslinker chemistries if the problem persists.[7][14] | |
| Labeling of unexpected proteins | Off-target binding of the probe. | Perform competition experiments with an excess of the parent compound to distinguish specific from non-specific binding.[6] |
| The probe has inherent "stickiness". | Include a pre-clearing step with beads to remove proteins that non-specifically bind to the probe or the linker.[10] | |
| Difficulty identifying the crosslinked peptide | Low crosslinking efficiency at the peptide level. | Use a combination of different proteases to improve sequence coverage during mass spectrometry analysis.[10] |
| Complex fragmentation spectra. | Utilize specialized mass spectrometry software designed for the analysis of crosslinked peptides.[10] |
Quantitative Data Summary
The choice of photo-crosslinker and the experimental conditions can significantly impact the outcome of a photo-affinity labeling experiment. The following tables summarize key quantitative data to aid in experimental design.
Table 1: Comparison of Common Photo-Crosslinkers
| Feature | Diazirine-Based | Benzophenone-Based | Aryl Azide-Based |
| Reactive Intermediate | Carbene and Diazo | Triplet n-π* excited state | Aryl Nitrene |
| Activation Wavelength | ~350-370 nm[15] | ~350-365 nm[15] | 260-365 nm[15] |
| Reactivity | Broad reactivity with various amino acid side chains. The diazo intermediate shows a preference for acidic residues (Asp, Glu).[15] | Preferentially reacts with C-H bonds, showing a bias towards hydrophobic residues.[15] | Insertion into C-H and N-H bonds, with potential for rearrangements.[15] |
| Cross-Linking Efficiency | Generally high due to the high reactivity of the carbene intermediate.[15] | Generally lower than diazirines.[15] | Can be variable and often lower due to competing rearrangement reactions.[15] |
| Number of Identified Cross-Links | Typically produces a higher density of cross-links.[15] | Yields a lower number of cross-links compared to diazirines.[15] | Generally yields a lower number of cross-links compared to diazirines.[15] |
Table 2: Typical Experimental Parameters for Diazirine Photo-Crosslinking
| Parameter | Typical Value/Range | Notes |
| Activation Wavelength | 330 - 370 nm[9] | Long-wave UV minimizes damage to biological samples. |
| Carbene Half-life | Nanoseconds[9] | Ensures crosslinking is highly localized to the binding site. |
| Crosslinking Efficiency | 5 - 99%[9] | Highly variable depending on the probe, target, and experimental conditions. |
| Irradiation Time | 1 - 2 minutes[9] | Optimal time depends on the light source intensity and distance to the sample. |
| Probe Concentration | 0.5 - 2 mM (for cellular crosslinking)[13] | Should be optimized for each specific probe and target. |
Experimental Protocols
Protocol 1: General Photo-Affinity Labeling (PAL) with a Diazirine Probe
This protocol provides a general workflow for labeling a target protein in a complex mixture, such as a cell lysate.
Materials:
-
Cell lysate containing the target protein.
-
Diazirine-containing photo-affinity probe.
-
Non-crosslinking competitor compound.
-
Reaction buffer (e.g., PBS, HEPES at pH 7-9, avoid Tris).[12]
-
UV lamp (350-370 nm).
-
Click chemistry reagents (if the probe has an alkyne/azide handle).
-
SDS-PAGE and Western blotting reagents or mass spectrometry equipment.
Procedure:
-
Sample Preparation:
-
Thaw the cell lysate on ice.
-
Prepare multiple reaction tubes. For controls, include a "no probe" sample, a "no UV" sample, and a competition sample.[6]
-
-
Competition (for control):
-
To the competition sample tube, add a 10-100-fold molar excess of the competitor compound and pre-incubate for 15-30 minutes at 4°C.[6]
-
-
Probe Incubation:
-
Add the diazirine probe to all samples (except the "no probe" control) to the desired final concentration.
-
Incubate for 15-60 minutes at 4°C to allow for binding.
-
-
UV Irradiation:
-
Analysis:
-
If the probe contains a reporter tag (e.g., biotin, fluorophore), proceed directly to analysis by SDS-PAGE and Western blotting or fluorescence scanning.
-
If the probe has a click handle (e.g., alkyne), perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag.[6]
-
For target identification, enriched proteins can be analyzed by mass spectrometry.
-
Protocol 2: Competition Assay to Validate Specific Labeling
This protocol is essential for distinguishing specific, on-target labeling from non-specific, off-target effects.
Procedure:
-
Set up at least two parallel experiments: one with the diazirine probe alone and one with the diazirine probe plus an excess of the non-crosslinking competitor.
-
In the competition sample, pre-incubate the cell lysate with a 10- to 100-fold molar excess of the competitor for 15-30 minutes before adding the diazirine probe.[6]
-
Add the diazirine probe to both samples and proceed with the incubation and UV irradiation steps as described in Protocol 1.
-
Analyze the labeling pattern of your protein of interest by SDS-PAGE and Western blotting or mass spectrometry.
-
A significant decrease in the signal for a particular protein in the competition sample compared to the probe-only sample indicates specific labeling.
Visualizations
Caption: A general experimental workflow for diazirine photo-affinity labeling.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. interchim.fr [interchim.fr]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Carbene Insertion Efficiency in Proteins
Welcome to the technical support center for carbene-mediated protein labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your carbene insertion experiments.
Troubleshooting Guides
This section addresses common issues encountered during carbene insertion experiments, offering potential causes and solutions in a structured question-and-answer format.
Issue 1: Low or No Protein Labeling Efficiency
Q: My protein labeling yield with a diazirine-based probe is consistently low. What are the potential causes and how can I improve it?
A: Low labeling efficiency is a common challenge in carbene-based protein modification. Several factors can contribute to this issue. Consider the following troubleshooting steps:
-
Optimize Photolysis Conditions: The wavelength and duration of UV irradiation are critical for efficient carbene generation from diazirine precursors.[1] Insufficient activation will lead to low carbene formation, while excessive irradiation can damage the protein.[2]
-
Solution: Titrate the UV exposure time and intensity. Start with the manufacturer's recommended wavelength (typically 350-380 nm for diazirines) and gradually increase the exposure time.[1] Monitor protein integrity to avoid photodamage. Some aryl diazirines may require shorter wavelengths for activation of their isomeric diazo species.[3]
-
-
Probe Selection and Concentration: The choice of carbene precursor significantly impacts labeling efficiency. Aryl diazirines, particularly trifluoromethylphenyl diazirine (TPD) derivatives, often exhibit higher photocrosslinking efficiency compared to alkyl diazirines.[1][4] Additionally, the probe concentration needs to be optimized.
-
Reaction Buffer Composition: The pH of the reaction buffer can influence the reactivity of the carbene precursor. Alkyl diazirines can isomerize to diazo intermediates, which show pH-dependent reactivity, preferentially labeling acidic residues.[5][6]
-
Solution: Evaluate the effect of pH on your labeling efficiency. For alkyl diazirines, adjusting the pH may modulate the reactivity of the diazo intermediate.[5] Ensure that buffer components do not quench the carbene. Water is a known quencher, leading to a short lifetime for the carbene in aqueous solutions.[7]
-
-
Presence of Quenchers: Components in your reaction mixture, including the solvent itself (water), can react with and quench the highly reactive carbene, reducing the efficiency of protein labeling.[7]
-
Solution: Minimize the concentration of potential quenching agents in your reaction buffer. While difficult to eliminate water in biological experiments, be mindful of its effect.
-
Issue 2: Non-Specific Labeling or Lack of Selectivity
Q: I am observing widespread, non-specific labeling of my protein, or the labeling is not localized to the region of interest. How can I improve the selectivity of carbene insertion?
A: Achieving selective labeling is crucial for identifying specific interaction sites or probing particular protein domains. Here’s how to troubleshoot non-specific labeling:
-
Carbene Precursor Choice: The inherent reactivity of carbenes makes them prone to non-specific insertions.[8] However, the choice of precursor can influence labeling patterns. Alkyl diazirines can form longer-lived diazo intermediates that may diffuse further before reacting, increasing the labeling radius.[2][3]
-
Reaction Timescale: The short lifetime of carbenes (nanosecond timescale) is advantageous for "footprinting" the protein structure at the moment of generation.[7][11] However, if longer-lived reactive species are formed, selectivity can be lost.
-
Solution: Utilize experimental setups like Fast Photochemical Oxidation of Proteins (FPOP) platforms, which employ pulsed lasers and flow systems. This ensures that labeling occurs on a timescale faster than protein unfolding, providing a more accurate snapshot of the native conformation.[7]
-
-
Probe Design for Specificity: Attaching the diazirine to a ligand or molecule that specifically binds to your protein of interest can localize the carbene generation to the binding site.
-
Solution: Design photoaffinity probes where the diazirine is part of a molecule with known affinity for a specific site on your target protein. This strategy is widely used for identifying small molecule-protein interactions.[1]
-
Issue 3: Unexpected Mass Shifts in Mass Spectrometry Analysis
Q: After carbene labeling and proteomic analysis, I am observing unexpected mass shifts or a complex mixture of products. How can I troubleshoot these mass spectrometry results?
A: Mass spectrometry is the primary tool for analyzing carbene-labeled proteins. Unexpected results can arise from various side reactions and modifications.
-
Side Reactions of the Carbene Precursor: Besides the desired carbene insertion, diazirine photolysis can lead to other reactions. For instance, diazoketones can undergo Wolff rearrangement to form ketenes, which can then react with nucleophiles.[1][12] Alkyl diazirines can also isomerize to diazo compounds, which can act as alkylating agents.[2]
-
Multiple Insertions and Complex Products: The high reactivity of carbenes allows them to insert into various bond types (X-H where X = C, N, O, S), potentially leading to a heterogeneous mixture of labeled peptides.[1][15]
-
Sample Contamination: Contaminants such as detergents or polymers (e.g., polyethylene glycol) can interfere with mass spectrometry analysis and appear as unexpected peaks.[13][17]
Frequently Asked Questions (FAQs)
Q1: What is the difference in reactivity between alkyl and aryl diazirines?
A1: Alkyl and aryl diazirines exhibit different photochemical behaviors and labeling preferences. Upon UV irradiation, both can form a highly reactive carbene. However, alkyl diazirines have a greater propensity to isomerize into a more stable, linear diazo intermediate.[2][3] This diazo species is a known alkylating agent that preferentially reacts with nucleophilic and acidic amino acid side chains (like aspartic and glutamic acid) in a pH-dependent manner.[2][5][6] Aryl-fluorodiazirines, on the other hand, tend to react more directly through the carbene intermediate, which shows broader reactivity.[5]
Q2: Can I control the site of carbene insertion within a protein?
A2: Yes, there are strategies to control the site of carbene insertion. One powerful approach is to use engineered enzymes, such as cytochrome P450 variants, which can catalyze site- and stereoselective carbene insertion into C-H bonds.[9][10] Another common method is to incorporate the diazirine into a ligand that binds to a specific pocket on the protein, thereby localizing the carbene generation to that site upon photoactivation.
Q3: What are the optimal UV wavelengths for activating diazirine-based probes?
A3: Most diazirine-based probes are efficiently activated by UV light in the range of 350-380 nm.[1] This longer wavelength is advantageous as it is less likely to cause protein damage compared to shorter UV wavelengths.[2] However, it's important to note that some aryl diazirines may form diazo intermediates that require a shorter wavelength (e.g., 302 nm) for subsequent conversion to a carbene.[3]
Q4: How does the FPOP (Fast Photochemical Oxidation of Proteins) platform improve carbene footprinting experiments?
A4: The FPOP platform utilizes a pulsed laser for photolysis and a flow system to expose only a small volume of the sample to the laser at any given time.[7] This has several advantages for carbene footprinting: it limits the exposure of the protein to the laser, minimizing potential photodamage. The rapid timescale of labeling (nanoseconds) ensures that the footprinting reaction is complete before any significant conformational changes or unfolding of the protein can occur.[7]
Q5: What are some common side reactions to be aware of when using diazirine-based probes?
A5: Besides the desired carbene insertion, several side reactions can occur. For alkyl diazirines, isomerization to a diazo intermediate is a significant alternative pathway.[2] For diazirines with an adjacent carbonyl group (like diazoketones), Wolff rearrangement to form a ketene is a possible side reaction.[1] Carbenes themselves can also undergo intramolecular reactions such as 1,2-hydride shifts.[2]
Quantitative Data Summary
Table 1: Comparison of Diazirine Probe Characteristics
| Feature | Alkyl Diazirine | Aryl Diazirine (e.g., TPD) | Reference |
| Primary Reactive Species | Carbene and Diazo Intermediate | Primarily Carbene | [3][5] |
| Labeling Preference | Acidic/Nucleophilic Residues | Broader Reactivity | [2][5] |
| Photocrosslinking Efficiency | Generally Lower | Generally Higher | [1][4] |
| Potential Side Reactions | Isomerization to Diazo | Less prone to rearrangement | [2][14] |
| Activation Wavelength | ~350-380 nm | ~350-380 nm | [1] |
Table 2: Performance of Engineered Heme Proteins in Carbene Transfer Reactions
| Engineered Protein | Reaction Type | Total Turnovers (TTN) | Enantiomeric Excess (e.e.) | Reference |
| P411 Variant (L5_FL-B3) | N-H Insertion | Up to 12,300 | Up to 93% | [18][19] |
| Engineered Myoglobin | S-H Insertion | Up to 985 | - | [20] |
| Engineered Cytochrome c | Si-H Insertion | >100 | 97% | [21] |
Experimental Protocols
Protocol 1: General Procedure for Carbene-Mediated Protein Labeling
-
Sample Preparation: Prepare the protein of interest in a suitable, non-nucleophilic buffer (e.g., phosphate or HEPES buffer). The final protein concentration will depend on the specific experiment but is typically in the low micromolar range.
-
Probe Addition: Add the diazirine-based probe to the protein solution from a concentrated stock solution (e.g., in DMSO) to achieve the desired final concentration. Incubate the mixture for a short period to allow for any potential binding interactions.
-
Photolysis: Transfer the sample to a UV-transparent plate or cuvette. Irradiate the sample with UV light at the appropriate wavelength (typically 350-380 nm) for a predetermined duration.[1] This step should be performed in a temperature-controlled environment.
-
Quenching (Optional): While the short lifetime of carbenes often negates the need for a chemical scavenger, some protocols may include a quenching step to consume any unreacted probe.[11]
-
Downstream Analysis: Following photolysis, the labeled protein is ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry-based proteomics. For proteomics, the protein is typically denatured, reduced, alkylated, and digested with a protease (e.g., trypsin).
-
Mass Spectrometry: Analyze the resulting peptide mixture by LC-MS/MS to identify and quantify the sites of carbene insertion.[17]
Protocol 2: Carbene Footprinting using an FPOP-like Setup
-
System Setup: Assemble a flow system where the protein-probe mixture is passed through a fused-silica capillary. The capillary is positioned at the focal point of a pulsed UV laser.[7]
-
Sample Preparation: Prepare the protein and diazirine probe mixture as described in Protocol 1.
-
Flow and Irradiation: Flow the sample through the capillary at a constant rate. A syringe pump is typically used for this. The sample is irradiated with a pulsed UV laser (e.g., Nd:YAG laser at 355 nm) as it passes through the capillary.[7]
-
Sample Collection: Collect the irradiated sample at the outlet of the capillary.
-
Proteomic Analysis: Process the collected sample for mass spectrometry analysis as described in Protocol 1. The extent of modification in different regions of the protein can be compared between different states (e.g., with and without a ligand) to map interaction surfaces.
Visualizations
Caption: A general experimental workflow for carbene insertion into proteins.
Caption: Photoactivation pathways of alkyl diazirines.
Caption: A logical flow for troubleshooting low carbene labeling efficiency.
References
- 1. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of fully-functionalized diazirine tags for chemical proteomic applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01360B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein Footprinting by Carbenes on a Fast Photochemical Oxidation of Proteins (FPOP) Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photoproximity Labeling from Single Catalyst Sites Allows Calibration and Increased Resolution for Carbene Labeling of Protein Partners In Vitro and on Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Navigating the Unnatural Reaction Space: Directed Evolution of Heme Proteins for Selective Carbene and Nitrene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass Spectrometry-Based Protein Footprinting for High Order Structure Analysis: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Light-induced chemistry for protein functionalisation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06529H [pubs.rsc.org]
- 17. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. Reversing the Enantioselectivity of Enzymatic Carbene N-H Insertion Through Mechanism-Guided Protein Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Intermolecular carbene S–H insertion catalysed by engineered myoglobin-based catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Exploiting and Engineering Hemoproteins for Abiological Carbene and Nitrene Transfer Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying Cross-Linked Peptides by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the identification of cross-linked peptides by mass spectrometry (XL-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in identifying cross-linked peptides?
The primary challenges in XL-MS experiments include:
-
Low Abundance of Cross-Linked Peptides: Cross-linked peptides are often present in very low stoichiometry compared to linear, unmodified peptides, making them difficult to detect.[1][2] The typical yield of cross-linked peptides can be less than 1% of the total identified peptides.
-
Complex Fragmentation Spectra: The tandem mass spectrum of a cross-linked peptide is a composite of fragment ions from two different peptide chains, leading to complex and difficult-to-interpret spectra.[1] Unequal fragmentation of the two linked peptides is a common issue.
-
Large Computational Search Space: The number of potential peptide-peptide combinations that need to be considered during database searching grows exponentially with the size of the protein database, a challenge often referred to as the "n-squared problem".
-
Misidentification of Cross-Links: The complexity of the data can lead to false-positive identifications. Common reasons for misassignment include the presence of isobaric species, incomplete fragmentation of the cross-linked product, and low-mass accuracy of fragment ions.[3]
-
Bias Towards High-Abundance Proteins: In complex samples, cross-links are more readily identified for highly abundant proteins, potentially masking interactions involving less abundant proteins.[1]
Q2: How can I improve the yield of identified cross-linked peptides?
Enrichment of cross-linked peptides prior to mass spectrometry analysis is a crucial step to increase identification rates.[4][5] Common enrichment strategies include:
-
Size Exclusion Chromatography (SEC): This technique separates peptides based on their size. Since cross-linked peptides are larger than linear peptides, SEC can effectively enrich for the desired products.[5][6]
-
Strong Cation Exchange (SCX) Chromatography: Cross-linked peptides typically carry a higher positive charge than linear peptides. SCX chromatography separates molecules based on charge and is an effective method for enrichment.[4][5][6]
Q3: I am observing a low number of identified cross-links. What are the potential experimental factors to troubleshoot?
Several experimental parameters can be optimized to improve the success of your XL-MS experiment:[7]
-
Sample Purity: Start with highly purified protein samples. Contaminating proteins can create a high background and reduce the chances of identifying cross-links from your protein of interest.[7]
-
Cross-Linker Concentration: The molar ratio of cross-linker to protein is critical. A titration experiment is recommended to determine the optimal concentration that maximizes cross-linking without causing excessive protein aggregation.[8]
-
Buffer Conditions: Ensure your buffer is compatible with the cross-linking chemistry. For amine-reactive cross-linkers like DSS, avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the reaction.[7][8] The pH of the buffer should also be optimized for the specific cross-linker used.[7]
-
Protein Concentration: High protein concentrations can lead to intermolecular cross-linking and aggregation.[8] It's important to work within an optimal concentration range for your specific protein and cross-linker.
Q4: How can I be confident in the cross-link identifications from my data analysis software?
Validating the results from automated search engines is essential to avoid misinterpretations. Here are five guidelines to help ensure the reliability of your identified cross-links:[3]
-
High Mass Accuracy: Both precursor and fragment ion data should be recorded with high mass accuracy and resolution.[3]
-
Complete Fragmentation of Both Peptides: Ensure that there is sufficient fragmentation evidence for both peptides involved in the cross-link.[3]
-
Absence of Isobaric Species: Be cautious of potential isobaric cross-linked species that could lead to ambiguous assignments.
-
High Signal-to-Noise Ratio: Spectra with a low signal-to-noise ratio should be treated with caution, as they are more prone to misinterpretation.[3]
-
Manual Validation: Whenever possible, manually inspect the annotated spectra for key cross-link identifications to confirm the assignments made by the software.
Troubleshooting Guides
Problem: Low Number of Identified Cross-Links
| Potential Cause | Troubleshooting Steps |
| Inefficient Cross-Linking Reaction | Optimize cross-linker concentration through a titration experiment. Ensure appropriate buffer composition (e.g., avoid primary amines with NHS-ester cross-linkers) and pH.[7][8] |
| Low Abundance of Cross-Linked Peptides | Implement an enrichment strategy such as Size Exclusion Chromatography (SEC) or Strong Cation Exchange (SCX) chromatography after protein digestion.[5][6] |
| Poor Fragmentation | Adjust fragmentation energy (e.g., collision energy in CID/HCD). Consider using an MS-cleavable cross-linker to simplify fragmentation and subsequent data analysis.[9] |
| Suboptimal Data Analysis Parameters | Ensure the correct cross-linker mass and specificity are defined in the search parameters. Adjust the precursor and fragment mass tolerances to match your instrument's performance. Evaluate the impact of allowing for a higher number of missed cleavages. |
| Sample Complexity | If working with complex mixtures, consider a fractionation step at the protein or peptide level to reduce complexity before LC-MS/MS analysis. |
Problem: High Degree of Protein Aggregation
| Potential Cause | Troubleshooting Steps |
| Excessive Cross-Linker Concentration | Reduce the molar excess of the cross-linker to the protein. Perform a titration to find the optimal concentration.[8] |
| High Protein Concentration | Lower the protein concentration during the cross-linking reaction.[8] |
| Inappropriate Buffer Conditions | Ensure the buffer pH is not close to the protein's isoelectric point (pI).[8] Consider adding solubilizing agents like arginine and glutamate.[8] |
| Hydrophobic Cross-Linker | If using a hydrophobic cross-linker, consider switching to a more water-soluble analog (e.g., BS3 instead of DSS). |
Quantitative Data Summary
Comparison of Enrichment Strategies for Cross-Linked Peptides
The following table summarizes the number of identified cross-linked peptides from bovine serum albumin (BSA) using different enrichment strategies.
| Enrichment Method | Number of Non-Redundant Cross-Linked Peptides Identified |
| No Enrichment (Original Sample) | ~140 |
| Size Exclusion Chromatography (SEC) | ~180 |
| Strong Cation Exchange (SCX) Spin Columns | ~180 |
Data is approximated from a study by Thermo Fisher Scientific and demonstrates a significant increase in identifications with enrichment.[10]
Experimental Protocols
General Protocol for Chemical Cross-Linking with DSS
This protocol provides a general workflow for cross-linking proteins with Disuccinimidyl Suberate (DSS).[11][12]
-
Protein Sample Preparation:
-
Cross-Linking Reaction:
-
Quenching the Reaction:
-
Add a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM to stop the reaction.[12]
-
Incubate for an additional 15 minutes at room temperature.
-
-
Sample Preparation for Mass Spectrometry:
-
Denature the cross-linked protein sample.
-
Reduce disulfide bonds using DTT and alkylate with iodoacetamide.
-
Digest the proteins into peptides using an appropriate protease, such as trypsin.
-
-
Enrichment of Cross-Linked Peptides (Optional but Recommended):
-
LC-MS/MS Analysis:
-
Analyze the enriched peptide mixture using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Use specialized software (e.g., MeroX, MaxLynx, XiSEARCH, pLink) to identify the cross-linked peptides from the tandem mass spectra.[13]
-
Visualizations
Caption: General experimental workflow for cross-linking mass spectrometry.
References
- 1. researchgate.net [researchgate.net]
- 2. Cross-linking mass-spectrometry: a guide to conformational confusions. | Oxford Protein Informatics Group [blopig.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of cross-linked peptides from large sequence databases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 13. Improved Strategies for Rapid Identification of Chemically Cross-linked Peptides Using Protein Interaction Reporter Technology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quenching of Diazirine Reactive Intermediates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the quenching of reactive intermediates generated from diazirine-based photoaffinity probes.
Troubleshooting Guide
This guide addresses common issues encountered during photoaffinity labeling experiments with diazirines.
| Problem | Potential Cause | Suggested Solution |
| High Non-Specific Labeling | 1. Formation of a long-lived diazo intermediate (common with alkyl diazirines): This intermediate can diffuse and react with nucleophiles, particularly acidic residues (glutamic acid, aspartic acid), away from the intended binding site.[1][2][3] | a. Optimize pH: The reaction of the diazo intermediate with acidic residues is pH-dependent. Increasing the pH can deprotonate carboxylic acid side chains, reducing their reactivity towards the diazo intermediate.[1][2] b. Add a diazo quencher: Consider adding a specific trapping agent for diazo compounds, such as a strained cycloalkyne (e.g., BCN), to quench the intermediate before it reacts non-specifically.[4] c. Tune irradiation conditions: Modulating light intensity and duration can influence the ratio of diazo to carbene intermediates, potentially enhancing selectivity.[5] |
| 2. High probe concentration: Excess probe can lead to labeling of low-affinity or non-specific sites. | Titrate the photoaffinity probe to the lowest effective concentration.[6] | |
| 3. Prolonged irradiation time: Excessive UV exposure can increase the chances of non-specific labeling and sample damage.[7] | Perform an irradiation time-course experiment to determine the optimal exposure time that maximizes specific labeling while minimizing non-specific binding.[6] | |
| Low or No Labeling Yield | 1. Quenching of the reactive carbene by solvent: The highly reactive carbene intermediate can be rapidly quenched by solvent molecules, especially water, before it can react with the target.[6][8][9] | a. Use aprotic solvents (in vitro): If the experimental system allows, consider using aprotic solvents to minimize carbene quenching. b. Increase probe concentration: A higher local concentration of the probe at the binding site can favor target labeling over solvent quenching. |
| 2. Incorrect wavelength for photoactivation: The diazirine may not be efficiently activated. | Ensure the UV lamp emits at the optimal wavelength for your specific diazirine, typically between 330-370 nm.[10] | |
| 3. Insufficient UV light intensity: The power of the UV source may be too low to effectively activate the diazirine. | Check the wattage of the UV lamp and the distance between the lamp and the sample. A more powerful lamp or a shorter distance may be required.[6] | |
| 4. Probe design: The diazirine moiety may not be positioned correctly within the binding site for efficient crosslinking. | Consider synthesizing alternative probes with the diazirine at different positions. | |
| Inconsistent Results | 1. Probe instability: The diazirine probe may be degrading over time. | Store the diazirine probe protected from light and at the recommended temperature. Prepare fresh stock solutions as needed. |
| 2. Variability in experimental conditions: Minor changes in pH, temperature, or irradiation setup can affect results. | Standardize all experimental parameters, including buffer composition, temperature, and the geometry of the UV irradiation setup. |
Frequently Asked Questions (FAQs)
Q1: What are the reactive intermediates generated from diazirines upon photoactivation?
A1: Upon UV irradiation (typically 330-370 nm), diazirines extrude nitrogen gas (N₂) to primarily form a highly reactive carbene intermediate.[8][9][11] Alkyl diazirines can also isomerize to a longer-lived diazo intermediate, which can then either be converted to a carbene upon further photolysis or react directly with nucleophiles.[1][5][11]
Q2: What is "quenching" in the context of diazirine photochemistry?
A2: Quenching refers to any process that deactivates the reactive carbene or diazo intermediates, preventing them from covalently labeling the intended target protein. This can occur through reactions with solvent molecules, internal rearrangement, or reaction with intentionally added scavenger molecules.[6][8]
Q3: What are common quenchers for diazirine reactive intermediates?
A3:
-
For Carbenes: The most common quencher is the solvent itself, particularly protic solvents like water .[8][9] Carbenes are so reactive that they will readily insert into the O-H bonds of water. This is often a major contributor to low labeling yields.[7] Other nucleophilic solvent components can also act as quenchers.
-
For Diazo Intermediates: The diazo intermediate formed from alkyl diazirines can be "trapped" or quenched by specific reagents. Strained cycloalkynes , such as bicyclo[6.1.0]nonyne (BCN), have been shown to effectively intercept diazo intermediates through a [3+2] cycloaddition reaction.[4] Additionally, acidic residues (glutamic acid, aspartic acid) in proteins can act as endogenous quenchers by protonating the diazo compound, leading to its alkylation.[1][2]
Q4: How can I differentiate between labeling via the carbene versus the diazo intermediate?
A4: Differentiating between the two pathways can be challenging. However, some strategies include:
-
Product Analysis: Labeling by the carbene intermediate is generally less specific and can occur at C-H, O-H, and N-H bonds. Labeling by the diazo intermediate shows a strong preference for acidic residues.[1][2]
-
Competitive Quenching Experiments: Using a diazo-specific trapping agent like BCN can provide evidence for the involvement of a diazo intermediate. If the addition of BCN reduces the labeling of your target protein, it suggests that the diazo pathway is significant.[4]
Q5: My diazirine probe is labeled as "trifluoromethyldiazirine." Does it also form a diazo intermediate?
A5: Aryl diazirines, especially those with electron-withdrawing groups like the trifluoromethyl group, are less prone to forming stable diazo intermediates.[1] They are thought to react primarily through the carbene pathway, which can lead to broader reactivity and less bias towards acidic residues compared to alkyl diazirines.[1]
Quantitative Data on Quenching and Trapping
The efficiency of quenching or trapping diazirine intermediates can be influenced by the specific reagents and conditions used.
| Intermediate | Quencher/Trapper | Concentration | Product Yield | Conditions | Reference |
| Diazo Intermediate | Bicyclononyne (BCN) | 1.1 equivalents | 22% (Cycloadduct) | Photolysis of diazirine in methanol | [4] |
| Diazo Intermediate | Fumaronitrile | 200 mM | 14% (Methanol Adduct) | Photolysis of diazirine (60 mM) in methanol | [4] |
| Alkyl Diazirine | Glutamic Acid (Glu) | 1 mM | 10-15% | Aqueous solution (80% D₂O–CD₃CN) | [2] |
| Alkyl Diazirine | Aspartic Acid (Asp) | 1 mM | 10-15% | Aqueous solution (80% D₂O–CD₃CN) | [2] |
| Aryl Diazirine | β-mercaptoethanol (BME) | 250 mM | Detectable conjugation | Aqueous solution | [2] |
Experimental Protocols
Protocol 1: General Photoaffinity Labeling (PAL) Experiment
This protocol provides a general workflow for a typical photoaffinity labeling experiment.
-
Sample Preparation: Prepare your protein of interest in a suitable buffer (e.g., PBS) in a UV-transparent vessel (e.g., quartz cuvette or 96-well plate).
-
Probe Addition: Add the diazirine-containing photoaffinity probe to the protein sample at the desired final concentration (typically in the range of 0.1-10 µM).[6] An equivalent amount of DMSO should be added to a control sample.[6]
-
Incubation: Incubate the sample (e.g., for 15 minutes at 4°C) to allow the probe to bind to its target.[6] This step should be performed in the dark to prevent premature photoactivation.
-
Irradiation: Expose the sample to UV light at the appropriate wavelength (typically 350-365 nm) for a predetermined optimal time (e.g., 1-10 minutes).[6][10] Maintain the sample on ice or a cooling block to prevent heat-induced damage. A non-irradiated sample should be kept as a negative control.[10]
-
Analysis: Following irradiation, the covalently labeled proteins can be analyzed by methods such as SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 2: Experimental Test for Diazo Intermediate Trapping
This protocol is designed to test for the presence of a diazo intermediate by attempting to trap it with a specific quencher.
-
Prepare Samples: Set up four parallel samples:
-
Sample A: Protein + Diazerine Probe
-
Sample B: Protein + Diazerine Probe + Diazo Trapping Agent (e.g., BCN)
-
Sample C: Protein + Diazerine Probe (no UV)
-
Sample D: Protein + Diazerine Probe + Diazo Trapping Agent (no UV)
-
-
Incubation: Incubate all samples in the dark as described in Protocol 1.
-
Irradiation: Irradiate Samples A and B with UV light. Keep Samples C and D in the dark.
-
Analysis: Analyze the labeling of the target protein in all samples by a suitable method (e.g., Western blot or mass spectrometry).
-
Interpretation: A significant reduction in target labeling in Sample B compared to Sample A suggests that a diazo intermediate is formed and is being intercepted by the trapping agent. Samples C and D serve as controls for non-photochemical reactions.
Visualizations
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diazirine - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Diazirine-Based Photoaffinity Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during diazirine-based photoaffinity labeling experiments. The information is tailored for researchers, scientists, and drug development professionals to help optimize probe design and improve labeling efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing very low or no labeling of my protein of interest. What are the potential causes and how can I troubleshoot this?
Low labeling efficiency is a common issue in photoaffinity labeling experiments. Several factors related to probe design and experimental conditions can contribute to this problem. Here’s a step-by-step troubleshooting guide:
-
Probe Design and Chemistry:
-
Alkyl vs. Aryl Diazirines: Alkyl diazirines have a known preference for labeling acidic amino acid residues (Asp, Glu) through a reactive diazo intermediate, especially in a pH-dependent manner.[1][2][3][4][5][6] In contrast, aryl-fluorodiazirines tend to react more through a carbene intermediate, which may offer broader reactivity.[1][2][3][4] Consider if your target protein has accessible acidic residues for your alkyl diazirine probe.
-
Probe Charge: Positively charged diazirine probes often exhibit higher labeling yields.[1][7] This is potentially due to enhanced localization to negatively charged protein surfaces, which are rich in the acidic residues preferentially labeled by alkyl diazirines.[1][7] If your probe is neutral or negatively charged, consider redesigning it with a net positive charge.
-
Linker Length and Hydrophobicity: The linker connecting the diazirine to the ligand can impact binding and labeling. A linker that is too short may cause steric hindrance, while a very long or hydrophobic linker might lead to non-specific binding or aggregation.[8] Optimizing the linker length and composition is crucial.
-
Diazirine Position: The placement of the diazirine on the ligand is critical. If it is too far from the binding interface, the reactive carbene may be quenched by the solvent before it can react with the target protein.[9][10]
-
-
Experimental Conditions:
-
UV Irradiation: Ensure you are using the optimal UV wavelength and wattage. Diazirines are typically activated by UV light in the 320-370 nm range.[11][12] Insufficient wattage or incorrect wavelength can lead to poor activation and low labeling efficiency.[11] Hand-held lamps with low wattage (< 6W) may result in lower crosslinking efficiencies.[11]
-
pH of the Buffer: For alkyl diazirines, labeling efficiency can be pH-dependent, with higher efficiency often observed at lower pH where acidic residues are more likely to be protonated.[1][7]
-
Probe Stability: While generally stable, diazirines can degrade under certain conditions, including prolonged exposure to ambient light.[13][14] Always handle and store probes protected from light.
-
Below is a logical diagram to guide your troubleshooting process for low labeling efficiency.
Caption: Troubleshooting flowchart for low diazirine labeling efficiency.
Q2: How does the choice between an alkyl and an aryl diazirine affect my experiment?
The choice between an alkyl and an aryl diazirine is a critical aspect of probe design that influences labeling preference and efficiency.
-
Alkyl Diazirines: Upon photoactivation, alkyl diazirines can form a reactive alkyl diazo intermediate in addition to the carbene.[1][2][4][15] This diazo intermediate shows a preference for reacting with acidic amino acid residues (aspartic acid and glutamic acid), and this reactivity is often pH-dependent.[1][2][4][6] This can be an advantage if your target protein has a binding pocket rich in acidic residues. Alkyl diazirines are particularly effective for surveying the membrane proteome.[1][7]
-
Aryl-fluorodiazirines: These probes primarily react through a carbene intermediate, which is generally more reactive and less selective than the diazo intermediate.[1][2][3][4] This can lead to broader labeling of different amino acid residues. The labeling by aryl-fluorodiazirines is largely pH-independent.[1][7]
The reaction pathways for alkyl and aryl diazirines are depicted in the diagram below.
Caption: Reaction pathways of alkyl and aryl diazirines upon photoactivation.
Quantitative Data Summary
The following table summarizes key quantitative findings from studies on diazirine labeling efficiency.
| Parameter Investigated | Observation | Quantitative Finding | Reference |
| Amino Acid Selectivity | Alkyl diazirines preferentially label acidic amino acids. | Labeling yields of 40-60% for acidic polar amino acids, compared to <20% for other polar and <3% for aliphatic amino acids. | [1] |
| pH Dependence | Alkyl diazirine labeling of single proteins is pH-dependent. | Labeling of bovine serum albumin (BSA) by an alkyl diazirine was significantly higher at pH 5.8 compared to pH 8.0. | [1][7] |
| Probe Charge | Positively charged alkyl diazirine probes show higher labeling efficiency in cells. | In-gel fluorescence analysis of 32 probes showed a general correlation between net positive charge and higher labeling intensity. | [7] |
| Linker Efficiency | Different photo-activatable linkers result in varied labeling efficiencies. | For tacrolimus immobilization, conversion ranged from 25% (LC-SDA linker) to 60% (alkyl CF3 linker). However, higher conversion did not always translate to better target enrichment. | [8] |
Experimental Protocols
General Protocol for Photoaffinity Labeling in Live Cells
This protocol provides a general workflow for a typical photoaffinity labeling experiment in a cellular context. Optimization will be required for specific probes and cell lines.
-
Cell Culture and Probe Incubation:
-
Plate cells (e.g., HEK293T) and grow to desired confluency.
-
Prepare a stock solution of the diazirine probe in an appropriate solvent (e.g., DMSO).
-
Dilute the probe to the final desired concentration (e.g., 0.5-2 mM) in cell culture media.[11]
-
Remove the old media from the cells and add the media containing the probe.
-
Incubate the cells with the probe for a specific duration (e.g., 10 minutes at room temperature or 30 minutes on ice).[11]
-
-
UV Irradiation:
-
Wash the cells twice with ice-cold PBS to remove the excess unbound probe.
-
Place the cells on ice and irradiate with a UV lamp at 320-370 nm (e.g., 365 nm) for a predetermined time (e.g., 1-15 minutes).[11] The distance and duration should be optimized.
-
-
Cell Lysis and Sample Preparation:
-
After irradiation, lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
-
The protein concentration of the supernatant is determined using a standard protein assay.
-
-
Analysis of Labeled Proteins:
-
If the probe contains a reporter tag (e.g., biotin or an alkyne for click chemistry), proceed with the appropriate downstream analysis.
-
For click chemistry, the lysate is incubated with an azide- or alkyne-functionalized reporter molecule (e.g., a fluorescent dye or biotin) in the presence of a copper(I) catalyst.
-
Labeled proteins can be visualized by in-gel fluorescence or enriched using affinity purification (e.g., streptavidin beads for biotinylated proteins) for subsequent identification by mass spectrometry.
-
The experimental workflow is illustrated in the diagram below.
Caption: General experimental workflow for diazirine-based photoaffinity labeling.
References
- 1. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling [dash.harvard.edu]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Merits of Diazirine Photo-Immobilization for Target Profiling of Natural Products and Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reducing Limitation in Probe Design: The Development of a Diazirine-Compatible Suzuki–Miyaura Cross Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. interchim.fr [interchim.fr]
- 13. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Protein Damage During UV Cross-Linking
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing protein damage during UV exposure for cross-linking experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of protein damage during UV cross-linking?
A1: UV irradiation can damage proteins through two primary mechanisms:
-
Direct Photochemical Damage: Absorption of UV photons, particularly by aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine, can lead to the formation of excited states and reactive radicals. This can result in side-chain modifications, peptide bond cleavage, and the formation of protein-protein cross-links.
-
Indirect Damage via Reactive Oxygen Species (ROS): UV light can interact with photosensitizers and molecular oxygen in the solution to generate reactive oxygen species (ROS) such as singlet oxygen and hydroxyl radicals. These highly reactive species can then oxidize various amino acid residues, leading to protein carbonylation, fragmentation, and aggregation.[1]
Q2: Which UV wavelength is optimal for minimizing protein damage while achieving efficient cross-linking?
A2: The choice of UV wavelength is a critical factor. Shorter wavelengths (UVC, <280 nm) are generally more damaging to proteins due to higher energy.[2] Longer wavelengths (UVA, 320-400 nm) are typically less damaging and are often preferred, especially when using photoactivatable cross-linkers designed for these wavelengths. For cross-linking involving bromodeoxyuridine (BrdU)-substituted nucleic acids, longer wavelength UV is also advantageous as it is less damaging to proteins. When not using specific photoactivatable crosslinkers, 254 nm is a common wavelength for direct protein-nucleic acid cross-linking, though it can cause more damage than longer wavelengths.
Q3: How does the composition of the reaction buffer affect protein stability during UV exposure?
A3: Buffer components can significantly influence protein stability and the extent of UV-induced damage. Amine-containing buffers, such as Tris, can act as scavengers for reactive species, which may be beneficial in some contexts but can also interfere with amine-reactive cross-linking chemistries.[3] The pH of the buffer is also crucial, as deviations from a protein's optimal pH range can lead to conformational changes that increase its susceptibility to UV damage.[4] Studies on hen egg-white lysozyme have shown that different buffers (MOPS, phosphate, HEPES, cacodylate) at the same pH can have varying effects on protein-protein interactions and phase separation, indicating that the specific buffer ions also play a role in protein stability.[5]
Q4: What is the role of temperature in UV-induced protein damage?
A4: Elevated temperatures can exacerbate protein unfolding and aggregation during UV irradiation.[6] Performing the cross-linking reaction at a lower temperature, such as on ice, can help to maintain protein integrity and reduce thermal denaturation.[5]
Q5: How can I reduce protein damage by optimizing UV exposure time?
A5: It is crucial to use the shortest possible UV exposure time that still yields sufficient cross-linking. Over-exposure to UV light not only increases the risk of protein damage but can also lead to non-specific cross-linking and aggregation. It is recommended to perform a time-course experiment to determine the optimal exposure time for your specific system.
Q6: What are photosensitizers and quenchers, and how can they be used to modulate the cross-linking reaction?
A6:
-
Photosensitizers are molecules that can be excited by UV light and then transfer that energy to other molecules, such as oxygen, to generate reactive oxygen species (ROS). While ROS can contribute to protein damage, in some applications, photosensitizers are intentionally used to promote specific oxidative cross-linking reactions.
-
Quenchers and scavengers are molecules that can deactivate excited-state molecules or react with and neutralize free radicals and ROS, thereby reducing protein damage. Common scavengers include antioxidants like ascorbic acid (Vitamin C).[7][8] The addition of such protective agents to the reaction buffer can be an effective strategy to minimize unwanted protein modifications.
Troubleshooting Guides
Issue 1: High levels of protein aggregation or precipitation after UV exposure.
| Potential Cause | Troubleshooting Steps |
| Excessive UV Exposure | Perform a time-course experiment to determine the minimal UV dose required for sufficient cross-linking. |
| Suboptimal Buffer Conditions | Optimize the buffer pH to ensure maximal protein stability. Screen different buffer systems (e.g., phosphate, HEPES) to identify one that minimizes aggregation for your protein.[5] |
| High Temperature | Conduct the UV irradiation step on ice or in a temperature-controlled chamber set to a lower temperature.[5] |
| High Protein Concentration | Reduce the protein concentration. At high concentrations, intermolecular interactions that can lead to aggregation are more likely.[9] |
| Oxidative Damage | Add a radical scavenger or quencher, such as ascorbic acid, to the reaction buffer to reduce oxidative modifications.[7] |
Issue 2: Low cross-linking efficiency.
| Potential Cause | Troubleshooting Steps |
| Insufficient UV Exposure | Increase the UV exposure time or the intensity of the UV source. Perform a dose-response experiment. |
| Inappropriate UV Wavelength | Ensure the UV wavelength used is optimal for the specific photo-cross-linker or the intrinsic photoreactivity of the molecules being cross-linked. |
| Buffer Interference | If using an amine-reactive cross-linker, ensure the buffer is free of primary amines (e.g., Tris).[3] |
| Suboptimal pH | Adjust the buffer pH to the optimal range for the cross-linking reaction chemistry. |
Issue 3: Non-specific cross-linking or smearing on SDS-PAGE.
| Potential Cause | Troubleshooting Steps |
| Over-cross-linking | Reduce the UV exposure time or the concentration of the cross-linking reagent. |
| Protein Aggregation | Follow the troubleshooting steps for Issue 1 to minimize aggregation, which can appear as high molecular weight smears. |
| Contaminating Proteins | Ensure the purity of your protein sample before the cross-linking reaction. |
Data Presentation
Table 1: Effect of UV Wavelength on Adenoviral Protein Damage
This table summarizes the percentage of remaining adenoviral proteins after exposure to different UV wavelengths, indicating the extent of protein damage. Data is extracted from a study on adenovirus disinfection.
| Protein | Wavelength (nm) | UV Dose (mJ/cm²) | Remaining Protein (%) |
| Hexon | 214 | 28 | ~25 |
| 254 | 50 | ~100 | |
| 220 | 38 | ~33 | |
| 261 | 400 | 66-89 | |
| 278 | 400 | 80-93 | |
| Penton | 214 | 28 | ~25 |
| 254 | 50 | ~100 | |
| 220 | 38 | ~31 | |
| 261 | 400 | 66-89 | |
| 278 | 400 | 80-93 | |
| Fiber | 214 | 28 | ~33 |
| 254 | 50 | ~100 |
Data summarized from a study on adenoviral proteins. The results indicate significantly more damage at wavelengths below 240 nm.
Table 2: Influence of Experimental Conditions on UV-Induced Protein Damage (Qualitative Summary)
This table provides a qualitative summary of how different experimental parameters can be adjusted to minimize protein damage.
| Parameter | Recommendation for Minimizing Damage | Rationale |
| UV Wavelength | Use longer wavelengths (e.g., >300 nm) when possible. | Lower energy photons are less likely to cause direct photodamage. |
| UV Exposure Time | Minimize exposure time. | Reduces the total UV dose and subsequent damage. |
| Temperature | Perform irradiation at low temperatures (e.g., on ice). | Slows down thermally induced unfolding and aggregation.[5] |
| Buffer pH | Maintain pH at the protein's optimal stability point. | Prevents pH-induced denaturation, which can increase UV sensitivity.[4] |
| Buffer Composition | Avoid reactive components if they interfere with the cross-linking chemistry. Consider buffers known to stabilize your protein.[5] | Certain buffer ions can stabilize protein structure. |
| Additives | Include radical scavengers (e.g., ascorbic acid). | Neutralize damaging reactive oxygen species.[7] |
| Protein Concentration | Use the lowest concentration that allows for efficient cross-linking. | Reduces the likelihood of intermolecular aggregation.[9] |
Experimental Protocols
Protocol 1: Quantification of Protein Damage via Carbonyl Assay
This protocol describes a common method for quantifying protein oxidation by measuring the level of carbonyl groups introduced into protein side chains.
Materials:
-
Protein sample (UV-treated and control)
-
2,4-dinitrophenylhydrazine (DNPH) solution
-
Trichloroacetic acid (TCA)
-
Guanidine hydrochloride
-
Spectrophotometer
Procedure:
-
Sample Preparation: Aliquot equal amounts of your UV-exposed and control protein samples.
-
DNPH Derivatization: Add DNPH solution to each protein sample and incubate in the dark at room temperature for 1 hour. A blank for each sample should be prepared by adding the DNPH solvent without DNPH.
-
Protein Precipitation: Precipitate the protein by adding TCA and incubating on ice. Centrifuge to pellet the protein.
-
Wash: Wash the protein pellet multiple times with an ethanol/ethyl acetate solution to remove any free DNPH.
-
Solubilization: Resuspend the washed pellet in a solution of guanidine hydrochloride.
-
Spectrophotometric Reading: Measure the absorbance of the solution at ~375 nm.
-
Calculation: Calculate the carbonyl content using the molar absorption coefficient of the DNP-hydrazone product (22,000 M⁻¹cm⁻¹).
Protocol 2: Assessment of Cross-Linking Efficiency by SDS-PAGE and Densitometry
This protocol outlines how to quantify the efficiency of a cross-linking reaction.
Materials:
-
Cross-linked and non-cross-linked protein samples
-
SDS-PAGE gels and electrophoresis apparatus
-
Protein staining solution (e.g., Coomassie Brilliant Blue)
-
Gel imaging system
-
Image analysis software (e.g., ImageJ/Fiji)[10]
Procedure:
-
SDS-PAGE: Separate the cross-linked and non-cross-linked protein samples on an SDS-PAGE gel. Include a molecular weight marker.
-
Staining: Stain the gel with a suitable protein stain and then destain to visualize the protein bands.
-
Imaging: Acquire a high-resolution image of the gel using a gel documentation system. Ensure the image is not saturated.
-
Densitometry Analysis:
-
Open the gel image in an image analysis software like ImageJ.[10]
-
Use the software's tools to define the lanes and measure the intensity of the bands.
-
For each lane, quantify the intensity of the monomeric (non-cross-linked) protein band and the higher molecular weight bands corresponding to the cross-linked species.
-
Subtract the background intensity from each band measurement.
-
-
Calculation of Cross-linking Efficiency:
-
Calculate the total protein intensity in each lane by summing the intensities of all bands (monomer and cross-linked products).
-
The cross-linking efficiency can be expressed as the percentage of the total protein that is in a cross-linked form:
-
Efficiency (%) = (Intensity of Cross-linked Bands / Total Protein Intensity) x 100
-
-
Protocol 3: Identification of Cross-Linked Peptides by Mass Spectrometry
This protocol provides a general workflow for identifying the sites of protein cross-linking.
Materials:
-
Cross-linked protein sample
-
Denaturing and reducing agents (e.g., urea, DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Protease (e.g., trypsin)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Specialized cross-link identification software
Procedure:
-
Sample Preparation:
-
Denature, reduce, and alkylate the cross-linked protein sample.
-
Digest the protein into peptides using a specific protease like trypsin.
-
-
Enrichment (Optional): Enrich for cross-linked peptides using techniques like size exclusion chromatography, as cross-linked peptides are larger than linear peptides.[11]
-
LC-MS/MS Analysis:
-
Separate the peptide mixture using liquid chromatography.
-
Analyze the eluted peptides using a high-resolution mass spectrometer capable of tandem MS (MS/MS).
-
-
Data Analysis:
-
Use specialized software to search the acquired MS/MS spectra against a database of the protein sequences.[12]
-
The software will identify spectra that correspond to two peptides covalently linked together, thereby identifying the cross-linked residues.
-
Visualizations
Caption: Experimental workflow for minimizing protein damage during UV cross-linking.
Caption: Mechanisms of UV-induced protein damage.
Caption: Troubleshooting logic for UV cross-linking experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of UVB-induced oxidative stress on protein expression and specific protein oxidation in normal human epithelial keratinocytes: a proteomic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effects of pH on proteins: Predictions for ensemble and single molecule pulling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ambient Temperature Affects Protein Self-Assembly by Interfering with the Interfacial Aggregation Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitoring protein aggregation during thermal unfolding in circular dichroism experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytoprotective Effect of Ascorbic Acid and Rutin against Oxidative Changes in the Proteome of Skin Fibroblasts Cultured in a Three-Dimensional System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective effect of pre- and post-vitamin C treatments on UVB-irradiation-induced skin damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A protocol for recombinant protein quantification by densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detecting cross-linked peptides by searching against a database of cross-linked peptide pairs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Diazirine vs. Aryl Azide: A Comparative Guide to Photo-Crosslinking Efficiency and Specificity
For researchers, scientists, and drug development professionals, the selection of an appropriate photo-crosslinker is a critical step in elucidating molecular interactions. This guide provides an in-depth, objective comparison of two of the most prevalent classes of photo-crosslinkers: diazirines and aryl azides. By examining their photo-crosslinking efficiency and specificity, supported by experimental data and detailed protocols, this guide aims to equip researchers with the knowledge to make informed decisions for their experimental designs.
At a Glance: Key Differences
| Feature | Diazirine-Based Crosslinkers | Aryl Azide-Based Crosslinkers |
| Reactive Intermediate | Carbene and Diazo Intermediate | Aryl Nitrene |
| Activation Wavelength | ~350-370 nm | 260-365 nm |
| Reactivity | Highly reactive, with short-lived intermediates. Broad reactivity with C-H, N-H, O-H, and S-H bonds. The diazo intermediate shows a preference for acidic residues (Asp, Glu).[1] | Moderately reactive, with the potential for rearrangements. Inserts into C-H and N-H bonds and can add to double bonds.[1] |
| Crosslinking Efficiency | Generally considered to have higher yields due to the high reactivity of the carbene intermediate.[1][2] | Generally yields are lower due to side reactions and longer-lived intermediates.[1][2] |
| Key Advantages | High reactivity, small size, and the potential for tunable reactivity.[2] | Established and well-understood chemistry. |
| Key Disadvantages | High reactivity can lead to non-specific labeling if not carefully controlled. The carbene intermediate can be quenched by water, potentially lowering yields. | Potential for complex side reactions and lower yields. Simple aryl azides require short-wave UV light which can be damaging to proteins.[2] |
Quantitative Performance Data
Direct quantitative comparisons of crosslinking yields between diazirines and aryl azides under identical experimental conditions are not extensively documented in the literature. However, individual performance data and qualitative comparisons strongly suggest higher efficiency for diazirines.
Table 1: Performance Characteristics of Diazirine and Aryl Azide Photo-Crosslinkers
| Parameter | Diazirine-Based Crosslinkers | Aryl Azide-Based Crosslinkers |
| Typical Crosslinking Yield | Qualitatively higher than aryl azides. One study on purified Human Serum Albumin (HSA) using the diazirine-based crosslinker sulfo-SDA identified 500 unique cross-linked residue pairs.[2] | Generally lower than diazirines. Yields can be variable due to competing rearrangement reactions.[2] |
| Quantum Yield (Φ) | Data not readily available in a compiled format. | Phenyl azide: 0.53 (at 254 nm) |
| Amino Acid Specificity | Broad reactivity. The carbene intermediate reacts with various amino acid side chains, while the diazo intermediate shows a preference for acidic residues such as aspartic acid and glutamic acid.[2] | Insertion into C-H and N-H bonds. |
| Side Reactions | Isomerization to a linear diazo intermediate, which can lead to non-specific labeling in the dark. The highly reactive carbene can be quenched by water. | Ring expansion to form dehydroazepine, which is prone to nucleophilic attack and reduces crosslinking efficiency. The nitrene can also be quenched by primary amines. |
Reaction Mechanisms and Specificity
The differences in efficiency and specificity between diazirines and aryl azides stem from the nature of their light-generated reactive intermediates: carbenes and nitrenes, respectively.
Diazirine Photo-Activation and Crosslinking
Upon exposure to UV light (typically 350-370 nm), diazirines extrude nitrogen gas to form a highly reactive carbene intermediate. This carbene can then readily insert into a wide range of chemical bonds, including C-H, N-H, and O-H bonds, leading to covalent crosslink formation. A competing pathway involves the formation of a more stable, linear diazo intermediate, which exhibits a preference for reacting with acidic residues. This dual reactivity can be both an advantage, providing broader labeling, and a disadvantage, as the longer-lived diazo intermediate can potentially lead to less specific labeling.
References
Diazirine Crosslinkers vs. Formaldehyde for In Vivo Studies: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to capture cellular interactions in their native environment, the choice of crosslinking agent is a critical experimental parameter. This guide provides an objective comparison of diazirine-based photo-activatable crosslinkers and the traditional chemical crosslinker, formaldehyde, for in vivo studies. We delve into their mechanisms of action, key advantages and disadvantages, and provide supporting experimental data and detailed protocols to inform your experimental design.
Introduction to In Vivo Crosslinking
In vivo crosslinking is a powerful technique used to trap and identify transient and stable interactions between proteins and other biomolecules within living cells or organisms. This method provides a "snapshot" of the cellular interactome at a specific moment in time. Formaldehyde has long been the go-to reagent for such studies due to its high cell permeability and efficient crosslinking of proteins and nucleic acids. However, the advent of photo-activatable crosslinkers, particularly those based on diazirine chemistry, offers a new level of control and versatility for in vivo studies.
Mechanism of Action
Diazirine Crosslinkers: Diazirine-containing compounds are photo-activatable, meaning they remain inert until exposed to UV light (typically around 350-370 nm).[1][2] Upon irradiation, the diazirine ring loses nitrogen gas to generate a highly reactive carbene intermediate.[2][3] This carbene can then rapidly and non-specifically insert into any proximal C-H, N-H, O-H, or S-H bond, forming a stable covalent crosslink.[4][5] This broad reactivity allows for the capture of a wide range of interactions.
Formaldehyde: Formaldehyde is a small, highly reactive aldehyde that readily penetrates cell membranes.[6][7] Its crosslinking mechanism involves the formation of a Schiff base with primary amines (e.g., on lysine residues) on proteins, which can then react with a nearby active hydrogen on another amino acid to form a methylene bridge.[8] This results in the covalent linking of interacting molecules. Formaldehyde can crosslink proteins to proteins, as well as proteins to nucleic acids.[8]
Head-to-Head Comparison: Diazirine vs. Formaldehyde
| Feature | Diazirine Crosslinkers | Formaldehyde |
| Activation | Photo-activated (UV light, ~350-370 nm)[1][2] | Chemically activated (spontaneous reaction) |
| Control | High temporal and spatial control[9][10] | Limited control, reaction starts upon addition |
| Specificity | Non-specific insertion into various bonds (C-H, N-H, O-H, S-H)[4][5] | Primarily reacts with primary amines (e.g., Lysine) and other nucleophiles[8][11] |
| Reactivity | Highly reactive carbene intermediate with a very short half-life[12] | Reactive, but the reaction can be slower and reversible[8][13] |
| Cell Permeability | Can be designed to be cell-permeable or impermeable[14] | Highly cell-permeable[6][7] |
| Crosslinking Distance | "Zero-length" after carbene insertion[5] | Short spacer arm (~2.3–2.7 Å)[6] |
| Reversibility | Generally irreversible | Reversible with heat and low pH[13] |
| Potential for Artifacts | High reactivity can lead to non-specific labeling if not controlled[12] | Can induce cellular stress responses and may not efficiently capture all interactions[13] |
Quantitative Performance Data
Direct quantitative comparisons of crosslinking efficiency in vivo are challenging and often system-dependent. However, studies utilizing quantitative mass spectrometry provide insights into the performance of different crosslinkers.
| Study Focus | Crosslinker(s) | Key Quantitative Findings | Reference |
| Proteome-wide photo-crosslinking in E. coli | DizSEC and DizSPC (diazirine-based) | Identified a significant number of protein-protein interactions, including those involving low-abundance proteins.[4] | [4] |
| Comparison of photo-crosslinkers in proteomics | Sulfo-SDA (diazirine), Sulfo-SBP (benzophenone) | Sulfo-SDA identified 500 cross-linked residue pairs in purified HSA, significantly more than sulfo-SBP.[15] | [15] |
| Quantitative photo-crosslinking mass spectrometry | Sulfo-SDA (diazirine) | Quantified pH-dependent conformational changes in proteins by monitoring crosslink abundances.[16] | [16] |
Experimental Protocols
In Vivo Crosslinking with Diazirine-Based Crosslinkers
This protocol is a general guideline and requires optimization for specific cell types and experimental goals.
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Diazirine-based crosslinker (e.g., photo-leucine, photo-methionine, or a specific probe)
-
UV lamp (365 nm)
-
Cell scraper
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Probe Incorporation (for metabolic labeling): Culture cells in a medium containing the diazirine-functionalized amino acid for a sufficient time to allow for incorporation into newly synthesized proteins. For specific probes, incubate cells with the probe for the desired time.
-
Cell Harvest: Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Photo-activation: Place the cells on ice and irradiate with a 365 nm UV lamp for 1-15 minutes. The optimal irradiation time and distance from the lamp need to be determined empirically.[17]
-
Cell Lysis: After irradiation, add ice-cold lysis buffer to the cells.
-
Protein Extraction: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Downstream Analysis: The supernatant containing the crosslinked protein complexes is now ready for downstream applications such as immunoprecipitation and mass spectrometry.
In Vivo Crosslinking with Formaldehyde
This protocol is a standard procedure for formaldehyde crosslinking in cultured cells.
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS), room temperature
-
Formaldehyde (37% stock solution, methanol-free)
-
Quenching solution (1.25 M Glycine in PBS)
-
Cell scraper
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Cell Preparation: Ensure cells are at the desired confluency.
-
Crosslinking: Aspirate the medium and add a freshly prepared 1% formaldehyde solution in PBS to the cells. Incubate for 10 minutes at room temperature with gentle agitation.[18]
-
Quenching: To stop the crosslinking reaction, add the quenching solution to a final concentration of 125 mM glycine and incubate for 5 minutes at room temperature.[18]
-
Cell Harvest: Aspirate the formaldehyde/glycine solution and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add ice-cold lysis buffer to the cells.
-
Protein Extraction: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonication (optional): To shear chromatin and improve the solubilization of crosslinked complexes, sonicate the lysate on ice.
-
Clarification: Centrifuge the lysate at high speed for 15 minutes at 4°C.
-
Downstream Analysis: The supernatant is ready for further analysis. For reversal of crosslinks, samples can be heated (e.g., 95°C for 15-30 minutes) in a sample buffer containing a reducing agent.[19]
Visualizing the Workflows and Mechanisms
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of formaldehyde with established crosslinkers to characterize transient protein structures using mass spectrometry - UBC Library Open Collections [open.library.ubc.ca]
- 8. Formaldehyde Crosslinking: A Tool for the Study of Chromatin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. In vivo formaldehyde cross-linking: it is time for black box analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Video: An in vivo Crosslinking Approach to Isolate Protein Complexes From Drosophila Embryos [jove.com]
- 19. Formaldehyde crosslinking - Protein and Proteomics [protocol-online.org]
Validating Protein Interactions Identified by Diazirine Cross-Linking: A Comparative Guide
For researchers, scientists, and drug development professionals, the identification of protein-protein interactions (PPIs) is a critical step in understanding cellular signaling, disease mechanisms, and potential therapeutic targets. Diazirine-based photo-cross-linking has become a powerful tool for capturing these interactions in their native cellular environment due to its ability to trap both stable and transient complexes with high efficiency.[1][2] Upon activation with UV light (~350-370 nm), diazirines form highly reactive carbene intermediates that covalently link interacting proteins, providing a snapshot of the cellular interactome.[2][3] However, as with any high-throughput screening method, findings from diazirine cross-linking require rigorous validation by orthogonal methods to confirm their biological relevance and eliminate potential false positives.[1]
This guide provides an objective comparison of common techniques used to validate PPIs initially discovered through diazirine cross-linking. We will delve into the principles of each method, present detailed experimental protocols, and offer a comparative analysis to aid in selecting the most appropriate validation strategy for your research.
Comparison of Key Performance Metrics for PPI Validation Methods
Choosing the right validation method depends on a balance of factors, including the nature of the interaction, the desired type of data (qualitative vs. quantitative), and the cellular context. The following table summarizes the key characteristics of several widely-used orthogonal techniques.
| Feature | Co-Immunoprecipitation (Co-IP) | Proximity Ligation Assay (PLA) | Bioluminescence Resonance Energy Transfer (BRET) | Surface Plasmon Resonance (SPR) |
| Interaction Environment | In vitro (from cell lysates) or in vivo | In situ (fixed cells/tissues) | In vivo (living cells) | In vitro (purified components) |
| Data Output | Qualitative (Yes/No) or semi-quantitative | Quantitative, spatial localization | Quantitative, real-time | Quantitative (Kinetics: k_on, k_off, K_D) |
| Interaction Type | Detects stable complexes; can miss transient interactions | Detects interactions in close proximity (<40 nm)[4] | Detects interactions in close proximity (<10 nm) | Measures direct, binary interactions |
| Protein Requirements | Endogenous or tagged proteins | Endogenous or tagged proteins | Requires fusion to donor/acceptor pair[5] | Purified, tag-free, or tagged proteins |
| Key Advantage | "Gold standard" for confirming interactions in a cellular context[6] | High sensitivity and subcellular resolution[7] | Real-time analysis in living cells; high signal-to-noise ratio[5][8] | Label-free, precise kinetic data[1] |
| Key Disadvantage | May identify indirect interactions (part of a larger complex)[6] | Requires specific antibodies; proximity is not proof of direct interaction | Requires genetic modification of proteins | In vitro nature may not reflect cellular conditions |
Visualizing the Validation Workflow
A typical research workflow begins with the discovery of potential interactions using diazirine cross-linking, followed by validation with one or more orthogonal methods to confirm the findings.
Caption: Workflow from PPI discovery by diazirine cross-linking to validation.
Experimental Protocols & Methodologies
Here we provide detailed protocols for two common and powerful validation techniques: Co-Immunoprecipitation followed by Western Blot, and the Proximity Ligation Assay.
Co-Immunoprecipitation (Co-IP) and Western Blot Analysis
Co-IP is a cornerstone technique used to isolate a protein of interest (the "bait") and any associated binding partners from a cell lysate.[9] The subsequent detection of a putative partner by Western Blot confirms the interaction.[10]
Caption: The experimental principle of Co-Immunoprecipitation (Co-IP).
Detailed Protocol:
-
Cell Lysate Preparation:
-
Harvest cultured cells (typically 1-5 x 10^7) and wash with ice-cold phosphate-buffered saline (PBS).[11]
-
Lyse the cells by adding 1 mL of ice-cold IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.[9]
-
Incubate on ice for 20-30 minutes with occasional vortexing.[11]
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Pre-clearing (Optional): To reduce non-specific binding, add 20-30 µL of Protein A/G agarose bead slurry to the lysate. Incubate with rotation for 1 hour at 4°C. Centrifuge and discard the beads.
-
Transfer the pre-cleared lysate to a fresh tube. Add 2-5 µg of the primary antibody specific for the "bait" protein.
-
As a negative control, prepare a parallel sample using a non-specific IgG antibody of the same isotype.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add 40 µL of Protein A/G bead slurry to each sample and incubate with rotation for an additional 1-2 hours at 4°C.[9]
-
-
Washing and Elution:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.[9]
-
Carefully aspirate the supernatant.
-
Wash the beads 3-4 times with 1 mL of cold IP Lysis Buffer. After the final wash, remove all supernatant.
-
Elute the proteins by resuspending the beads in 40-50 µL of 1X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Western Blot Analysis:
-
Separate the eluted proteins using SDS-PAGE.[12]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the suspected interacting protein ("prey") overnight at 4°C.[13]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again and detect the protein using an enhanced chemiluminescence (ECL) substrate. A band corresponding to the prey protein in the bait IP lane (but not the IgG control) confirms the interaction.
-
Proximity Ligation Assay (PLA)
PLA is a powerful immunoassay that allows for the in situ detection of protein interactions with high specificity and sensitivity.[4] It provides not only evidence of an interaction but also information on its subcellular location. The technique identifies proteins that are in very close proximity (less than 40 nm).[4][14]
Caption: The experimental principle of the Proximity Ligation Assay (PLA).
Detailed Protocol:
-
Sample Preparation:
-
Grow cells on glass coverslips or chamber slides.
-
Wash cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the coverslips with PBS.
-
-
Blocking and Antibody Incubation:
-
Block the samples with a blocking solution provided by a commercial PLA kit for 1 hour at 37°C in a humidified chamber.
-
Incubate with a pair of primary antibodies raised in different species (e.g., mouse and rabbit) that target the two proteins of interest. Dilute antibodies in the provided antibody diluent and incubate overnight at 4°C.
-
-
PLA Probe Ligation and Amplification:
-
Wash the samples with the provided wash buffer.
-
Add the PLA probes (secondary antibodies conjugated to oligonucleotides, e.g., anti-mouse MINUS and anti-rabbit PLUS) and incubate for 1 hour at 37°C in a humidified chamber.
-
Wash again with wash buffer.
-
Add the ligation solution, which contains connector oligonucleotides and ligase. This will form a closed DNA circle if the PLA probes are in close proximity.[4] Incubate for 30 minutes at 37°C.
-
Wash the samples.
-
Add the amplification solution containing DNA polymerase and fluorescently-labeled oligonucleotides. This initiates rolling-circle amplification (RCA), generating a long, concatemeric DNA product.[4] Incubate for 100 minutes at 37°C.
-
-
Detection and Imaging:
-
Wash the samples with the final set of wash buffers.
-
Mount the coverslips onto microscope slides using a mounting medium that contains DAPI to stain the nuclei.
-
Image the samples using a fluorescence or confocal microscope. Each fluorescent spot (PLA signal) represents a single protein-protein interaction event.
-
Quantify the number of spots per cell to obtain a quantitative measure of the interaction.[15]
-
Signaling Pathway Context
Validating a PPI is often crucial for elucidating its role in a larger biological context, such as a signaling pathway. For instance, confirming that a kinase (Protein A) interacts with its substrate (Protein B) is a key step in mapping how an upstream signal is transduced to a downstream cellular response.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessing in situ phosphoinositide-protein interactions through fluorescence proximity ligation assay in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 7. 利用in situ PLA检测蛋白质间的互作 [sigmaaldrich.com]
- 8. berthold.com [berthold.com]
- 9. assaygenie.com [assaygenie.com]
- 10. IP-WB Protocol: Immunoprecipitation & Western Blot Guide - Creative Proteomics [creative-proteomics.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. cusabio.com [cusabio.com]
- 13. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Quantitative in situ proximity ligation assays examining protein interactions and phosphorylation during smooth muscle contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative analysis of protein-protein interactions and post-translational modifications in rare immune populations - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Catch: A Guide to Orthogonal Methods for Photoaffinity Labeling Validation
For researchers, scientists, and drug development professionals, photoaffinity labeling (PAL) is a powerful technique to identify the protein targets of small molecules. However, the covalent bond formed upon photoactivation is just the beginning of the story. Rigorous validation using orthogonal methods is crucial to confirm that the observed interaction is specific, biologically relevant, and not an artifact of the technique.
This guide provides an objective comparison of key orthogonal methods to validate PAL results, complete with experimental data summaries and detailed protocols. By employing a multi-faceted approach, researchers can build a robust body of evidence to confidently identify and characterize novel drug targets and their mechanisms of action.
The Importance of Orthogonal Validation
Photoaffinity labeling utilizes probes equipped with a photoreactive group that, upon UV irradiation, forms a covalent bond with nearby molecules, effectively "trapping" binding partners. While highly effective, this method can sometimes lead to non-specific labeling. Orthogonal methods, which rely on different physical and biochemical principles, are therefore essential to:
-
Confirm direct and specific binding: Differentiate true targets from proteins that are merely in close proximity or non-specifically captured.
-
Characterize the interaction: Determine binding affinity, kinetics, and thermodynamics.
-
Provide biological context: Understand the functional consequences of the target engagement in a cellular environment.
Comparison of Key Orthogonal Methods
The following table summarizes and compares common orthogonal methods used to validate photoaffinity labeling results.
| Method | Principle | Key Information Provided | Advantages | Disadvantages |
| Competition Assay | An unlabeled version of the ligand competes with the photoaffinity probe for binding to the target protein. | Specificity of probe binding. | Simple to perform; provides strong evidence for specific binding at the same site. | Does not provide quantitative binding affinity; requires a competitor with known binding characteristics. |
| Co-immunoprecipitation (Co-IP) | An antibody against the putative target protein is used to pull down the protein and any associated molecules, including the photoaffinity-labeled ligand. | Confirmation of interaction in a cellular context; identification of protein complexes. | In-cell validation; can reveal larger protein interaction networks. | Indirect detection of interaction; can be affected by antibody specificity and availability. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. The amount of soluble protein at different temperatures is measured. | Direct evidence of target engagement in intact cells or lysates; can be used to determine apparent binding affinity. | Label-free; applicable in a physiological context. | Not suitable for all proteins; can be influenced by factors other than direct binding. |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor surface as molecules bind and dissociate, allowing for real-time monitoring of interactions. | Quantitative binding affinity (K D ), association (k a ) and dissociation (k d ) rates. | High sensitivity; provides detailed kinetic information. | Requires purified protein; immobilization of the protein may affect its conformation and binding. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon binding of a ligand to a protein. | Quantitative binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. | Label-free, in-solution measurement; provides a complete thermodynamic profile of the interaction. | Requires relatively large amounts of purified, soluble protein; lower throughput than SPR. |
| Mass Spectrometry (MS) | Identifies the photoaffinity-labeled protein and the specific site of covalent modification. | Unambiguous identification of the target protein and binding site. | High sensitivity and specificity; provides precise molecular information. | Can be technically complex; requires specialized equipment and expertise. |
Experimental Workflows and Protocols
To provide a practical guide, we outline the general workflows and key steps for the discussed orthogonal methods.
Photoaffinity Labeling and Target Identification Workflow
The initial PAL experiment and subsequent target identification typically follow this workflow. The validation methods described below are then used to confirm the putative targets identified.
Caption: General workflow for a photoaffinity labeling experiment.
Detailed Experimental Protocols
Objective: To demonstrate the specificity of the photoaffinity probe by competing for binding with an excess of the unlabeled parent compound.
Protocol:
-
Sample Preparation: Prepare multiple sets of samples (e.g., cell lysates or purified protein).
-
Competitor Incubation: To the experimental samples, add a molar excess (e.g., 10x, 50x, 100x) of the unlabeled parent compound. To the control sample, add vehicle (e.g., DMSO). Incubate for a predetermined time to allow for binding equilibrium to be reached.
-
Probe Addition: Add the photoaffinity probe to all samples at a fixed concentration.
-
Photo-crosslinking: Irradiate the samples with UV light at the appropriate wavelength and duration.
-
Analysis: Analyze the samples by Western blot or in-gel fluorescence. A specific interaction will be indicated by a dose-dependent decrease in the signal from the photoaffinity probe in the presence of the competitor.[1]
Objective: To confirm the interaction between the photoaffinity-labeled ligand and the putative target protein in a cellular context.
Protocol:
-
Cell Treatment and Labeling: Treat live cells with the photoaffinity probe, followed by UV irradiation to induce crosslinking.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to the putative target protein.
-
Complex Capture: Add protein A/G beads to the lysate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Analysis: Analyze the eluate by Western blot using an antibody that recognizes the reporter tag (e.g., biotin or a fluorescent dye) on the photoaffinity probe. The presence of a signal indicates that the probe was pulled down with the target protein.
Objective: To provide evidence of direct target engagement in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.
Protocol:
-
Cell Treatment: Treat intact cells with the compound of interest (the parent molecule of the photoaffinity probe) or a vehicle control.
-
Heating: Aliquot the cell suspension and heat the samples to a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[2]
Objective: To quantitatively measure the binding affinity and kinetics of the interaction between the ligand and the purified target protein.
Protocol:
-
Protein Immobilization: Immobilize the purified putative target protein onto the surface of an SPR sensor chip.
-
Ligand Injection: Inject a series of concentrations of the small molecule (parent compound) over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index in real-time as the ligand binds to and dissociates from the immobilized protein.
-
Data Analysis: Fit the binding data to a suitable model to determine the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D ).
Objective: To determine the thermodynamic parameters of the interaction between the ligand and the purified target protein.
Protocol:
-
Sample Preparation: Prepare solutions of the purified target protein in the sample cell and the small molecule (parent compound) in the injection syringe in the same buffer.
-
Titration: Inject small aliquots of the ligand into the protein solution at a constant temperature.
-
Heat Measurement: Measure the heat released or absorbed during each injection.
-
Data Analysis: Integrate the heat signals and fit the data to a binding model to determine the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[3]
Objective: To identify the specific amino acid residues on the target protein that are covalently modified by the photoaffinity probe.
Protocol:
-
Labeling and Enrichment: Perform the photoaffinity labeling experiment and enrich the labeled protein.
-
Proteolytic Digestion: Digest the enriched protein into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Search the MS/MS data against a protein database to identify the peptides that are modified by the photoaffinity probe. The site of modification can be pinpointed to a specific amino acid residue.
Visualizing the Impact: Signaling Pathway Analysis
Identifying a target protein is a critical step, but understanding its role in cellular signaling pathways provides deeper biological insight. For example, if photoaffinity labeling identifies a key kinase in the Ras signaling pathway, subsequent validation and functional studies can elucidate the downstream effects of modulating this target.
The following diagram illustrates a simplified Ras signaling pathway, a common cascade involved in cell proliferation and survival.
Caption: A simplified diagram of the Ras signaling pathway.
Conclusion
Photoaffinity labeling is a powerful hypothesis-generating tool for target identification. However, the true strength of this approach is realized when it is coupled with a suite of orthogonal validation methods. By systematically applying the techniques described in this guide, researchers can move from a putative "hit" to a confidently validated and well-characterized drug target. This multi-pronged approach not only strengthens the scientific rigor of the findings but also provides a more complete understanding of the molecular interactions that drive biological processes, ultimately accelerating the drug discovery and development pipeline.
References
A Comparative Analysis of Diazirine-Based Crosslinkers for Biological Research
For researchers, scientists, and drug development professionals, elucidating the intricate network of molecular interactions within a cell is paramount to understanding biological processes and discovering new therapeutic targets. Photoaffinity labeling, a powerful technique for capturing these interactions, relies on the use of photoreactive crosslinking agents. Among these, diazirine-based crosslinkers have gained prominence due to their high reactivity, small size, and activation by biocompatible long-wave UV light.
This guide provides an objective comparison of different diazirine-based crosslinkers, as well as a comparison with other common classes of photo-crosslinkers, supported by experimental data. Detailed methodologies for key experiments are also provided to assist in the practical application of these powerful research tools.
The Diazirine Advantage: High Reactivity in a Small Package
Diazirine-containing molecules are chemically stable in the dark but, upon irradiation with UV light (typically around 350-370 nm), they form a highly reactive carbene intermediate.[1][2] This carbene can rapidly and non-specifically insert into a wide array of chemical bonds, including C-H, N-H, and O-H bonds, allowing for the covalent capture of interacting molecules in close proximity.[1][3] This offers a significant advantage over other crosslinking chemistries that may have more restricted targets.
Key advantages of diazirine-based crosslinkers include:
-
Small Size: The diazirine moiety is compact, minimizing potential steric hindrance that could perturb the natural interactions being studied.[2]
-
High Reactivity: The generated carbene is highly reactive, leading to efficient crosslinking.[3]
-
Biocompatible Activation: The use of long-wave UV light for activation is less damaging to biological samples compared to the shorter wavelengths required for some other crosslinkers, such as simple aryl azides.[4]
-
Chemical Stability: Diazirines are stable in both acidic and basic conditions and in the presence of various nucleophiles, making them versatile for a range of experimental setups.
Performance Comparison: Diazirines vs. Other Photo-Crosslinkers
The choice of a photo-crosslinker is critical and directly impacts the outcome of an experiment. Diazirines generally exhibit superior performance in terms of crosslinking efficiency and the number of identified interactions when compared to other popular classes of photo-crosslinkers like benzophenones and aryl azides.[4]
| Feature | Diazirine-Based (e.g., sulfo-SDA) | Benzophenone-Based (e.g., sulfo-SBP) | Aryl Azide-Based |
| Reactive Intermediate | Carbene and Diazo | Triplet n-π* excited state | Aryl Nitrene |
| Activation Wavelength | ~350-370 nm | ~350-365 nm | 260-365 nm |
| Reactivity | Broad reactivity with various amino acid side chains. The diazo intermediate shows a preference for acidic residues (Asp, Glu).[4][5] | Preferentially reacts with C-H bonds, showing a bias towards hydrophobic residues.[4] | Insertion into C-H and N-H bonds, with potential for rearrangements.[4] |
| Cross-Linking Efficiency | Generally high due to the high reactivity of the carbene intermediate.[4] | Generally lower than diazirines.[4] | Can be variable and often lower due to competing rearrangement reactions.[4] |
| Number of Identified Cross-Links | Typically produces a higher density of cross-links. In a study on purified Human Serum Albumin (HSA), sulfo-SDA identified 500 cross-linked residue pairs.[4] | Yields a lower number of cross-links. In the same HSA study, sulfo-SBP identified significantly fewer cross-links than sulfo-SDA.[4] | Generally yields a lower number of cross-links compared to diazirines.[4] |
| Key Advantages | High reactivity, small size, and potential for tunable reactivity.[4] | Provides complementary data to diazirine-based cross-linkers.[4] | Established chemistry.[4] |
| Key Disadvantages | High reactivity can lead to non-specific labeling if not carefully controlled. Can be quenched by water.[4][6] | Lower cross-linking efficiency.[4] | Potential for complex side reactions and lower yields. Shorter wavelength UV can damage proteins.[4] |
A Deeper Dive into Diazirine Crosslinker Types
The versatility of diazirine chemistry has led to the development of various types of crosslinkers, each suited for different applications.
| Crosslinker Type | Key Features | Common Applications |
| Heterobifunctional SDA Reagents (e.g., SDA, LC-SDA, Sulfo-SDA) | Contain an NHS ester for reaction with primary amines (e.g., lysine) and a photoactivatable diazirine. Available with different spacer arm lengths and with or without a sulfonate group for membrane permeability control.[7] | Capturing protein-protein interactions by first labeling a "bait" protein and then photo-crosslinking to its "prey".[7] |
| Photo-Amino Acids (e.g., Photo-Leucine, Photo-Methionine) | Analogs of natural amino acids with a diazirine moiety in their side chain. Can be metabolically incorporated into proteins during synthesis.[1] | In vivo crosslinking to identify protein-protein interactions within a cellular context.[1][8] |
| Alkyl Diazirines | The diazirine is attached to an aliphatic chain. Can form a reactive diazo intermediate that preferentially reacts with acidic amino acids.[5] | Photoaffinity labeling to identify the targets of small molecules.[9] |
| Aryl Diazirines (e.g., Trifluoromethyl Phenyl Diazirine - TPD) | The diazirine is part of an aromatic ring system. Primarily reacts through a carbene intermediate.[5] | Used in probes where the bulkier aryl group can be tolerated.[5] |
Visualizing the Science: Diagrams of Mechanisms and Workflows
To better understand the application of diazirine-based crosslinkers, the following diagrams illustrate their activation mechanism, a typical experimental workflow, and a relevant biological pathway where they are employed.
Experimental Protocols
The following are generalized protocols for common applications of diazirine-based crosslinkers. Optimization is often necessary for specific experimental systems.
Protocol 1: In Vitro Protein Crosslinking with NHS-Ester Diazirines (e.g., SDA)
This protocol describes the use of a heterobifunctional SDA reagent to crosslink a purified protein to its interaction partner.
-
Protein Preparation: Prepare the purified "bait" protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
Crosslinker Preparation: Immediately before use, dissolve the NHS-ester diazirine reagent in a dry, water-miscible organic solvent like DMSO to a stock concentration of 10-20 mM.
-
NHS-Ester Reaction (Labeling the "Bait"): Add the crosslinker solution to the protein sample to achieve a final 10- to 50-fold molar excess of the crosslinker over the protein. Incubate for 30 minutes at room temperature or 2 hours on ice in the dark.
-
Quenching: Stop the NHS-ester reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Removal of Excess Crosslinker: Remove unreacted and hydrolyzed crosslinker using a desalting column or dialysis.
-
Addition of "Prey" Protein: Add the potential interaction partner ("prey" protein or cell lysate) to the diazirine-labeled "bait" protein and incubate under conditions that favor their interaction.
-
Photoactivation: Expose the sample to UV light at 350-370 nm for 5-15 minutes. The optimal time and distance from the UV source should be determined empirically.
-
Analysis: Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 2: In Vivo Crosslinking with Photo-Amino Acids (e.g., Photo-Leucine)
This protocol outlines the metabolic incorporation of a diazirine-containing amino acid for crosslinking within living cells.
-
Cell Culture Preparation: Culture mammalian cells in standard growth medium to 60-70% confluency.
-
Media Exchange: Wash the cells twice with PBS. Replace the standard medium with a medium lacking the corresponding natural amino acid (e.g., leucine-free DMEM for Photo-Leucine incorporation) and supplemented with dialyzed serum and the photo-amino acid (e.g., 4 mM Photo-Leucine).
-
Metabolic Labeling: Incubate the cells for 24-48 hours to allow for the incorporation of the photo-amino acid into newly synthesized proteins.
-
Cell Harvest and Preparation for Irradiation: Wash the cells twice with ice-cold PBS. Add a sufficient volume of PBS to cover the cells and prevent them from drying out.
-
Photoactivation: Place the cell culture dish on ice and irradiate with UV light (350-370 nm) for 5-15 minutes.
-
Cell Lysis and Analysis: Harvest the cells, lyse them using a suitable lysis buffer, and analyze the crosslinked protein complexes by immunoprecipitation, Western blotting, or mass spectrometry.
Conclusion
Diazirine-based crosslinkers represent a versatile and powerful class of reagents for the study of molecular interactions. Their small size, high reactivity, and biocompatible activation make them a superior choice for many applications compared to other photo-crosslinkers. By selecting the appropriate type of diazirine crosslinker and optimizing experimental conditions, researchers can effectively capture and identify protein-protein, protein-ligand, and protein-nucleic acid interactions, providing invaluable insights into the complex machinery of the cell.
References
- 1. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Carbene Insertion Specificity: 2-(3-Methyl-3H-diazirin-3-yl)ethanol vs. Alternative Precursors
For researchers, scientists, and drug development professionals navigating the complexities of covalent labeling and molecular interactions, the choice of a carbene precursor is paramount. This guide provides an objective comparison of the carbene insertion specificity of 2-(3-Methyl-3H-diazirin-3-yl)ethanol with other common alternatives, supported by experimental data and detailed methodologies.
Upon photoactivation, this compound generates a highly reactive methylcarbene intermediate. The utility of this reagent in applications such as photoaffinity labeling hinges on the carbene's insertion selectivity into various chemical bonds. Understanding this specificity is crucial for interpreting experimental results and designing effective molecular probes.
Mechanism of Carbene Generation and Insertion
Photolysis of this compound at approximately 350 nm leads to the extrusion of nitrogen gas and the formation of methylcarbene. This carbene can exist in two spin states: a singlet and a triplet state, each with distinct reactivity. The singlet carbene is generally thought to be the initially formed species and can undergo concerted insertion into C-H and O-H bonds. The triplet state, which can be formed through intersystem crossing, typically reacts via a radical abstraction-recombination mechanism.[1]
Recent studies have also highlighted a dual-reactivity pathway for alkyl diazirines, involving the formation of a diazo intermediate. This diazo species can be protonated to form a diazonium ion, which can then act as an alkylating agent, showing a preference for acidic residues in biological systems. This provides an alternative labeling mechanism to direct carbene insertion.
Experimental Determination of Carbene Insertion Specificity
A common method to quantify the insertion selectivity of a carbene is through competitive reactions. In this approach, the carbene precursor is photolyzed in a mixture of substrates containing different types of C-H or other X-H bonds. The product distribution, analyzed by techniques such as gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy, reveals the relative reactivity of the carbene towards each type of bond.
General Experimental Protocol for Competitive Carbene Insertion Reactions:
-
Sample Preparation: A solution containing the diazirine precursor (e.g., this compound) and a mixture of two or more substrates (e.g., cyclohexane and methanol) in a suitable solvent is prepared in a quartz reaction vessel. The concentrations of the substrates are precisely known.
-
Photolysis: The reaction mixture is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) and then irradiated with a UV lamp at a wavelength corresponding to the absorption maximum of the diazirine (typically around 350 nm) for a specified period. The reaction is usually carried out at a controlled temperature.
-
Product Analysis and Quantification: Following photolysis, the reaction mixture is analyzed to identify and quantify the insertion products.
-
GC-MS Analysis: An aliquot of the reaction mixture is injected into a gas chromatograph coupled to a mass spectrometer. The different products are separated based on their boiling points and retention times on the GC column. The mass spectrometer is used to identify the products based on their mass-to-charge ratio and fragmentation patterns. Quantification is achieved by integrating the peak areas of the products and comparing them to an internal standard.[2][3]
-
NMR Spectroscopy: For preparative scale reactions, the products can be isolated by chromatography and their structures confirmed by ¹H and ¹³C NMR spectroscopy.[1][4] Quantitative NMR (qNMR) can also be used to determine the relative amounts of each product in the mixture.
-
Insertion Specificity of Methylcarbene from this compound
While specific quantitative data for the carbene generated from this compound is not extensively available in the literature, the reactivity of methylcarbene generated from other sources, such as diazomethane, has been studied. Generally, simple carbenes like methylene are known to be highly reactive and relatively unselective in their C-H insertion reactions.[5][6] However, the presence of a methyl substituent can introduce some degree of selectivity.
The following diagram illustrates the workflow for determining carbene insertion selectivity.
Comparison with Alternative Carbene Precursors
The choice of carbene precursor significantly influences the selectivity of the insertion reaction. Here, we compare the expected specificity of the carbene from this compound with carbenes generated from other common precursors.
| Carbene Precursor | Carbene Intermediate | Key Characteristics | C-H Insertion Selectivity | O-H/N-H Insertion |
| This compound | Methylcarbene | Small, highly reactive. Can also react via a diazo intermediate. | Generally low selectivity for primary vs. secondary vs. tertiary C-H bonds. | Efficient insertion into O-H and N-H bonds. Diazo intermediate shows preference for acidic residues. |
| Ethyl Diazoacetate | Ethoxycarbonylcarbene | Stabilized by the ester group, less reactive than alkylcarbenes. Often used with metal catalysts. | Metal-catalyzed reactions show high selectivity, favoring insertion into electron-rich C-H bonds. Without a metal catalyst, selectivity is lower. | Efficient insertion, particularly in the presence of metal catalysts. |
| Benzophenone | (Diphenylmethyl)diradical (not a true carbene) | Activated by UV light to a triplet diradical. | Preferentially abstracts hydrogen from C-H bonds, showing a bias towards weaker C-H bonds (tertiary > secondary > primary). | Less reactive towards O-H and N-H bonds compared to carbenes. |
| Aryl Azides | Nitrene | Isosteric with carbenes but generally less reactive. | Can insert into C-H bonds, but often undergoes other reactions like hydrogen abstraction or ring expansion. | Inserts into N-H and O-H bonds. |
Signaling Pathways and Logical Relationships
The decision-making process for selecting a suitable photo-cross-linker can be visualized as a signaling pathway, where the desired experimental outcome dictates the choice of reagent.
Conclusion
This compound serves as a valuable tool for generating highly reactive methylcarbene for a variety of applications. Its key feature is the dual reactivity pathway, which can be exploited for either broad, less selective labeling via the carbene intermediate or more targeted labeling of acidic sites through the diazo intermediate. Compared to more stabilized carbene precursors like ethyl diazoacetate (in the presence of a metal catalyst) or the diradical generated from benzophenone, the carbene from this compound is expected to show lower C-H insertion selectivity. This property can be advantageous when the goal is to label a binding site without a strong bias towards a particular type of amino acid residue. The choice of the optimal photo-cross-linker will ultimately depend on the specific research question and the nature of the system being investigated. A thorough understanding of the insertion specificity of the chosen reagent is critical for the accurate interpretation of experimental data.
References
- 1. orientjchem.org [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. mdpi.com [mdpi.com]
- 5. Carbene C−H insertion - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Cross-Validation of XL-MS Data with Different Crosslinkers
An objective comparison of crosslinking chemistries and workflows to enhance the accuracy and reliability of protein structural analysis and interaction mapping.
In the rapidly evolving field of structural proteomics, crosslinking-mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein conformations and mapping protein-protein interactions (PPIs).[1][2] The choice of crosslinking reagent is a critical parameter that significantly influences the outcome of an XL-MS experiment. This guide provides a comprehensive comparison of commonly used crosslinkers, offering researchers and drug development professionals the necessary information to select the optimal reagent and workflow for their specific research needs. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of the cross-validation process.
Comparing Crosslinker Performance: A Quantitative Overview
The selection of a crosslinker should be guided by the specific properties of the target protein or protein complex and the desired structural information. Key differentiators among crosslinkers include their spacer arm length, reactivity, and whether they are cleavable by mass spectrometry.[3][4] MS-cleavable crosslinkers, such as Disuccinimidylsulfoxide (DSSO) and Disuccinimidyldibutyric urea (DSBU), have gained popularity as they simplify data analysis by allowing for the independent identification of the two crosslinked peptides.[3][5][6] This can lead to a significant reduction in the search space and an increase in the number of confident identifications.[1][6]
Below is a summary of quantitative data from studies comparing the performance of different crosslinkers.
| Crosslinker | Type | Spacer Arm Length (Å) | Reactive Toward | Key Features | Number of Identified Crosslinked Peptides (Example Study) |
| DSS (Disuccinimidyl suberate) | Non-cleavable | 11.4 | Primary amines | Membrane permeable | Similar to BS3 for CID/HCD fragmentation methods[7] |
| BS3 (Bis(sulfosuccinimidyl) suberate) | Non-cleavable | 11.4 | Primary amines | Water-soluble, membrane impermeant | Similar to DSS for CID/HCD fragmentation methods[7] |
| DSG (Disuccinimidyl glutarate) | Non-cleavable | 7.7 | Primary amines | Membrane permeable, shorter spacer than DSS | Can result in different crosslinks than DSS due to shorter linker[7] |
| DSSO (Disuccinimidyl sulfoxide) | MS-cleavable (CID) | 10.1 | Primary amines | Generates diagnostic ion doublets in MS2 | Fewer identified crosslinks with CID/HCD than DSS/BS3, but more with MS2-MS3 method[7] |
| DSBU (Disuccinimidyl dibutyric urea) | MS-cleavable (CID) | 12.5 | Primary amines | Unique fragmentation pattern | Increasingly used for targeted identification[3][6] |
| tBuPhoX | Membrane Permeable | - | - | Phospho-enrichable | Majority of identified XLs were the same as DSS[8] |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Zero-length | 0 | Carboxyl and amino groups | Forms a direct amide bond | Dependent on the presence of both reactive groups |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for reproducible and reliable XL-MS results. Below are generalized yet detailed methodologies for key stages of a typical XL-MS experiment.
Protein Crosslinking
This protocol is a general guideline and should be optimized for each specific protein or protein complex.
Materials:
-
Purified protein sample (high purity is essential)[9]
-
Crosslinker (e.g., DSS, BS3, DSSO) stock solution (typically in water-free DMSO)[9]
-
Crosslinking-compatible buffer (e.g., 20 mM HEPES, pH 7.8 for amine-reactive crosslinkers)[9]
-
Quenching solution (e.g., Tris buffer)
Procedure:
-
Prepare the protein sample in the appropriate crosslinking buffer at a concentration of 10-20 µM.[9]
-
Add the crosslinker to the protein sample at a specific molar excess (e.g., 20-fold, 100-fold, 500-fold).[7] The optimal concentration should be determined empirically.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature) for a defined period (e.g., 30-60 minutes).
-
Quench the crosslinking reaction by adding a quenching solution to a final concentration that will consume the excess reactive groups of the crosslinker (e.g., 50 mM Tris-HCl).
-
Verify the crosslinking efficiency by SDS-PAGE, where crosslinked species will show a decrease in mobility.[7]
Sample Preparation for Mass Spectrometry
Two common workflows for sample preparation are in-gel and in-solution digestion. In-solution digestion often provides better sequence coverage and more crosslink identifications.[8]
A. In-Solution Digestion:
-
After quenching, denature the crosslinked protein sample using a denaturing agent (e.g., 8 M urea).
-
Reduce the disulfide bonds with a reducing agent (e.g., DTT).
-
Alkylate the cysteine residues with an alkylating agent (e.g., iodoacetamide).
-
Dilute the sample to reduce the denaturant concentration to a level compatible with enzymatic digestion (e.g., below 1 M urea for trypsin).
-
Add a protease (e.g., trypsin, pepsin) and incubate overnight at the optimal temperature for the enzyme (e.g., 37°C for trypsin).
-
Acidify the peptide mixture to stop the digestion and prepare it for LC-MS/MS analysis.
B. In-Gel Digestion:
-
Run the crosslinked protein sample on an SDS-PAGE gel.
-
Excise the gel band(s) corresponding to the crosslinked protein(s).
-
Destain the gel pieces.
-
Dehydrate the gel pieces with acetonitrile.
-
Rehydrate the gel pieces in a solution containing a reducing agent (e.g., DTT).
-
Incubate to reduce disulfide bonds.
-
Remove the reducing agent and add an alkylating agent (e.g., iodoacetamide).
-
Incubate in the dark to alkylate cysteine residues.
-
Wash and dehydrate the gel pieces.
-
Rehydrate the gel pieces in a solution containing a protease (e.g., trypsin) and incubate overnight.
-
Extract the peptides from the gel pieces using a series of extraction buffers.
-
Dry the extracted peptides and resuspend them in a buffer suitable for LC-MS/MS analysis.
LC-MS/MS Analysis and Data Processing
-
Analyze the digested peptide mixture using a high-resolution mass spectrometer.
-
For MS-cleavable crosslinkers like DSSO, specific MS2-MS3 methods can be employed to facilitate the identification of crosslinked peptides.[7]
-
Process the raw mass spectrometry data using specialized software such as MeroX, XlinkX, or Kojak to identify the crosslinked peptides.[2][10][11] These software tools are designed to handle the complex fragmentation patterns of crosslinked peptides.
Visualizing the XL-MS Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in a typical XL-MS workflow.
Caption: A generalized workflow for a crosslinking-mass spectrometry experiment.
The following diagram illustrates the key advantage of using MS-cleavable crosslinkers in data analysis.
Caption: Comparison of data analysis strategies for non-cleavable and MS-cleavable crosslinkers.
Conclusion
The cross-validation of XL-MS data obtained with different crosslinkers is a crucial step in ensuring the accuracy and comprehensiveness of structural proteomics studies. By carefully selecting crosslinkers with varying properties and employing robust experimental and computational workflows, researchers can generate high-confidence distance restraints for protein structure modeling and interaction mapping. The use of MS-cleavable crosslinkers, in particular, offers significant advantages in simplifying data analysis and increasing the number of identified crosslinks. This guide provides a foundational framework for researchers to design and execute XL-MS experiments that yield reliable and insightful structural data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. First Community-Wide, Comparative Cross-Linking Mass Spectrometry Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased sensitivity with automated validation of XL-MS cleavable peptide crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-linking/mass spectrometry at the crossroads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 10. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Quantitative Analysis of Photo-Crosslinking Experiments
Photo-crosslinking is a powerful technique to capture transient and stable protein-protein interactions (PPIs) in their native cellular context. By covalently linking interacting molecules upon UV light activation, researchers can stabilize complexes for subsequent analysis. However, merely identifying these interactions is often insufficient; quantitative analysis is crucial for understanding the dynamics of these interactions under different cellular states, drug treatments, or developmental stages. This guide provides an objective comparison of the primary methods for quantifying photo-crosslinked products, supported by detailed experimental protocols and data visualizations.
Comparison of Quantitative Analysis Techniques
Choosing the right quantitative method depends on the specific research question, required sensitivity, throughput, and available instrumentation. The three main approaches are Mass Spectrometry (MS)-based quantification, quantitative Western Blotting, and Fluorescence-based detection.
| Feature | Mass Spectrometry (MS)-Based | Quantitative Western Blot | Fluorescence-Based Detection |
| Primary Application | High-throughput, unbiased identification and quantification of crosslinked peptides. | Targeted validation and quantification of specific known protein interactions. | Detection and quantification, often with imaging applications. |
| Type of Data | Residue-level resolution, relative and absolute quantification (SILAC, Label-free).[1][2] | Relative quantification of protein abundance (band intensity).[3] | Relative quantification (fluorescence intensity), spatial information (microscopy).[4] |
| Sensitivity | High (femtogram to picogram range). | Moderate (picogram to nanogram range), dependent on antibody affinity.[5] | High (femtogram range), dependent on probe quantum yield.[6] |
| Throughput | High; capable of analyzing entire proteomes.[7] | Low to medium; typically analyzes a few proteins per blot. | Medium to high, especially with plate-based assays or automated microscopy. |
| Specificity | High; based on precise mass-to-charge ratio of peptides. | High; dependent on the specificity of the primary antibody. | High; dependent on the specific labeling of the probe or cross-linker. |
| Instrumentation | High-resolution mass spectrometer (e.g., Orbitrap, TOF).[8] | Gel electrophoresis and blotting equipment, CCD-based imager.[9] | Fluorometer, fluorescence scanner, or fluorescence microscope.[10] |
| Pros | - Unbiased, proteome-wide analysis.[11]- Provides precise interaction site information.- High reproducibility with methods like SILAC.[12] | - Widely accessible and established technique.- Relatively inexpensive instrumentation.- Good for validating MS-identified hits.[13] | - Enables in-gel visualization without blotting.[6]- Compatible with in vivo imaging.- High sensitivity and wide dynamic range.[4] |
| Cons | - Requires complex data analysis software and expertise.[14]- High initial instrument cost.- Label-free methods can have higher variability.[15] | - Semi-quantitative; requires careful optimization for linearity.[16]- Dependent on high-quality, specific antibodies.- Low throughput. | - Photobleaching can be an issue.- Fluorescent tags can sometimes alter protein function.- Requires specific fluorescent probes or cross-linkers.[17] |
Experimental Workflows & Signaling Pathways
Visualizing the experimental process and the biological context is essential for understanding the application of these techniques.
A common application for these methods is the study of signaling pathways, such as those initiated by Receptor Tyrosine Kinases (RTKs), where ligand binding induces dimerization and downstream signaling cascades.[18][19]
Experimental Protocols
Quantitative Mass Spectrometry (MS) of Crosslinked Proteins
This protocol outlines a generalized workflow for both label-free (DIA) and stable isotope labeling (SILAC) approaches.[2][20]
Methodology:
-
Cell Culture and Labeling (SILAC):
-
Crosslinking:
-
Introduce the photo-crosslinker to the cell cultures.
-
Expose the cells to UV light (e.g., 365 nm) for a predetermined optimal time to induce covalent bond formation.[22]
-
-
Sample Preparation:
-
For SILAC, combine the "light" and "heavy" cell populations in a 1:1 ratio. For label-free analysis, process each sample independently.[23]
-
Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
(Optional) Enrich for a specific protein complex using affinity purification (e.g., immunoprecipitation).
-
-
Protein Digestion:
-
Denature, reduce, and alkylate the proteins.
-
Digest the proteins into peptides using a protease like trypsin.[8]
-
-
Enrichment and Analysis:
-
Enrich the crosslinked peptides using techniques like size-exclusion chromatography (SEC) or strong cation exchange (SCX).[24]
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
For label-free Data-Independent Acquisition (DIA), first create a spectral library using Data-Dependent Acquisition (DDA) runs.[22]
-
-
Data Analysis:
-
Use specialized software (e.g., MeroX, XiSearch, Skyline) to identify crosslinked peptide pairs from the MS/MS spectra.[1][7]
-
Quantify the relative abundance of each crosslinked peptide pair between samples by comparing the signal intensities of "light" vs. "heavy" peptides (SILAC) or the integrated peak areas across different runs (label-free).[15]
-
Quantitative Western Blotting of Crosslinked Proteins
Western blotting provides a targeted approach to validate and quantify changes in specific crosslinked complexes. Rigorous optimization is required to ensure data is collected within the linear dynamic range of detection.
Methodology:
-
Sample Preparation and Electrophoresis:
-
Prepare lysates from photo-crosslinked samples and determine the total protein concentration.[9]
-
Create a dilution series of a pooled sample to determine the linear dynamic range for each antibody.[25]
-
Load equal amounts of protein for each sample onto an SDS-PAGE gel. The crosslinked complex will appear as a higher molecular weight band.[26]
-
-
Protein Transfer and Blocking:
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to one of the proteins in the complex, typically overnight at 4°C.
-
Wash the membrane thoroughly with a wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Incubate with a species-appropriate secondary antibody conjugated to a fluorophore (e.g., IRDye) for 1 hour at room temperature. Fluorescent detection is generally preferred over chemiluminescence for quantification due to its wider linear range and signal stability.[10]
-
-
Imaging and Quantification:
-
Wash the membrane thoroughly to remove unbound secondary antibody.
-
Image the blot using a digital imaging system (e.g., a CCD camera-based imager) with the appropriate laser or light source.[9]
-
Use image analysis software to perform densitometry, measuring the integrated intensity of the bands corresponding to the crosslinked and uncrosslinked protein.[29]
-
Normalize the target band intensity to a reliable loading control (e.g., total protein stain or a stable housekeeping protein) to correct for variations in sample loading and transfer.[3]
-
By carefully applying these quantitative techniques, researchers can move beyond simple identification of protein-protein interactions to a more dynamic and functional understanding of the cellular machinery.
References
- 1. Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A General Method for Targeted Quantitative Cross-Linking Mass Spectrometry | PLOS One [journals.plos.org]
- 3. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 14. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A label-free quantification method by MS/MS TIC compared to SILAC and spectral counting in a proteomics screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. bosterbio.com [bosterbio.com]
- 27. licorbio.com [licorbio.com]
- 28. ptglab.com [ptglab.com]
- 29. bio-rad.com [bio-rad.com]
Safety Operating Guide
Prudent Disposal of 2-(3-Methyl-3H-diazirin-3-yl)ethanol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of reactive chemical compounds is a critical component of laboratory safety and operational integrity. This document provides a comprehensive guide to the safe disposal of 2-(3-Methyl-3H-diazirin-3-yl)ethanol, a photoaffinity labeling reagent. Due to the inherent reactivity of its diazirine group, strict adherence to these procedures is essential to mitigate risks of uncontrolled reactions, potential explosions, and environmental contamination.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, a face shield, a flame-retardant laboratory coat, and chemical-resistant gloves. All manipulations should be performed within a certified chemical fume hood to prevent inhalation of any potential vapors.
Key Hazards:
-
High Reactivity: Diazirine compounds are known for their high reactivity, especially when exposed to light, heat, or acidic conditions.[1]
-
Potential for Explosion: Improper handling or disposal can lead to the formation of explosive mixtures.
-
Photo-sensitivity: Exposure to UV light can trigger the decomposition of the diazirine ring, generating a reactive carbene.
Quantitative Data Summary
For clarity and ease of comparison, the following table summarizes the key properties of this compound.
| Property | Value |
| CAS Number | 25055-82-7 |
| Molecular Formula | C4H8N2O |
| Molecular Weight | 100.12 g/mol |
| Appearance | Liquid, Oil |
| Storage Temperature | -20°C |
Step-by-Step Disposal Protocol
The following protocol is a recommended procedure for the safe disposal of this compound and associated waste. This protocol is based on general principles for handling reactive diazirine compounds and hazardous chemical waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations.
1. Quenching of Residual Reagent:
-
Objective: To safely deactivate any remaining this compound before disposal.
-
Procedure:
-
In a chemical fume hood, cool the solution containing the diazirine compound to 0°C using an ice bath.
-
Slowly add a dilute aqueous solution of a weak acid (e.g., 1 M citric acid or 1 M acetic acid) dropwise with constant stirring.
-
Monitor the reaction for any signs of gas evolution or temperature increase. If either is observed, pause the addition until the reaction subsides.
-
Continue the addition until the diazirine is fully quenched. A common indicator of complete reaction is the cessation of gas evolution.
-
Neutralize the resulting solution to a pH between 6 and 8 by adding a suitable base (e.g., sodium bicarbonate solution) slowly.
-
2. Waste Segregation and Collection:
-
Liquid Waste:
-
The quenched and neutralized aqueous solution should be collected in a designated hazardous waste container labeled "Aqueous Hazardous Waste."
-
Organic solvents used for rinsing glassware that may be contaminated with the diazirine should be collected in a separate, clearly labeled "Halogenated" or "Non-Halogenated Organic Solvent Waste" container, as appropriate.
-
-
Solid Waste:
-
Contaminated solid waste, such as pipette tips, gloves, and absorbent paper, should be collected in a designated, sealed plastic bag or container labeled "Solid Hazardous Waste."
-
3. Labeling and Storage:
-
All waste containers must be clearly and accurately labeled with the full chemical names of the contents, including "Quenched this compound solution" and any other components.
-
The date of waste generation and the responsible individual's name should also be included.
-
Store the waste containers in a designated satellite accumulation area, segregated from incompatible materials, until collection by the institution's EHS personnel.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Essential Safety and Operational Guide for 2-(3-Methyl-3H-diazirin-3-yl)ethanol
This guide provides crucial safety and logistical information for handling 2-(3-Methyl-3H-diazirin-3-yl)ethanol in a research and development setting. The following procedures are designed to ensure the safe handling, use, and disposal of this photoaffinity labeling reagent, thereby minimizing risks to laboratory personnel and the environment.
Chemical Profile:
-
Name: this compound
-
CAS Number: 25055-82-7
-
Formula: C₄H₈N₂O
-
Molecular Weight: 100.12 g/mol
-
Primary Application: A photoaffinity labeling reagent used in biological and biochemical research to covalently crosslink with target molecules under UV irradiation.[1]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as hazardous. The following table summarizes the potential hazards and the mandatory personal protective equipment required for its handling.
| Hazard Classification | Description | Required Personal Protective Equipment (PPE) |
| Flammable Liquid | H226: Flammable liquid and vapor. | - Flame-retardant lab coat. - Work in a chemical fume hood away from ignition sources. |
| Acute Toxicity (Oral) | H302: Harmful if swallowed. | - Standard laboratory attire (fully buttoned lab coat, long pants, closed-toe shoes). - Do not eat, drink, or smoke in the work area. |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. H315: Causes skin irritation. | - Gloves: Nitrile rubber gloves (double-gloving is recommended). Nitrile gloves show excellent resistance to ethanol.[2][3][4][5] - Body Protection: Chemical-resistant apron over a flame-retardant lab coat. |
| Eye Damage/Irritation | H319: Causes serious eye irritation. | - Eye Protection: ANSI-approved chemical splash goggles. - Face Protection: Use a face shield in addition to goggles when handling larger quantities or when there is a significant splash risk. |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled. | - Engineering Controls: All work must be conducted in a certified chemical fume hood to avoid inhalation of vapors. |
| Thermal Sensitivity | Diazirine compounds can be thermally unstable and potentially explosive.[6] | - Avoid heat, sparks, and open flames. - Store in a temperature-controlled environment. |
Operational Plan: Handling and Storage
1. Engineering Controls:
-
Designated Area: All work with this compound must be performed in a designated area within a certified chemical fume hood.
-
Ventilation: Ensure adequate ventilation to minimize vapor concentrations.
-
Emergency Equipment: An operational eyewash station and safety shower must be readily accessible within the immediate work area.
2. Storage:
-
Temperature: Store in a freezer at or below -20°C in an inert atmosphere.
-
Light: Keep in a dark place, as the diazirine group is light-sensitive.
-
Container: Store in the original, tightly sealed container.
-
Compatibility: Store away from incompatible materials, particularly oxidizing agents and combustible materials.
3. Handling Procedures:
-
Pre-Handling:
-
Review the Safety Data Sheet (SDS) and this guide thoroughly.
-
Don all required PPE before entering the designated handling area.
-
Ensure emergency equipment is accessible and functional.
-
-
During Handling:
-
Allow the container to warm to the temperature of the fume hood before opening to avoid condensation of atmospheric moisture.
-
Handle as a flammable and corrosive liquid. Grounding of equipment may be necessary to prevent static discharge.
-
Avoid direct contact with skin, eyes, and clothing.
-
Use compatible labware (e.g., glass, PTFE).
-
Keep containers closed when not in use.
-
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling, even if gloves were worn.
-
Decontaminate all work surfaces and equipment after use.
-
Experimental Protocol: Photoaffinity Labeling
This is a generalized protocol for using this compound as a photoaffinity probe. The concentrations and incubation times will need to be optimized for specific biological systems.
Objective: To covalently crosslink the probe to its interacting protein partners in a complex biological sample (e.g., cell lysate).
Methodology:
-
Probe Incubation:
-
Prepare the biological sample (e.g., cell lysate, purified protein) in a suitable buffer.
-
Add this compound to the sample at a final concentration typically in the low micromolar range. Perform this step under low-light conditions to prevent premature activation of the diazirine.
-
Incubate the mixture for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 4°C or room temperature) to allow for binding to the target protein(s).
-
-
UV Irradiation:
-
Transfer the sample to a UV-transparent plate (e.g., quartz or specific plasticware).
-
Place the sample on a cold block or in a temperature-controlled chamber to minimize heat-induced damage.
-
Irradiate the sample with UV light, typically at a wavelength of ~350-360 nm.[7] The duration of irradiation (e.g., 1-5 minutes) needs to be optimized. The diazirine group, upon UV activation, releases nitrogen gas (N₂) and forms a highly reactive carbene intermediate, which then covalently bonds to nearby amino acid residues.[7][8]
-
-
Post-Irradiation Analysis:
-
Following irradiation, the covalently labeled proteins can be analyzed.
-
Common downstream analyses include SDS-PAGE, Western blotting, or mass spectrometry for identification of the labeled proteins.
-
Disposal Plan
1. Waste Segregation:
-
All waste contaminated with this compound, including gloves, pipette tips, and empty containers, must be segregated as hazardous chemical waste.
2. Waste Disposal:
-
Liquid Waste: Collect all liquid waste containing the compound in a clearly labeled, sealed, and compatible waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Solid Waste: Collect contaminated solid waste (e.g., gloves, paper towels) in a separate, labeled, and sealed container.
-
Disposal Method: All waste must be disposed of through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal. Burning in a chemical incinerator with an afterburner and scrubber is a potential disposal method, but this must be performed by a certified facility.
Visual Workflow and Logic Diagrams
Caption: Workflow for handling this compound.
References
- 1. This compound, CAS 25055-82-7 | AxisPharm [axispharm.com]
- 2. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 3. pimdata.amgmedical.com [pimdata.amgmedical.com]
- 4. docs.rs-online.com [docs.rs-online.com]
- 5. glovesbyweb.com [glovesbyweb.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diazirine - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
